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Foundational

Targeting DprE1 in Mycobacterium tuberculosis: The Mechanism of Action of N-decyl-3-nitrobenzamide

A Technical Whitepaper on Covalent Suicide Inhibition and Lipophilic Scaffold Optimization Executive Summary The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Covalent Suicide Inhibition and Lipophilic Scaffold Optimization

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets. Over the last decade, the periplasmic enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) has emerged as a highly vulnerable node in mycobacterial cell wall biosynthesis[1]. N-decyl-3-nitrobenzamide represents a highly optimized, lipophilic structural simplification of classic DprE1 inhibitors. By acting as a mechanism-based "suicide inhibitor," this compound leverages the mycobacterium's own enzymatic machinery to form an irreversible covalent bond, leading to catastrophic cell wall failure and bacterial lysis. This whitepaper details the structural rationale, the precise enzymatic mechanism of action, and the self-validating experimental workflows required to evaluate this class of antimycobacterial agents.

The Target: The DprE1/DprE2 Complex and Cell Wall Integrity

The mycobacterial cell envelope is notoriously impermeable, characterized by a thick layer of mycolic acids linked to an arabinogalactan (AG) core. The synthesis of AG and lipoarabinomannan (LAM) relies entirely on a single precursor: decaprenylphosphoryl-D-arabinose (DPA)[1].

The production of DPA from decaprenylphosphoryl-D-ribose (DPR) is catalyzed by the heterodimeric DprE1/DprE2 complex through a two-step epimerization pathway:

  • Oxidation: DprE1, an FAD-dependent oxidoreductase, oxidizes DPR to the intermediate decaprenylphosphoryl-2-keto-ribose (DPX), reducing its FAD cofactor to FADH2 in the process[2].

  • Reduction: DprE2, utilizing NADH, subsequently reduces DPX to the final product, DPA[1].

Because DprE1 is located in the periplasmic space, it is uniquely accessible to small-molecule inhibitors that can penetrate the outer mycolic acid layer, bypassing complex intracellular efflux pumps[1].

DprE1/DprE2 pathway for DPA synthesis and its inhibition by N-decyl-3-nitrobenzamide.

Structural Rationale: The N-Alkyl Nitrobenzamide Scaffold

The design of N-decyl-3-nitrobenzamide is driven by the necessity to balance target affinity with membrane permeability. The molecule consists of two functional domains:

  • The Nitroaromatic Warhead: The 3-nitrobenzamide core is essential for covalent inhibition. The nitro group (-NO2) is positioned precisely to interact with the FAD cofactor within the DprE1 binding pocket[2].

  • The Lipophilic Tail: The addition of an N-decyl chain (a 10-carbon aliphatic tail) serves a dual purpose. First, it drastically increases the lipophilicity of the molecule, allowing it to partition efficiently into the highly hydrophobic mycobacterial cell envelope[3]. Second, the decyl chain occupies a hydrophobic channel within the DprE1 binding pocket, anchoring the molecule in close proximity to the catalytic center.

Data Presentation: Structure-Activity Relationship (SAR)

Quantitative analysis demonstrates that the length of the alkyl chain directly dictates the Minimum Inhibitory Concentration (MIC) and ex vivo efficacy. Intermediate-to-long chain lengths (C6 to C12) provide the optimal lipophilic balance required to penetrate the macrophage membrane, the phagosome, and the mycobacterial cell wall[3].

Table 1: Comparative Antimycobacterial Activity of N-Alkyl Nitrobenzamides

CompoundAlkyl Chain LengthLipophilicity ProfileMIC against Mtb H37Rv (µg/mL)Ex Vivo Macrophage Efficacy
N-hexyl-nitrobenzamide derivativeC6Intermediate0.016Comparable to Isoniazid
N-decyl-3-nitrobenzamide C10 High 0.062 Strong
N-dodecyl-nitrobenzamide derivativeC12High0.031Comparable to Isoniazid
Isoniazid (Control)N/ALow0.050Benchmark

Note: Data synthesized from SAR literature on DprE1 nitrobenzamide inhibitors to illustrate the lipophilicity-activity relationship[3].

Mechanism of Action: Covalent Suicide Inhibition

N-decyl-3-nitrobenzamide is not a simple competitive inhibitor; it is a prodrug that undergoes lethal bioactivation by its own target enzyme. This mechanism is defined as covalent suicide inhibition and proceeds via three distinct biochemical steps:

  • Binding & Positioning: The highly lipophilic N-decyl chain anchors the molecule into the hydrophobic pocket of DprE1, positioning the nitroaromatic ring adjacent to the FAD cofactor[3].

  • Enzymatic Bioactivation: The FADH2 cofactor of DprE1 (generated during the natural catalytic cycle) reduces the nitro group (-NO2) of the benzamide to a highly reactive, electrophilic nitroso (-NO) intermediate[2].

  • Nucleophilic Attack: A strictly conserved cysteine residue in the active site of Mtb DprE1 (Cys387) acts as a nucleophile. The thiolate side chain of Cys387 attacks the electrophilic nitroso nitrogen, forming a stable semimercaptal covalent bond. This irreversibly inactivates the enzyme, halting DPA synthesis and triggering cell lysis[1].

Stepwise covalent suicide inhibition mechanism of DprE1 by nitroaromatic compounds.

Experimental Workflows & Protocols

To rigorously validate the efficacy and mechanism of N-decyl-3-nitrobenzamide, a self-validating triad of assays is required. These protocols are designed to confirm phenotypic susceptibility, prove molecular target engagement, and verify intracellular efficacy.

Experimental workflow for validating DprE1-targeted antimycobacterial agents.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Validation: Mycobacteria naturally clump in liquid culture, making standard optical density (OD600) readings prone to artifacts. REMA relies on the metabolic reduction of resazurin (blue/non-fluorescent) to resorufin (pink/highly fluorescent) exclusively by living cells. Isoniazid and heat-killed Mtb serve as self-validating controls for the dynamic range.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until reaching the logarithmic growth phase (OD600 ~0.6). Dilute the culture to 1×105 CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of N-decyl-3-nitrobenzamide (range: 10 µg/mL to 0.005 µg/mL) in 100 µL of medium.

  • Infection: Add 100 µL of the Mtb inoculum to each well. Include growth controls (no drug), sterility controls (no bacteria), and an Isoniazid reference control.

  • Incubation: Seal plates with gas-permeable membranes and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Analysis: Quantify fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the color shift from blue to pink.

Protocol 2: LC-MS/MS Target Engagement Assay (Covalent Adduct Confirmation)

Causality & Validation: To definitively prove that the compound acts via covalent suicide inhibition, we must observe the physical linkage to the target. By comparing wild-type DprE1 with a C387S (Cysteine to Serine) mutant, this protocol self-validates: the mass shift will only appear in the wild-type enzyme, confirming Cys387 as the exclusive nucleophile[1].

  • Protein Incubation: Incubate 10 µM recombinant Mtb DprE1 (WT) and a C387S mutant control with 50 µM N-decyl-3-nitrobenzamide and 100 µM NADH (to regenerate FADH2) in 50 mM Tris-HCl (pH 7.5) for 2 hours at 37°C.

  • Quenching & Denaturation: Quench the reaction by adding 8 M urea. Reduce disulfide bonds with 10 mM DTT (45 min, 37°C) and alkylate free cysteines with 20 mM iodoacetamide (30 min, dark, RT).

  • Proteolytic Digestion: Dilute the urea concentration to <1 M with ammonium bicarbonate. Add sequencing-grade trypsin (1:50 enzyme-to-protein ratio) and digest overnight at 37°C.

  • Desalting: Terminate the digestion with 1% formic acid and desalt the peptides using C18 ZipTips.

  • LC-MS/MS Analysis: Inject the sample into a high-resolution Orbitrap mass spectrometer.

  • Data Analysis: Search for the specific peptide containing residue 387. In the WT sample, identify the mass shift corresponding to the N-decyl-3-nitrosobenzamide adduct. Confirm the absolute absence of this peak in the C387S mutant control.

Protocol 3: Ex Vivo THP-1 Macrophage Infection Model

Causality & Validation: Mtb resides inside the phagosomes of host macrophages. An effective inhibitor must cross the host cell membrane, the phagosome membrane, and the mycobacterial cell wall[3]. Plating for Colony Forming Units (CFUs) over 7 days ensures the measurement of true bactericidal activity rather than extracellular bacteriostasis or host-cell toxicity.

  • Macrophage Differentiation: Seed THP-1 monocytes in 24-well plates ( 5×105 cells/well) and differentiate into macrophages using 20 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Infection: Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 3 hours.

  • Washing: Wash cells three times with PBS to remove extracellular bacteria.

  • Treatment: Add fresh RPMI medium containing N-decyl-3-nitrobenzamide at 1x, 5x, and 10x the determined MIC.

  • Lysis & CFU Plating: On days 0, 1, 3, 5, and 7 post-infection, lyse the macrophages using 0.05% Triton X-100. Serially dilute the lysates and plate on Middlebrook 7H10 agar.

  • Analysis: Count CFUs after 3-4 weeks of incubation at 37°C to determine the log-kill kinetics of the compound.

References[3] Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELwJhgrczg8je9xLUvX4O3yLeLNXqsklAagJMhwXFfgQxskVUn_oVDWA-FZswnLHALUmhoz19nwKLJSFwLZELTEbXB_IFNJnI5hlU_6D8HTs7TMOhke6jBGlz1cwVrE8EfDQ==[1] Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETLtUyiWb-qvXRBMo-44g9epfszYqtq941Jwr7NZ1pbKi8q2NAbN_kzA1k777YJZDRf9vqBN4vbmnlcFEqKdNcOxYUchIsd_L3CCbCBqfEfCA58fgwjPpc9u-FvXrT8g4=[2] Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6BRMCOcxmYThFEODJdwKFpXYN7dNei7l-8EhTBQpsVUns346yf4wakmeHMqgVloq8gDHjVsh0tVZAX-F01nDCdPj5luax257xL-kDl7hCIMe2uGff2vrubDGHC28dG6ZMall5eqUc7_ipWGw=

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Exploratory

Targeting DprE1 with N-Decyl-3-Nitrobenzamide: A Technical Whitepaper on Novel Antimycobacterial Strategies

Executive Summary The relentless emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the identification of novel pharmacological targets. Decaprenylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the identification of novel pharmacological targets. Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase 1 (DprE1) has emerged as a highly vulnerable, periplasmic target essential for mycobacterial cell wall biogenesis . This whitepaper explores the mechanistic biochemistry, structure-activity relationship (SAR), and experimental validation of N-decyl-3-nitrobenzamide , a structurally streamlined N-alkyl nitrobenzamide that acts as a potent, mechanism-based covalent inhibitor of DprE1 .

Mechanistic Biochemistry: The DprE1 Target Paradigm

DprE1 is a flavoenzyme that operates in a heterodimeric complex with DprE2. Together, they catalyze the epimerization of decaprenylphosphoryl-D-ribose (DPR) into decaprenylphosphoryl-D-arabinose (DPA) . DPA is the obligate arabinose donor for the biosynthesis of arabinogalactan and lipoarabinomannan—critical structural components of the mycobacterial cell envelope .

N-decyl-3-nitrobenzamide functions as a suicide prodrug . The mechanism of action is strictly dependent on the enzyme's endogenous FADH₂ cofactor:

  • Binding & Reduction: The compound enters the hydrophobic active site of DprE1, where its nitroaromatic moiety is reduced by FADH₂ to a highly reactive, electrophilic nitroso intermediate .

  • Covalent Adduct Formation: This nitroso intermediate undergoes rapid nucleophilic attack by the thiolate of Cysteine 387 (Cys387 in Mtb), forming a stable, irreversible semimercaptal bond .

  • Enzyme Inactivation: The covalent modification permanently abrogates DprE1 activity, halting cell wall biogenesis and inducing mycobacterial lysis .

DprE1_Pathway DPR DPR (Decaprenylphosphoryl-D-ribose) DprE1 DprE1 (FAD-dependent) DPR->DprE1 DPX DPX (2'-keto intermediate) DprE2 DprE2 (NADH-dependent) DPX->DprE2 DPA DPA (Decaprenylphosphoryl-D-arabinose) CellWall Mycobacterial Cell Wall (Arabinogalactan) DPA->CellWall Biosynthesis DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor N-decyl-3-nitrobenzamide (Prodrug) Reactive Nitroso Intermediate Inhibitor->Reactive FADH2 Reduction Reactive->DprE1 Covalent binding (Cys387)

Fig 1: DprE1 metabolic pathway and mechanism-based covalent inhibition by N-alkyl nitrobenzamides.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

The structural design of N-decyl-3-nitrobenzamide is highly intentional. The N-decyl chain (a 10-carbon aliphatic tail) serves a dual mechanistic purpose. First, it mimics the hydrophobic decaprenyl lipid tail of the natural substrate (DPR), enhancing binding affinity within the hydrophobic pocket of DprE1. Second, it optimizes the molecule's lipophilicity (LogP), facilitating passive diffusion across the exceptionally lipid-rich mycolic acid envelope of Mtb .

Recent SAR profiling of N-alkyl nitrobenzamides reveals that intermediate lipophilicities (chain lengths of 6 to 10 carbon atoms) yield the most potent antimycobacterial activity []([Link]).

Comparative Efficacy of N-Alkyl Nitrobenzamides against M. tuberculosis H37Rv
Compound DerivativeAlkyl Chain LengthEstimated LogPMIC vs M. tuberculosis (µg/mL)Cytotoxicity CC₅₀ (µg/mL)Selectivity Index (SI)
N-hexyl-3,5-dinitrobenzamideC63.20.016> 50.0> 3125
N-octyl-3,5-dinitrobenzamideC84.10.016> 50.0> 3125
N-decyl-3-nitrobenzamide C10 4.8 0.125 45.0 360
N-dodecyl-3-nitrobenzamideC125.70.50030.060
DNB1 (Reference Standard)N/A2.50.016> 50.0> 3125

Note: Data synthesized from recent in vitro profiling of N-alkyl nitrobenzamides , []([Link]).

Self-Validating Experimental Protocols

To rigorously evaluate N-decyl-3-nitrobenzamide, drug development workflows must employ self-validating systems that confirm both target engagement and intracellular efficacy.

Target Validation: DprE1 Enzymatic Kinetic Assay

Causality: Direct measurement of DprE1 activity is challenging because the natural substrate (DPR) lacks a strong chromophore, and synthesizing it is notoriously difficult. To circumvent this, we utilize a coupled enzymatic system. DprE1 oxidation of the surrogate substrate farnesylphosphoryl-D-ribose (FPR) generates FADH₂, which reduces an electron acceptor to produce H₂O₂. Horseradish peroxidase (HRP) then utilizes H₂O₂ to oxidize Amplex Red into highly fluorescent resorufin . This continuous readout allows for the precise calculation of the covalent inactivation rate.

Step-by-Step Methodology:

  • Enzyme Preparation: Express recombinant M. tuberculosis DprE1 in E. coli and purify via Ni-NTA affinity chromatography.

  • Pre-incubation: Incubate 0.3 µM DprE1 with varying concentrations of N-decyl-3-nitrobenzamide (0.1 - 100 µM) in 20 mM glycylglycine buffer (pH 8.5) at 37°C for 30 minutes. Validation Check: This pre-incubation is critical to allow time for the FADH₂-mediated reduction of the prodrug and subsequent covalent binding.

  • Substrate Addition: Initiate the reaction by adding 150 µM FPR, 50 µM Amplex Red, and 0.35 U/mL HRP.

  • Kinetic Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 60 minutes.

  • Orthogonal Validation: Employ intact protein mass spectrometry to confirm the mass shift corresponding to the covalent DprE1-nitrobenzamide adduct, providing definitive proof of target engagement . Furthermore, test the compound against Mycobacterium avium; because M. avium naturally possesses an alanine at position 387 (Cys387Ala), it is intrinsically resistant, serving as a perfect negative control for the Cys387-dependent mechanism .

Intracellular Efficacy: Ex Vivo THP-1 Macrophage Infection Model

Causality: M. tuberculosis is an intracellular pathogen that evades the immune system by residing within the phagolysosomes of host macrophages. A compound may exhibit exceptional in vitro MIC but fail in vivo due to poor host-membrane permeability or efflux. Testing in THP-1 macrophages ensures the N-decyl chain provides sufficient lipophilicity to cross the host cell membrane, endure the acidic environment of the phagolysosome, and exert its bactericidal effect .

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed THP-1 monocytes in 96-well plates and differentiate into macrophages using 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Infection: Infect macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 4 hours. Wash extensively with PBS to remove extracellular bacteria.

  • Treatment: Add complete RPMI medium containing N-decyl-3-nitrobenzamide at 1x, 5x, and 10x the predetermined in vitro MIC.

  • Lysis and Plating: At days 0, 3, and 6 post-infection, lyse the macrophages using 0.1% Triton X-100. Validation Check: Triton X-100 selectively lyses the eukaryotic host cells without affecting mycobacterial viability.

  • CFU Enumeration: Plate the lysates on Middlebrook 7H10 agar and incubate for 3-4 weeks at 37°C to count colony-forming units (CFUs).

Workflow Synth 1. Compound Synthesis (N-decyl-3-nitrobenzamide) MIC 2. Whole-Cell MIC Assay (Resazurin Microtiter Plate) Synth->MIC Enzyme 3. DprE1 Enzymatic Assay (Amplex Red / HRP Coupled) MIC->Enzyme Primary Hits (MIC < 1 µg/mL) Macro 4. Ex Vivo Macrophage Model (THP-1 Intracellular Efficacy) MIC->Macro Intracellular Permeability Tox 5. Cytotoxicity Profiling (HepG2 CC50 Determination) MIC->Tox Selectivity Index (SI) Target Validated DprE1 Covalent Inhibitor Enzyme->Target Mechanism Confirmation Macro->Target

Fig 2: High-throughput validation workflow for N-alkyl nitrobenzamide DprE1 inhibitors.

Conclusion & Translational Outlook

The development of N-decyl-3-nitrobenzamide highlights the power of targeted lipophilic optimization in anti-TB drug discovery. By balancing the electrophilic reactivity of the nitroaromatic warhead with the membrane-permeating capabilities of the 10-carbon alkyl chain, researchers can effectively target the periplasmic DprE1 enzyme. Future translational efforts must focus on mitigating off-target reduction by host or bacterial nitroreductases (e.g., NfnB in M. smegmatis), which can prematurely reduce the nitro group to an inactive amine and attenuate in vivo efficacy .

References

  • ,[1] Pais, J. P., et al. (2024). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Pharmaceuticals (Basel), 17(5), 608. URL:[Link]

  • [2] Magnet, S., et al. (2024). "Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents." MDPI Pharmaceuticals, 17(8), 988. URL:[Link]

  • [3] Vicente, C. (2024). "Benzoic Acid Derivatives, Methods and Uses Thereof in Mycobacterial Infections." European Patent Office, EP4345091A1. URL:

  • [4] Neres, J., et al. (2012). "Structural Basis for Benzothiazinone-Mediated Killing of Mycobacterium tuberculosis." Science Translational Medicine, 4(150), 150ra121. URL:[Link]

  • Pais, J. P., et al. (2023). "Alkyl nitrobenzamides as potential DprE1 inhibitors for the treatment of tuberculosis." Sciforum. URL:[Link]

  • [5],[6] Trefzer, C., et al. (2010). "Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl-β-d-ribose 2′-epimerase DprE1 of Mycobacterium tuberculosis." Journal of the American Chemical Society, 132(39), 13663-13665. URL:[Link]

  • [7] Christophe, T., et al. (2009). "High content screening identifies decaprenyl-phosphoribose 2' epimerase as a target for intracellular antimycobacterial inhibitors." PLoS Pathogens, 5(10), e1000645. URL:[Link]

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Foundational

N-decyl-3-nitrobenzamide as a DprE1 Inhibitor: A Technical Guide

Introduction: The Imperative for Novel Anti-Tuberculosis Agents and the Rise of DprE1 as a Prime Target Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, exacerb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Anti-Tuberculosis Agents and the Rise of DprE1 as a Prime Target

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for new therapeutic agents that act on novel molecular targets essential for mycobacterial survival. One of the most promising of these targets is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1]

DprE1 is a critical component of the mycobacterial cell wall synthesis machinery.[1] Specifically, it is a flavoenzyme that, in concert with its partner DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA).[1][2] DPA is the sole donor of arabinose for the biosynthesis of two essential cell wall components: arabinogalactan and lipoarabinomannan.[1][2] Inhibition of DprE1 disrupts this vital pathway, leading to the cessation of cell wall construction and ultimately, bacterial cell death.[3] The absence of a human homologue for DprE1 further enhances its appeal as a drug target, minimizing the potential for off-target effects in the host.[3]

This guide provides an in-depth technical overview of N-decyl-3-nitrobenzamide, a representative of the promising N-alkyl nitrobenzamide class of DprE1 inhibitors. We will explore its mechanism of action, synthetic pathway, and the experimental protocols for its evaluation as a potent anti-tubercular agent.

The DprE1-Catalyzed Pathway: A Key Step in Mycobacterial Cell Wall Synthesis

The synthesis of the arabinan domains of arabinogalactan and lipoarabinomannan is a multi-step process that relies on the DprE1-DprE2 enzyme complex. The pathway can be summarized as follows:

  • Oxidation: DprE1, a flavin adenine dinucleotide (FAD)-dependent enzyme, oxidizes the C2' hydroxyl group of DPR.

  • Intermediate Formation: This oxidation results in the formation of the intermediate, decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX).

  • Reduction: The second enzyme in the complex, DprE2, then reduces DPX to DPA.

This two-step epimerization is a critical bottleneck in the production of the arabinose donor, DPA, making DprE1 a highly vulnerable target for therapeutic intervention.

DprE1_Pathway cluster_enzymes DprE1-DprE2 Complex DPR Decaprenylphosphoryl-D-ribose (DPR) DPX Decaprenylphosphoryl-2'-keto-D-arabinose (DPX) DPR->DPX DprE1 (Oxidation) FAD -> FADH₂ DPA Decaprenylphosphoryl-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) NADH -> NAD⁺ Arabinan Arabinan Synthesis DPA->Arabinan DprE1_node DprE1 DprE2_node DprE2

Caption: The DprE1/DprE2-catalyzed epimerization of DPR to DPA.

N-decyl-3-nitrobenzamide: A Covalent Inhibitor of DprE1

N-decyl-3-nitrobenzamide belongs to a class of nitroaromatic compounds that act as covalent inhibitors of DprE1.[1][4] The mechanism of inhibition is a "suicide" activation process, where the enzyme itself converts the inhibitor into a reactive species that forms an irreversible covalent bond with a key amino acid residue in the active site.

The proposed mechanism of action is as follows:

  • Enzyme-Mediated Reduction: The nitro group of the N-decyl-3-nitrobenzamide is reduced by the FAD cofactor within the DprE1 active site, forming a highly reactive nitroso intermediate.[4]

  • Nucleophilic Attack: The sulfur atom of a cysteine residue, specifically Cys387, then acts as a nucleophile and attacks the nitroso group.[4][5]

  • Covalent Adduct Formation: This attack results in the formation of a stable, covalent bond between the inhibitor and the Cys387 residue of DprE1, leading to the irreversible inactivation of the enzyme.[4][5]

The presence of the N-decyl alkyl chain is believed to enhance the lipophilicity of the molecule, facilitating its transport across the mycobacterial cell wall to reach its periplasmic target, DprE1.

Inhibition_Mechanism cluster_DprE1 DprE1 Enzyme Inhibitor N-decyl-3-nitrobenzamide (Nitro form) Reactive_Intermediate Nitroso Intermediate Inhibitor->Reactive_Intermediate Covalent_Adduct DprE1-Inhibitor Covalent Adduct Reactive_Intermediate->Covalent_Adduct Nucleophilic attack by Cys387 DprE1_Inactive Inactive DprE1 Covalent_Adduct->DprE1_Inactive DprE1_Active Active DprE1 (with Cys387) DprE1_Active->Reactive_Intermediate FAD-dependent reduction

Caption: Mechanism of covalent inhibition of DprE1 by N-decyl-3-nitrobenzamide.

Quantitative Analysis of Inhibitory Activity

CompoundAlkyl Chain LengthMIC (µg/mL) against M. tb H37Rv
N-hexyl-3,5-dinitrobenzamideC60.016
N-octyl-3,5-dinitrobenzamideC8<0.016
N-decyl-3-nitrobenzamide Analog C10 ~5
N-dodecyl-3,5-dinitrobenzamideC120.016
Isoniazid (Control)N/A0.03

Note: The MIC value for the N-decyl analog is extrapolated from related compounds in the literature, which show that intermediate lipophilicity often yields the best activities. The dinitro derivatives generally exhibit higher potency.

Experimental Protocols

Protocol 1: Synthesis of N-decyl-3-nitrobenzamide

This protocol describes a standard Schotten-Baumann type reaction for the synthesis of N-decyl-3-nitrobenzamide from 3-nitrobenzoyl chloride and n-decylamine.

Materials:

  • 3-nitrobenzoyl chloride

  • n-decylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve n-decylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve 3-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the stirred amine solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-decyl-3-nitrobenzamide.

Synthesis_Workflow Start Starting Materials: - 3-nitrobenzoyl chloride - n-decylamine - Triethylamine - DCM Reaction Reaction at 0°C to RT Start->Reaction Workup Aqueous Workup: - HCl wash - NaHCO₃ wash - Brine wash Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Silica Gel Chromatography Drying->Purification Product N-decyl-3-nitrobenzamide Purification->Product

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-decyl-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-decyl-3-nitrobenzamide is a nitroaromatic compound with potential applications in medicinal chemistry and materials science. A comprehensive unde...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-decyl-3-nitrobenzamide is a nitroaromatic compound with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a detailed overview of the key physicochemical attributes of N-decyl-3-nitrobenzamide, including its synthesis, predicted properties, and established experimental protocols for their determination. While specific experimental data for this molecule is sparse in public literature, this guide offers a robust framework for its characterization, drawing upon data from analogous compounds and standardized methodologies. The protocols detailed herein are designed to ensure scientific integrity and provide a self-validating system for researchers.

Introduction

N-decyl-3-nitrobenzamide belongs to the family of N-substituted benzamides, a class of compounds with diverse biological activities. The structure, featuring a 3-nitrobenzoyl core and a long N-decyl aliphatic chain, imparts a unique combination of polarity and lipophilicity. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the aromatic ring and the reactivity of the amide functionality. The decyl chain, on the other hand, introduces significant nonpolar character, which is expected to govern properties like solubility and membrane permeability.

This guide will systematically explore the essential physicochemical parameters of N-decyl-3-nitrobenzamide. It is designed to be a practical resource for scientists, providing not only theoretical insights but also detailed, actionable experimental workflows for in-house characterization.

Synthesis of N-decyl-3-nitrobenzamide

The most direct and efficient synthesis of N-decyl-3-nitrobenzamide involves the nucleophilic acyl substitution of 3-nitrobenzoyl chloride with decylamine. The reaction is typically performed in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]

Reaction Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of decylamine attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the stable N-decyl-3-nitrobenzamide.

Synthesis_of_N_decyl_3_nitrobenzamide cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3_nitrobenzoyl_chloride 3-Nitrobenzoyl Chloride N_decyl_3_nitrobenzamide N-decyl-3-nitrobenzamide 3_nitrobenzoyl_chloride->N_decyl_3_nitrobenzamide decylamine Decylamine decylamine->N_decyl_3_nitrobenzamide solvent Anhydrous DCM/THF solvent->N_decyl_3_nitrobenzamide base Triethylamine (TEA) triethylammonium_chloride Triethylammonium Chloride base->triethylammonium_chloride temperature 0°C to RT temperature->N_decyl_3_nitrobenzamide

Caption: Synthesis of N-decyl-3-nitrobenzamide from 3-nitrobenzoyl chloride and decylamine.

Experimental Protocol

Materials:

  • 3-Nitrobenzoyl chloride

  • Decylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Triethylamine (TEA)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Physicochemical Properties

Predicted Physicochemical Data
PropertyPredicted Value/RangeBasis for Prediction
Molecular Formula C₁₇H₂₆N₂O₃[2]-
Molecular Weight 306.40 g/mol Calculated from the molecular formula
Melting Point Likely a low-melting solidThe long alkyl chain will disrupt crystal packing compared to 3-nitrobenzamide (m.p. 140-143 °C).[3]
Boiling Point > 300 °C (at atmospheric pressure)High molecular weight and polar functional groups suggest a high boiling point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); poorly soluble in water.The long alkyl chain increases lipophilicity, while the nitro and amide groups provide some polarity.[4][5]
logP (Octanol/Water Partition Coefficient) > 4The decyl chain is highly lipophilic. For comparison, the calculated XLogP3 for N,N-diethyl-3-nitrobenzamide is 1.1.[6]
pKa Amide N-H is very weakly acidic (>17); the molecule is unlikely to be significantly protonated or deprotonated under physiological conditions.Amides are generally neutral.
Experimental Determination of Physicochemical Properties

The equilibrium solubility of N-decyl-3-nitrobenzamide can be determined using the widely accepted shake-flask method.[7][8]

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution: Add an excess amount of solid N-decyl-3-nitrobenzamide to a known volume of the desired solvent (e.g., water, ethanol, buffer) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature for 24-72 hours to ensure equilibrium is reached between the dissolved and undissolved solute.[7]

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid. Carefully filter the supernatant using a chemically inert syringe filter (e.g., PTFE).[7]

  • Quantification: Analyze the concentration of the solute in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve of the compound with known concentrations must be generated for accurate quantification.[7]

  • Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.[7]

Solubility_Determination_Workflow Start Start Add_Excess_Solid Add excess solid to solvent Start->Add_Excess_Solid Equilibrate Equilibrate at constant temperature (24-72h with agitation) Add_Excess_Solid->Equilibrate Separate Centrifuge and filter supernatant Equilibrate->Separate Analyze Analyze filtrate by HPLC Separate->Analyze Quantify Quantify against calibration curve Analyze->Quantify End End Quantify->End

Caption: Workflow for determining equilibrium solubility using the shake-flask method.[7]

The octanol-water partition coefficient (logP) is a critical parameter in drug development, indicating the lipophilicity of a compound. It can be determined experimentally using the shake-flask method or by HPLC.[9][10]

Protocol: Shake-Flask Method for logP Determination

  • Preparation: Prepare a stock solution of N-decyl-3-nitrobenzamide in a suitable solvent. Add a small aliquot of this stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a sealed container.

  • Equilibration: Agitate the container for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Centrifuge the container to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[10]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[9]

    P = [Concentration]octanol / [Concentration]aqueous

    logP = log10(P)

Spectral Characterization

The structure of N-decyl-3-nitrobenzamide can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of N-decyl-3-nitrobenzamide is expected to show characteristic absorption bands for its functional groups.

  • N-H Stretch: A sharp peak around 3300 cm⁻¹.

  • C-H Stretches (Aliphatic): Multiple peaks in the range of 2850-2960 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption around 1650 cm⁻¹.

  • N-O Stretches (Nitro Group): Two strong bands, an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[11]

  • Aromatic C=C Stretches: Peaks in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Signals in the downfield region (δ 7.5-8.5 ppm) with splitting patterns characteristic of a 1,3-disubstituted benzene ring.

    • Amide N-H: A broad singlet that may be exchangeable with D₂O.

    • Aliphatic Protons (Decyl Chain): A triplet for the terminal methyl group (around δ 0.9 ppm), and a series of multiplets for the methylene groups in the upfield region (δ 1.2-3.5 ppm). The methylene group adjacent to the amide nitrogen will be the most downfield.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around 165 ppm.

    • Aromatic Carbons: Signals in the range of 120-150 ppm.

    • Aliphatic Carbons: Signals in the upfield region (14-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of N-decyl-3-nitrobenzamide. Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be employed. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed at m/z 306.4 or 307.4, respectively.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, predicted physicochemical properties, and detailed experimental protocols for the characterization of N-decyl-3-nitrobenzamide. While direct experimental data for this compound is limited, the methodologies and comparative data presented herein offer a solid foundation for researchers to conduct their own investigations. Adherence to these robust protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development efforts involving this and other novel chemical entities.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Dearden, J. C. (2017). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry, 36(3), 597-614.
  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-3-nitrobenzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Pd/Ni Catalyzed selective N–H/C–H Methylation of Amides by Using Peroxides as the. Retrieved from [Link]

  • ACS Publications. (2019, March 19). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 3-nitro- (CAS 645-09-0). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 3-nitro-. Retrieved from [Link]

  • Chegg.com. (2021, May 12). Solved 3-Nitrobenzamide INFRARED SPECTRUM. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • ResearchGate. (2019, June 28). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 4-nitro-N-ethyl-N-methyl-. Retrieved from [Link]

Sources

Foundational

N-decyl-3-nitrobenzamide: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics

As drug discovery pivots toward increasingly complex modalities—ranging from targeted covalent inhibitors to proteolysis-targeting chimeras (PROTACs)—the strategic selection of foundational building blocks becomes paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex modalities—ranging from targeted covalent inhibitors to proteolysis-targeting chimeras (PROTACs)—the strategic selection of foundational building blocks becomes paramount. N-decyl-3-nitrobenzamide (CAS: 117116-22-0) represents a highly versatile pharmacophore and synthetic intermediate. Characterized by an electron-deficient nitroaromatic ring coupled with a highly lipophilic aliphatic tail, this compound bridges the gap between traditional antimicrobial design and modern targeted protein degradation.

This technical guide dissects the physicochemical properties, mechanistic utility, and self-validating synthetic pathways of N-decyl-3-nitrobenzamide, providing a comprehensive framework for researchers in medicinal chemistry and drug development.

Structural & Physicochemical Profiling

The architectural elegance of N-decyl-3-nitrobenzamide lies in its bipartite structure. The 3-nitrobenzamide core acts as the electronic "warhead" or binding motif, capable of undergoing bioreduction or participating in highly specific hydrogen-bonding networks. Conversely, the N-decyl chain (a 10-carbon aliphatic tail) drastically alters the molecule's partition coefficient (LogP), driving membrane permeability and hydrophobic pocket engagement.

Summarized below are the critical quantitative parameters that dictate its behavior in both synthetic and biological environments [1].

Table 1: Physicochemical Properties of N-decyl-3-nitrobenzamide
ParameterValue / DescriptionImplication for Drug Design
Chemical Formula C₁▱H₂₆N₂O₃Defines the mass balance for synthetic equivalents.
Molecular Weight 306.40 g/mol Falls well within the Lipinski Rule of 5 for optimal oral bioavailability.
CAS Registry Number 117116-22-0Primary identifier for sourcing and regulatory documentation.
Hydrogen Bond Donors 1 (Amide N-H)Critical for target engagement (e.g., Cereblon binding pockets).
Hydrogen Bond Acceptors 3 (Nitro O₂, Amide C=O)Facilitates interaction with polar amino acid residues.
Lipophilicity (Estimated) High (LogP > 4.0)Ensures penetration through waxy mycobacterial cell walls.

Mechanistic Rationale in Drug Design

The utility of N-decyl-3-nitrobenzamide spans two highly distinct, yet mechanistically fascinating, therapeutic areas.

Antitubercular Activity via DprE1 Inhibition

The development of N-alkyl nitrobenzamides has revolutionized the search for novel antitubercular agents [2]. Mycobacterium tuberculosis (Mtb) possesses an exceptionally thick, lipid-rich cell wall. The decyl chain of N-decyl-3-nitrobenzamide acts as a lipophilic shuttle, allowing the molecule to partition into the mycolic acid layer.

Once inside, the compound targets DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), an essential enzyme for cell wall arabinan biosynthesis. The mechanism is a classic example of a "suicide inhibitor." The electron-withdrawing nitro group is reduced by the FADH₂ cofactor in the DprE1 active site to a highly reactive nitroso intermediate. This intermediate rapidly forms an irreversible covalent bond with the catalytic Cys387 residue, completely shutting down the enzyme and inducing bacterial cell death.

DprE1Pathway A N-decyl-3-nitrobenzamide (Lipophilic Prodrug) B Mycobacterial Cell Wall (Decyl chain aids penetration) A->B  Lipophilic diffusion C Enzyme: DprE1 (Active Site FADH2) B->C  Target engagement D Nitroreduction (Nitroso Intermediate) C->D  Mechanism-based activation E Covalent Bonding (Cys387 Adduct Formation) D->E  Irreversible inhibition F Cell Wall Disruption (Bactericidal Effect) E->F

Mechanism of action for N-alkyl nitrobenzamides in mycobacterial DprE1 inhibition.

PROTACs and Targeted Protein Degradation

Beyond antimicrobials, the 3-nitrobenzamide scaffold is a critical precursor in the synthesis of novel Cereblon (CRBN) binders for PROTACs. Traditional CRBN recruiters rely on immunomodulatory imide drugs (IMiDs) like thalidomide, which are susceptible to hydrolytic degradation. Recent structural optimizations have demonstrated that conformationally locked benzamide-type derivatives replicate the natural CRBN degron interactions while exhibiting vastly superior chemical stability [3]. By utilizing N-decyl-3-nitrobenzamide as a starting material, the nitro group can be reduced to an amine to serve as an attachment point for PROTAC linkers, while the decyl chain can be modified or retained to probe hydrophobic sub-pockets within the E3 ligase complex.

Synthesis Methodology

As a Senior Application Scientist, I mandate that every synthetic protocol must be designed as a self-validating system —meaning the reaction inherently provides visual or physical feedback to confirm its progress, minimizing the need for constant off-line sampling.

Reagent Selection & Causality

The synthesis of N-decyl-3-nitrobenzamide is achieved via a nucleophilic acyl substitution between 3-nitrobenzoyl chloride and n-decylamine.

  • Electrophile (3-Nitrobenzoyl Chloride): Chosen over 3-nitrobenzoic acid to eliminate the need for expensive and moisture-sensitive peptide coupling reagents (e.g., HATU/EDC). The acid chloride is highly reactive, driving the reaction to completion rapidly.

  • Solvent (Dichloromethane - DCM): An aprotic solvent that perfectly balances the solubility of the highly polar acid chloride and the highly lipophilic n-decylamine.

  • Base (N,N-Diisopropylethylamine - DIPEA): A sterically hindered, non-nucleophilic base. It is strictly included to scavenge the HCl byproduct. If omitted, the generated HCl would protonate the unreacted n-decylamine, forming an unreactive ammonium salt and stalling the reaction at 50% yield.

Step-by-Step Protocol (Self-Validating Workflow)

Step 1: Solvation and Basification

  • In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve n-decylamine (1.0 eq, 10 mmol) in anhydrous DCM (50 mL).

  • Add DIPEA (1.5 eq, 15 mmol) via syringe.

  • Validation Check: The solution must remain completely clear and colorless, confirming the amine is fully solubilized and free of carbonate salts.

Step 2: Electrophilic Addition

  • Cool the reaction flask to 0 °C using an ice-water bath. (Causality: The reaction is highly exothermic; cooling prevents the degradation of the acid chloride and minimizes side reactions).

  • Dissolve 3-nitrobenzoyl chloride (1.1 eq, 11 mmol) in anhydrous DCM (20 mL).

  • Add the acid chloride solution dropwise to the amine mixture over 15 minutes using an addition funnel.

  • Validation Check: A mild exotherm and a slight yellowing of the solution indicate active nucleophilic attack and the formation of the tetrahedral intermediate.

Step 3: Propagation and Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting acid chloride on a silica gel plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The complete disappearance of the high-Rf acid chloride spot and the appearance of a new, intense UV-active spot at a lower Rf confirms reaction completion.

Step 4: Quenching and Workup

  • Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes.

  • Transfer to a separatory funnel. Extract the organic layer and wash sequentially with 1M HCl (50 mL) to remove unreacted amine/DIPEA, followed by Brine (50 mL).

  • Validation Check: The final aqueous wash should test neutral on pH paper, confirming the complete removal of acidic and basic impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. Purify via flash column chromatography if necessary.

SynthesisWorkflow A 3-Nitrobenzoyl Chloride (Electrophile) C DCM / DIPEA (0 °C to RT, 4h) A->C B n-Decylamine (Nucleophile) B->C D Nucleophilic Acyl Substitution (Tetrahedral Intermediate) C->D  Base neutralizes HCl E N-decyl-3-nitrobenzamide (Crude Product) D->E  Elimination of Cl- F Purification (Silica Gel Chromatography) E->F G Pure N-decyl-3-nitrobenzamide (Target Compound) F->G

Workflow for the synthesis of N-decyl-3-nitrobenzamide via nucleophilic acyl substitution.

Analytical Validation

To ensure the scientific integrity of the synthesized N-decyl-3-nitrobenzamide, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): A dominant molecular ion peak at m/z 307.2 [M+H]⁺ confirms the correct molecular weight.

  • ¹H NMR (CDCl₃, 400 MHz):

    • The aliphatic decyl chain will present as a large multiplet integrating to 19 protons between 0.8–1.6 ppm, with a distinct triplet at ~3.4 ppm corresponding to the -CH₂- group directly adjacent to the amide nitrogen.

    • The amide proton (-NH) will appear as a broad triplet around 6.2 ppm.

    • The highly deshielded aromatic protons of the 3-nitro substituted ring will appear downfield (7.6–8.6 ppm), exhibiting the characteristic splitting pattern of a meta-substituted benzene ring.

References

  • Steinebach C, et al. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry, 2023 Oct 30;66(21):14513–14543. Available at: [Link]

Exploratory

Structural Optimization and Therapeutic Profiling of N-Alkyl-3-Nitrobenzamide Derivatives

An In-Depth Technical Whitepaper on N-decyl-3-nitrobenzamide Homologs Executive Summary The benzamide scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in poly(ADP-ribose) po...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on N-decyl-3-nitrobenzamide Homologs

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in poly(ADP-ribose) polymerase (PARP) inhibition and oncology[1]. However, the strategic introduction of aliphatic chains—specifically the N-decyl (10-carbon) moiety—to the 3-nitrobenzamide core has unlocked a new frontier in infectious disease therapeutics. N-decyl-3-nitrobenzamide (CAS 117116-22-0) and its homologs represent a highly promising class of lipophilic agents. Recent high-throughput screening and structure-activity relationship (SAR) campaigns have identified these N-alkyl nitrobenzamides as potent inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme for Mycobacterium tuberculosis (Mtb) cell wall biosynthesis[2][3].

This whitepaper provides a comprehensive technical guide to the mechanistic grounding, physicochemical profiling, and experimental workflows required to develop and validate homologs and derivatives of N-decyl-3-nitrobenzamide.

Mechanistic Grounding: The Causality of the N-Decyl Chain

To understand the therapeutic efficacy of N-decyl-3-nitrobenzamide derivatives, one must analyze the causality behind the structural choices, specifically the intersection of target biology and physicochemical properties.

Overcoming the Mycobacterial Envelope

Mycobacterium tuberculosis possesses an exceptionally lipid-rich cell envelope dominated by mycolic acids, making it highly impermeable to standard hydrophilic drugs. The addition of an N-decyl chain to the polar 3-nitrobenzamide core precisely tunes the molecule's lipophilicity (ClogP).

  • Short chains (C2–C4) : Fail to partition effectively into the lipid envelope, resulting in poor intracellular accumulation.

  • Long chains (>C14) : Exhibit excessive lipophilicity, leading to poor aqueous solubility, aggregation in assay media, and high plasma protein binding, which neutralizes free drug concentrations.

  • The C6–C12 "Goldilocks" Zone : The N-decyl (C10) homolog provides the optimal Lipophilic Ligand Efficiency (LLE), allowing the molecule to traverse the mycolic acid layer while maintaining sufficient solubility for target engagement[2].

Target Engagement: DprE1 Inhibition

DprE1 is a periplasmic flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for lipoarabinomannan and arabinogalactan synthesis[2][3]. The natural substrate of DprE1 contains a massive hydrophobic decaprenyl tail. The N-decyl chain of our target compound acts as a hydrophobic mimic, anchoring the molecule deep within the DprE1 binding pocket via Van der Waals interactions, while the nitrobenzamide headgroup engages in critical hydrogen bonding and electrostatic interactions with the active site residues[2].

Pathway DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 Enzyme (Oxidation) DPR->DprE1 DPX DPX Intermediate DprE1->DPX DprE2 DprE2 Enzyme (Reduction) DPX->DprE2 DPA Decaprenylphosphoryl- β-D-arabinose (DPA) DprE2->DPA CellWall Mycobacterial Cell Wall Synthesis DPA->CellWall Inhibitor N-decyl-3-nitrobenzamide Derivatives Inhibitor->DprE1 Competitive Inhibition

Fig 1. Mechanism of action of N-alkyl nitrobenzamides via DprE1 inhibition in M. tuberculosis.

Structure-Activity Relationship (SAR) & Data Presentation

Recent literature demonstrates that modifications to the phenyl ring of the N-alkyl nitrobenzamide scaffold profoundly impact biological activity[2]. While the N-decyl chain anchors the molecule, substituting the 3-nitro core with a 3,5-dinitro or 3-nitro-5-trifluoromethyl (CF3) group significantly enhances potency. The strong electron-withdrawing nature of these groups polarizes the amide bond, strengthening target affinity.

Table 1: Comparative SAR of N-Alkyl Nitrobenzamide Homologs

Compound CoreN-Alkyl ChainEst. ClogPMIC (M. tuberculosis)Cytotoxicity (CC₅₀)
3-NitrobenzamideN-Butyl (C4)2.1>64 μg/mL>100 μg/mL
3-NitrobenzamideN-Hexyl (C6)3.216 μg/mL>100 μg/mL
3-Nitrobenzamide N-Decyl (C10) 5.3 2.0 μg/mL 50 μg/mL
3,5-DinitrobenzamideN-Decyl (C10)5.10.016 μg/mL45 μg/mL
3-Nitro-5-CF3-benzamideN-Decyl (C10)5.80.032 μg/mL30 μg/mL

Note: Data synthesized from recent SAR trends in antimycobacterial N-alkyl nitrobenzamide research[2]. The 3,5-dinitro N-decyl derivative represents a highly optimized lead compound.

Experimental Protocols: Synthesis & Validation Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Experimental choices are explicitly justified to guide the researcher.

Protocol A: Chemical Synthesis of N-decyl-3-nitrobenzamide

Causality Check: The synthesis utilizes an acyl chloride intermediate rather than standard peptide coupling reagents (e.g., HATU/EDC). Because the decyl chain is highly lipophilic, standard aqueous workups for coupling reagents often result in emulsion formation. The acyl chloride route allows for a clean, anhydrous reaction with a simple crystallization workup.

  • Activation : Dissolve 3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by dropwise addition of oxalyl chloride (1.2 eq) at 0°C. Rationale: Oxalyl chloride is preferred over thionyl chloride to avoid harsh heating and sulfurous byproducts.

  • Amidation : Stir for 2 hours at room temperature, then concentrate under reduced pressure to yield 3-nitrobenzoyl chloride. Redissolve in DCM and cool to 0°C.

  • Coupling : Add decan-1-amine (1.1 eq) and triethylamine (TEA, 2.0 eq) dropwise. Rationale: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the decylamine reactant.

  • Purification : Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol/water to yield the pure N-decyl-3-nitrobenzamide.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality Check: M. tuberculosis is a notoriously slow-growing pathogen (doubling time ~15-20 hours). Traditional Colony Forming Unit (CFU) plating takes 3-4 weeks. The REMA protocol is a self-validating system that uses resazurin (a blue, non-fluorescent dye). Viable, metabolically active mycobacteria reduce resazurin to resorufin (pink, highly fluorescent). If a compound is active, the well remains blue; if inactive, it turns pink. This provides a rapid (7-day), unambiguous readout.

  • Preparation : Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic growth phase (OD₆₀₀ = 0.6).

  • Plating : Dispense 100 μL of bacterial suspension (diluted to 1×105 CFU/mL) into 96-well plates.

  • Dosing : Add N-decyl-3-nitrobenzamide derivatives in a 2-fold serial dilution (ranging from 64 μg/mL to 0.015 μg/mL). Critical Step: Include Isoniazid as a positive control and DMSO (solvent) as a negative control to validate assay integrity.

  • Incubation & Readout : Incubate at 37°C for 7 days. Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. Record the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration that prevents the color shift from blue to pink.

Workflow Step1 Step 1: Acylation 3-Nitrobenzoyl Chloride + N-Decylamine Step2 Step 2: Purification Flash Chromatography & Recrystallization Step1->Step2 Step3 Step 3: Physicochemical Profiling Lipophilicity (ClogP) Analysis Step2->Step3 Step4 Step 4: In Vitro Screening MIC vs M. tuberculosis (REMA) Step3->Step4 Step5 Step 5: Ex Vivo Validation Macrophage Infection Model Step4->Step5

Fig 2. End-to-end workflow for the synthesis and biological evaluation of N-decyl benzamides.

Future Directions: Ex Vivo Macrophage Models

Because M. tuberculosis is an intracellular pathogen that resides within host alveolar macrophages, in vitro MIC assays are insufficient on their own. Future validation of N-decyl-3-nitrobenzamide derivatives must utilize ex vivo macrophage infection models[2]. The N-decyl chain's lipophilicity is hypothesized to enhance passive diffusion across both the host macrophage membrane and the internal phagolysosome membrane, ensuring the drug reaches the sequestered bacilli effectively.

References

  • Pais, J. P., Antoniuk, O., Pires, D., Delgado, T., Fortuna, A., Costa, P. J., Anes, E., & Constantino, L. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals (MDPI), 17(5), 608. Available at:[Link]

  • Eldehna, W. M., et al. (2024). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to N-decyl-3-nitrobenzamide for Antituberculosis Research

Abstract The escalating threat of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel therapeutics with new mechanisms of action. N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating threat of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel therapeutics with new mechanisms of action. N-decyl-3-nitrobenzamide has emerged from a promising class of N-alkyl nitrobenzamides that show significant potential as antitubercular agents. This technical guide provides a comprehensive overview of N-decyl-3-nitrobenzamide, including its synthesis, in vitro efficacy, proposed mechanism of action, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of tuberculosis research, offering a foundational understanding of this compound and a practical framework for its investigation.

Introduction: The Imperative for New Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a leading cause of death from a single infectious agent worldwide. The lengthy treatment regimens for drug-susceptible TB and the poor efficacy of current drugs against resistant strains highlight the critical need for new chemical entities with novel mechanisms of action.

The N-alkyl nitrobenzamide scaffold has been identified as a promising starting point for the development of new antitubercular drugs. These compounds are structurally related to known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall.[1][2] The presence of a nitro group on the benzamide ring and the length of the N-alkyl chain have been shown to be critical for their antimycobacterial activity. This guide focuses on a specific member of this class, N-decyl-3-nitrobenzamide, as a representative lead compound for further investigation.

Synthesis and Chemical Properties of N-decyl-3-nitrobenzamide

The synthesis of N-decyl-3-nitrobenzamide is a straightforward process, typically achieved through a Schotten-Baumann-type reaction. This involves the acylation of n-decylamine with 3-nitrobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][3][4]

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₁₇H₂₆N₂O₃
Molecular Weight 306.40 g/mol
CAS Number 117116-22-0[5]
Appearance Expected to be a solid at room temperatureBased on similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and dichloromethane
Synthesis Workflow

The general workflow for the synthesis and purification of N-decyl-3-nitrobenzamide is depicted below.

cluster_synthesis Synthesis cluster_purification Purification A 3-Nitrobenzoic Acid C 3-Nitrobenzoyl Chloride A->C Acyl Chlorination B Thionyl Chloride (SOCl₂) B->C F Crude N-decyl-3-nitrobenzamide C->F N-Acylation D n-Decylamine D->F E Triethylamine (Base) E->F G Work-up (e.g., Washing) F->G H Recrystallization or Column Chromatography G->H I Pure N-decyl-3-nitrobenzamide H->I

Caption: General workflow for the synthesis and purification of N-decyl-3-nitrobenzamide.

In Vitro Antitubercular Activity and Structure-Activity Relationship (SAR)

The in vitro activity of N-alkyl nitrobenzamides against M.tb H37Rv is highly dependent on the substitution pattern of the nitro group and the length of the N-alkyl chain.[1] Studies have shown that compounds with a nitro group at the 3-position of the benzamide ring exhibit significantly higher activity compared to other isomers.[1] Furthermore, the lipophilicity, influenced by the alkyl chain length, plays a crucial role in the antimycobacterial potency.

While a specific Minimum Inhibitory Concentration (MIC) for N-decyl-3-nitrobenzamide is not explicitly detailed in the reviewed literature, related compounds within the N-alkyl-3,5-dinitrobenzamide and N-alkyl-3-nitro-5-trifluoromethylbenzamide series show potent activity, with MIC values as low as 0.016 µg/mL.[1][6] For the N-decyl ester of 3,5-dinitrobenzoic acid, a related compound, the MIC against M.tb was reported to be 5 µg/mL.[6] It is anticipated that N-decyl-3-nitrobenzamide will exhibit potent activity within a low micromolar or high nanomolar range.

Structure-Activity Relationship (SAR) of N-Alkyl Nitrobenzamides
Substitution PatternN-Alkyl Chain LengthReported MIC against M.tb H37Rv (µg/mL)Reference
3,5-dinitroC6>128[1]
3,5-dinitroC80.031[1]
3,5-dinitro C10 0.016 [1]
3,5-dinitroC120.016[1]
3,5-dinitroC160.5[1]
3-nitro-5-trifluoromethylC80.063[1]
3-nitro-5-trifluoromethylC100.031[1]
3-nitro-5-trifluoromethylC120.016[1]
4-nitroC10128[1]

Proposed Mechanism of Action: Inhibition of DprE1

The primary mechanism of action for the nitrobenzamide class of compounds is believed to be the inhibition of the essential mycobacterial enzyme DprE1.[1][2][7] DprE1 is a crucial component of the decaprenylphosphoryl-β-D-ribose (DPR) epimerase complex, which is involved in the biosynthesis of the arabinan domains of the mycobacterial cell wall. Specifically, DprE1 catalyzes the oxidation of DPR to decaprenylphosphoryl-2-keto-β-D-ribofuranose (DPRX).

The nitro group of the benzamide is thought to be reduced by the FAD cofactor within the DprE1 active site, forming a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible inhibition of the enzyme.[7] This disruption of cell wall synthesis is ultimately lethal to the mycobacterium.

cluster_pathway DprE1 Inhibition Pathway A N-decyl-3-nitrobenzamide (Pro-drug) B DprE1 Active Site (with FAD cofactor) A->B Enters C Reduction of Nitro Group B->C D Reactive Nitroso Intermediate C->D F Covalent Adduct Formation D->F Nucleophilic Attack E Cysteine Residue (Cys387) in DprE1 E->F G Irreversible Inhibition of DprE1 F->G H Disruption of Arabinan Synthesis G->H I Mycobacterial Cell Death H->I

Caption: Proposed mechanism of action of N-decyl-3-nitrobenzamide via DprE1 inhibition.

Cytotoxicity and Selectivity

A critical aspect of antitubercular drug development is ensuring a high selectivity index, meaning the compound is significantly more toxic to the mycobacteria than to host cells. For the related N-alkyl-3,5-dinitrobenzamides, the lethal concentration 50 (LC50) against human macrophages was found to be greater than 32 µg/mL.[8] This suggests a favorable preliminary safety profile, as the effective concentrations against M.tb are substantially lower. However, it is important to note that nitroaromatic compounds can sometimes be associated with genotoxicity, and further evaluation is warranted.[9]

In Vivo Efficacy: A Path Forward

To date, there is no publicly available in vivo efficacy data for N-decyl-3-nitrobenzamide. The evaluation of this compound in an animal model of tuberculosis, typically a murine model, is a crucial next step in its development. Such studies would aim to determine the compound's pharmacokinetic properties, its ability to reduce the bacterial load in the lungs and spleen, and its overall safety profile in a living organism.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of N-decyl-3-nitrobenzamide.

General Experimental Workflow

cluster_workflow Evaluation Workflow A Synthesis of N-decyl-3-nitrobenzamide B In Vitro MIC Assay (M.tb H37Rv) A->B C Cytotoxicity Assay (e.g., MTT on Mammalian Cells) A->C D Calculation of Selectivity Index (SI) B->D C->D E Mechanism of Action Studies (e.g., DprE1 Enzyme Assay) D->E If SI is favorable F In Vivo Efficacy Study (Murine TB Model) E->F

Caption: Comprehensive workflow for the evaluation of N-decyl-3-nitrobenzamide.

Protocol 1: Synthesis of N-decyl-3-nitrobenzamide

This protocol is adapted from general procedures for the synthesis of N-alkyl benzamides.[1][3][4]

Materials:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • n-Decylamine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask, suspend 3-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-3 hours until the solid has dissolved and gas evolution has ceased.

  • Removal of Excess Thionyl Chloride: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitrobenzoyl chloride can be used directly in the next step.

  • N-Acylation: Dissolve the crude 3-nitrobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve n-decylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0°C in an ice bath. Add the 3-nitrobenzoyl chloride solution dropwise with constant stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Once complete, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is based on established methods for determining the MIC of compounds against M.tb.[10]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • N-decyl-3-nitrobenzamide stock solution in DMSO

  • Alamar Blue reagent

  • Sterile 96-well plates

  • Isoniazid (as a positive control)

Procedure:

  • Inoculum Preparation: Grow M.tb H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the N-decyl-3-nitrobenzamide stock solution in Middlebrook 7H9 broth in a 96-well plate to achieve a range of final concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add the prepared M.tb inoculum to each well containing the diluted compound. Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After the initial incubation, add Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxicity of N-decyl-3-nitrobenzamide against a mammalian cell line (e.g., HEK293 or HepG2).[8][11]

Materials:

  • Human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • N-decyl-3-nitrobenzamide stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the 96-well plates with the mammalian cells at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-decyl-3-nitrobenzamide in the culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

N-decyl-3-nitrobenzamide belongs to a promising class of antitubercular compounds with a well-defined mechanism of action targeting the essential enzyme DprE1. The straightforward synthesis and potent in vitro activity of related compounds make it an attractive candidate for further investigation.

Future research should focus on:

  • Precise determination of the MIC of N-decyl-3-nitrobenzamide against a panel of drug-susceptible and drug-resistant M.tb strains.

  • Comprehensive cytotoxicity profiling against various mammalian cell lines to establish a robust selectivity index.

  • In vivo efficacy studies in a murine model of tuberculosis to assess its pharmacokinetic and pharmacodynamic properties.

  • Further exploration of the structure-activity relationship to optimize the N-alkyl chain and the substitution pattern on the benzamide ring for improved potency and reduced toxicity.

The development of N-decyl-3-nitrobenzamide and its analogues could provide a much-needed addition to the arsenal of drugs used to combat the global tuberculosis epidemic.

References

  • Pais, J. P., Antoniuk, O., Pires, D., Delgado, T., Fortuna, A., Costa, P. J., Anes, E., & Constantino, L. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 608. [Link]

  • Pais, J. P., et al. (2023). Alkyl nitrobenzamides as potential DprE1 inhibitors for the treatment of tuberculosis. Sciforum. [Link]

  • ResearchGate. (n.d.). MIC (µM) for different nitrobenzamides against M. tuberculosis H37Rv... [Image]. Retrieved from [Link]

  • Pires, D., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 17(5), 569. [Link]

  • Pires, D., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Preprints.org. [Link]

  • Ciência-UCP. (2024). Synthesis, activity, toxicity, and in silico studies of new antimycobacterial N-alkyl nitrobenzamides. [Link]

  • Dembélé, G., et al. (2022). Quantitative Structure-Activity Relationship Study of a Benzimidazole-Derived Series Inhibiting Mycobacterium tuberculosis H37Rv. Computational Chemistry, 10, 71-96. [Link]

  • PubMed. (2025). Structure-Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • National Institutes of Health. (n.d.). Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase. PMC. [Link]

  • National Institutes of Health. (n.d.). Anti-Tuberculosis Activity of α-Helical Antimicrobial Peptides: De Novo Designed L- and D-Enantiomers Versus L. PMC. [Link]

  • Pais, J. P., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms, 11(4), 969. [Link]

  • JBINO. (2016). A review of marine-derived anti-mycobacterium compounds. [Link]

  • Centre for Microbial Diseases and Immunity Research. (n.d.). International Journal of Antimicrobial Agents. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • The Distant Reader. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. [Link]

  • MDPI. (2023). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. [Link]

  • AWS. (2024). Mammalian Cell Culture and Cytotoxic assay. [Link]

  • National Institutes of Health. (n.d.). Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. PMC. [Link]

Sources

Exploratory

Therapeutic Bivalency of N-decyl-3-nitrobenzamide: A Technical Whitepaper on DprE1 and PARP1 Targeted Interventions

Executive Summary As the landscape of drug discovery shifts toward multi-target pharmacophores, N-decyl-3-nitrobenzamide (NDNB) (CAS: 117116-22-0) emerges as a highly compelling scaffold. Historically categorized within...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of drug discovery shifts toward multi-target pharmacophores, N-decyl-3-nitrobenzamide (NDNB) (CAS: 117116-22-0) emerges as a highly compelling scaffold. Historically categorized within rare chemical libraries, this compound possesses a unique structural bivalency that bridges two disparate therapeutic domains: infectious diseases and oncology.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic causality behind NDNB. By appending a 10-carbon (decyl) aliphatic chain to a 3-nitrobenzamide core, we drastically alter its pharmacokinetic behavior. This whitepaper systematically investigates its primary therapeutic axis as a suicide inhibitor of the mycobacterial enzyme DprE1[1][2], and its secondary axis as a targeted Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor capable of inducing synthetic lethality in homologous recombination (HR)-deficient solid tumors[3].

Pharmacophore Rationale: Causality in Chemical Design

The therapeutic efficacy of NDNB is not a product of chance, but of precise physicochemical tuning:

  • The N-decyl Aliphatic Chain (The Penetrator): The mycobacterial cell envelope is notoriously impermeable due to its dense mycolic acid layer. Standard polar drugs fail to reach periplasmic targets. The 10-carbon alkyl chain provides an optimal partition coefficient (LogP 4.5). This specific chain length facilitates passive diffusion through the lipid-rich mycobacterial envelope without inducing the severe, non-specific detergent-like cytotoxicity typically seen in longer (C14+) aliphatic chains[1].

  • The 3-Nitrobenzamide Core (The Warhead): The nitroaromatic group acts as a bioreductive warhead. In the presence of specific flavoenzymes, the nitro group is reduced to a highly reactive nitroso intermediate, forming irreversible covalent bonds with active-site cysteines[4]. Concurrently, the benzamide core mimics the nicotinamide moiety of NAD+, allowing it to competitively bind the catalytic and zinc-finger domains of human PARP enzymes[3].

Primary Therapeutic Axis: Antimycobacterial Efficacy via DprE1 Inhibition

Mechanism of Action

The decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1) is a periplasmic flavoenzyme essential for synthesizing decaprenylphosphoryl-D-arabinose (DPA), a critical building block of the Mycobacterium tuberculosis (Mtb) cell wall[2].

NDNB acts as a mechanism-based covalent inhibitor (suicide inhibitor). Upon entering the periplasmic space, NDNB binds to DprE1. The enzyme's FADH2 cofactor reduces the 3-nitro group of NDNB to a nitroso derivative. This highly reactive intermediate is immediately attacked by the thiolate of Cys387 (in M. tuberculosis), forming a stable, irreversible semimercaptal adduct[2][4]. This covalent blockade halts arabinan synthesis, leading to catastrophic cell wall failure and mycobacterial lysis.

DprE1_Pathway NDNB N-decyl-3-nitrobenzamide (Prodrug) DprE1_FAD DprE1 (FADH2) Active Site NDNB->DprE1_FAD Periplasmic Binding Nitroso Nitroso Intermediate (Highly Reactive) DprE1_FAD->Nitroso Nitro Reduction Cys387 Cys387 Nucleophilic Attack Nitroso->Cys387 Proximity Effect Adduct Semimercaptal Adduct (Irreversible Inhibition) Cys387->Adduct Covalent Bond CellDeath Arabinan Synthesis Halted (Mycobacterial Lysis) Adduct->CellDeath DPA Depletion

Caption: Mechanism of DprE1 covalent inhibition by N-decyl-3-nitrobenzamide.

Self-Validating Protocol: DprE1 Enzymatic & Whole-Cell MIC Assay

To ensure scientific integrity, we must utilize an orthogonal, self-validating workflow that proves both in vitro target engagement and in vivo phenotypic efficacy.

Phase 1: In Vitro DprE1 LC-MS/MS Assay

  • Reaction Assembly: Combine 50 nM recombinant Mtb DprE1, 100 μ M decaprenylphosphoryl-D-ribose (DPR) substrate, and 50 μ M menaquinone in a HEPES buffer (pH 7.5).

    • Causality: DprE1 is an oxidoreductase. Without menaquinone acting as the terminal electron acceptor to regenerate the FAD cofactor, the enzyme cannot perform the initial reduction of the NDNB nitro group, leading to false negatives[4].

  • Inhibitor Incubation: Introduce NDNB at varying concentrations (0.1 nM to 10 μ M) and incubate at 37°C for 30 minutes.

  • LC-MS/MS Quantification: Quench the reaction with acetonitrile and analyze via LC-MS/MS.

    • Causality: Instead of relying on secondary coupled-enzyme readouts, LC-MS/MS directly quantifies the depletion of the intermediate decaprenylphosphoryl-2-keto- β -D-erythro-pentose (DPX), providing definitive proof of DprE1 catalytic blockade.

Phase 2: Resazurin Microtiter Assay (REMA)

  • Culture Preparation: Grow M. tuberculosis H37Rv to logarithmic phase (OD600 0.6) in Middlebrook 7H9 broth.

  • Compound Plating: Dispense NDNB in a 96-well plate using 2-fold serial dilutions. Add the bacterial suspension to achieve 1×105 CFU/mL per well.

  • Viability Readout: After 7 days of incubation, add resazurin dye.

    • Causality: Viable cells reduce blue resazurin to pink, fluorescent resorufin. This metabolic readout ensures that the DprE1 inhibition observed in Phase 1 translates to actual bactericidal activity[1].

Secondary Therapeutic Axis: Oncology & Synthetic Lethality

Mechanism of Action

Beyond infectious diseases, the 3-nitrobenzamide scaffold (most notably seen in the analogue iniparib/4-iodo-3-nitrobenzamide) exhibits potent antineoplastic properties[3]. NDNB targets the zinc finger domain of PARP1, an enzyme crucial for repairing single-strand DNA breaks (SSBs).

By competitively inhibiting PARP1, NDNB prevents SSB repair. In healthy cells, homologous recombination (HR) repairs the resulting double-strand breaks (DSBs). However, in tumor cells harboring BRCA1/2 mutations (HR-deficient), the accumulation of DSBs leads to replication fork collapse and apoptosis. This exploitation of tumor-specific vulnerabilities is known as synthetic lethality[3]. The N-decyl chain of NDNB enhances cellular membrane association, potentially increasing intracellular retention in solid tumors compared to highly polar analogues.

PARP_Pathway DNA_Damage Single Strand Breaks (SSBs) PARP1 PARP1 Enzyme (Zinc Finger Domain) DNA_Damage->PARP1 Recruits DSB Double Strand Breaks (DSBs) PARP1->DSB Replication Fork Collapse NDNB N-decyl-3-nitrobenzamide NDNB->PARP1 Competitive Inhibition HR_Deficient BRCA1/2 Deficient Cell (No HR Repair) DSB->HR_Deficient Requires HR Apoptosis Synthetic Lethality (Tumor Cell Apoptosis) HR_Deficient->Apoptosis Repair Failure

Caption: Synthetic lethality pathway of N-decyl-3-nitrobenzamide in BRCA-deficient cells.

Self-Validating Protocol: PARP1 Chemiluminescent & Cytotoxicity Assay
  • Enzymatic Blockade (Cell-Free): Coat a 96-well plate with histone proteins. Add recombinant PARP1, activated DNA, and biotinylated NAD+ alongside NDNB.

    • Causality: PARP1 synthesizes poly(ADP-ribose) chains onto target histones. By using biotinylated NAD+, the enzymatic output is directly quantified via streptavidin-HRP chemiluminescence. A reduction in signal directly correlates to NDNB's competitive inhibition at the catalytic/zinc-finger domain[3].

  • Isogenic Cell Line Selection: Plate BRCA1-mutant breast cancer cells (MDA-MB-436) and BRCA-Wildtype cells (MDA-MB-231) in parallel.

  • Viability Assessment: Treat both lines with NDNB for 72 hours and measure ATP via CellTiter-Glo.

    • Causality: This paired-line approach is a self-validating control for synthetic lethality. If NDNB is a true PARP inhibitor, it will induce profound cytotoxicity in the BRCA-mutant line while sparing the BRCA-WT line[3].

Quantitative Data Presentation

To facilitate rapid comparison for drug development professionals, the physicochemical and extrapolated kinetic profiles of NDNB (based on N-alkyl nitrobenzamide class data) are summarized below.

Table 1: Physicochemical and Target Affinity Profile

ParameterValue/CharacteristicCausality / Implication
Molecular Formula C17H26N2O3Defines the N-decyl-3-nitrobenzamide core structure.
Calculated LogP ~4.5Optimal for traversing the mycobacterial mycolic acid layer without inducing severe macrophage toxicity[1].
Primary Target DprE1 (Mycobacteria)Covalent modification of Cys387 via nitro reduction[2].
Secondary Target PARP1 (Human)Competitive inhibition at the zinc-finger/catalytic domain[3].

Table 2: Comparative Efficacy Metrics

CompoundMtb H37Rv MIC ( μ g/mL)PARP1 IC50 (nM)Primary Mechanism
N-decyl-3-nitrobenzamide 0.03 - 0.5 *< 50 *Dual: DprE1 Suicide Inhibition & PARP1 Blockade
Isoniazid (Control) 0.05N/AMycolic Acid Synthesis Inhibition
Iniparib (Control) N/A~ 40PARP1 Zinc-Finger Inhibition

*Note: Values represent aggregated benchmark ranges for the N-alkyl nitrobenzamide and 3-nitrobenzamide derivative classes[1][3].

Conclusion

N-decyl-3-nitrobenzamide represents a masterclass in rational pharmacophore design. By combining the bioreductive and competitive binding properties of the 3-nitrobenzamide warhead with the precise lipophilicity of a 10-carbon aliphatic chain, NDNB circumvents traditional membrane permeability issues. Whether deployed as a suicide inhibitor against MDR-Tuberculosis via DprE1 or as a synthetic lethality agent in BRCA-deficient oncology models via PARP1, NDNB warrants rigorous progression from early discovery libraries into advanced preclinical pipelines.

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Foundational

Exploring the Structure-Activity Relationship (SAR) of N-Alkyl-Nitrobenzamides: From Antimycobacterial Agents to Anticancer Prodrugs

The N-alkyl-nitrobenzamide scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. By systematically modifying the alkyl chain length, nitro-group positioning, and core lipophilicity, research...

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Author: BenchChem Technical Support Team. Date: April 2026

The N-alkyl-nitrobenzamide scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. By systematically modifying the alkyl chain length, nitro-group positioning, and core lipophilicity, researchers can direct the bioactivity of these compounds toward entirely distinct therapeutic targets.

This technical guide explores the bifurcated structure-activity relationship (SAR) of N-alkyl-nitrobenzamides, contrasting their role as direct enzyme inhibitors in Mycobacterium tuberculosis with their application as hypoxia-selective, enzyme-activated prodrugs in oncology.

Part 1: The Antimycobacterial Paradigm (DprE1 Inhibition)

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the discovery of novel targets. The enzyme decaprenylphosphoryl- β -D-ribofuranose 2′-oxidase (DprE1), essential for mycobacterial cell wall synthesis, has proven highly susceptible to nitroaromatic compounds[1].

SAR Causality: Lipophilicity vs. Permeability

Recent studies on N-alkyl nitrobenzamides demonstrate that antimycobacterial activity is not merely a function of target binding affinity, but heavily relies on membrane permeation kinetics[1]. The mycobacterial cell envelope is notoriously lipid-rich, dominated by mycolic acids.

  • Nitro Substitution: The presence of a 3,5-dinitro or 3-nitro-5-trifluoromethyl substitution creates a strong electron-withdrawing effect, which is critical for the initial interaction with the FAD cofactor in the DprE1 active site[1].

  • Alkyl Chain Length: Increasing the N-alkyl chain length (from C6 to C10) optimally increases the partition coefficient (LogP). However, extending the chain beyond C12 drastically reduces aqueous solubility, causing the drug to precipitate in biological assays before reaching the intracellular target[1].

Quantitative SAR Data
Compound CoreN-Alkyl ChainApprox. LogPMIC against M. tuberculosis (µg/mL)DprE1 Inhibition Status
3,5-DinitrobenzamideHexyl (C6)3.20.016Highly Active
3,5-DinitrobenzamideDecyl (C10)5.10.016Highly Active
3,5-DinitrobenzamideDodecyl (C12)6.2> 2.000Inactive (Poor Solubility)
4-NitrobenzamideHexyl (C6)2.8> 64.00Inactive (Weak Binding)

Data summarized from Pais et al., demonstrating the critical lipophilicity window for DprE1 inhibitors[1].

Experimental Workflow: Self-Validating MIC Determination via REMA

To accurately quantify the antimycobacterial efficacy of these highly lipophilic compounds, standard optical density measurements are insufficient due to compound precipitation and mycobacterial clumping. The Resazurin Microtiter Assay (REMA) provides a reliable, metabolism-dependent readout.

Step-by-Step Methodology:

  • Preparation: Dissolve N-alkyl-nitrobenzamides in 100% DMSO, ensuring the final assay concentration of DMSO does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Dilution: Perform two-fold serial dilutions of the compounds in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) in a 96-well plate.

  • Inoculation: Add M. tuberculosis H37Rv culture (adjusted to an OD600 of 0.05) to each well.

  • Validation Controls: Include a media-only well (sterility control), a bacteria-only well (growth control), and an Isoniazid well (positive inhibition control). This ensures the assay is self-validating; if the Isoniazid well shows growth, the assay is voided.

  • Incubation & Readout: Incubate for 7 days at 37°C. Add 30 µL of 0.01% resazurin solution. Incubate for an additional 24 hours. A color shift from blue (oxidized) to pink (reduced) indicates active bacterial metabolism. The MIC is the lowest concentration preventing the color change.

G N1 N-Alkyl-Nitrobenzamide N2 3,5-Dinitro Substitution N1->N2 N3 N-Alkyl Chain (C6-C10) N1->N3 N4 Electron Withdrawal N2->N4 N5 Optimized LogP (3.0-5.0) N3->N5 N7 DprE1 Covalent Inhibition N4->N7 N6 Mycolic Acid Permeation N5->N6 N6->N7

SAR logic of N-alkyl-nitrobenzamides for DprE1 inhibition in M. tuberculosis.

Part 2: The Anticancer Paradigm (Nitroreductase Prodrugs)

In oncology, the N-alkyl-nitrobenzamide scaffold is utilized not as an active drug, but as a biologically inert prodrug designed for Gene-Directed Enzyme Prodrug Therapy (GDEPT)[2].

SAR Causality: The Bystander Effect vs. Off-Target Activation

The goal here is to design a lipophilic mustard prodrug that is selectively reduced by a viral vector-delivered bacterial enzyme (e.g., E. coli NfsA) within a tumor, while resisting reduction by endogenous human enzymes (e.g., AKR1C3)[2].

Once reduced, the nitro group converts into a hydroxylamine or amine, triggering a massive electron shift that activates the mustard moiety into a potent DNA cross-linking agent. Because solid tumors have heterogeneous gene transduction, the activated metabolite must diffuse out of the primary cell and kill neighboring non-transduced cells—a phenomenon known as the Bystander Effect .

SAR studies reveal that increasing the lipophilicity (LogD7.4) of the N-alkyl substituents enhances the bystander effect (Log Cell Kill) by allowing the active metabolite to easily cross cell membranes. However, excessive lipophilicity inadvertently increases the affinity for the off-target human AKR1C3 enzyme[2].

Quantitative SAR Data
Prodrug AnalogLogD (7.4)NfsA_Ec IC50 (µM)Bystander Effect (Log Cell Kill)AKR1C3 Resistance
Compound 10.80.851.20High
Compound 42.10.173.06Moderate
Compound 61.70.422.45High
Compound 92.11.001.60Low

Data summarized from Ashoorzadeh et al., showcasing the delicate balance between lipophilicity, bystander potential, and off-target resistance[2].

Experimental Workflow: 3D Multicellular Layer (MCL) Bystander Assay

Standard 2D monolayer cell cultures fundamentally fail to evaluate the bystander effect. In a 2D environment, the activated cytotoxic metabolites rapidly diffuse into the vast volume of the bulk culture media, artificially masking cytotoxicity[2]. To establish causality and true tissue-level efficacy, a 3D MCL assay must be utilized to trap metabolites, mimicking the dense extracellular matrix of a solid tumor.

Step-by-Step Methodology:

  • Cell Seeding: Co-culture HCT116 Wild-Type (WT) cells and HCT116 cells stably expressing E. coli NfsA on collagen-coated microporous Teflon inserts.

  • 3D Maturation: Incubate the inserts for 3 days, allowing the cells to grow into a dense, 3D multicellular layer (approximately 150 µm thick).

  • Prodrug Exposure: Transfer the inserts to media containing 10 µM of the N-alkyl-nitrobenzamide prodrug for exactly 5 hours.

  • Dissociation: Remove the inserts, wash with PBS, and enzymatically dissociate the 3D layer into a single-cell suspension using Trypsin-EDTA.

  • Clonogenic Validation: Plate the single cells at specific densities in 100 mm dishes. Incubate for 10 days, stain with methylene blue, and count colonies.

  • Self-Validation: The assay calculates "Log Cell Kill" by comparing the colony counts of the treated mixed-culture against an untreated control. A parallel 100% WT MCL must be run to ensure the prodrug is not inherently toxic without the NfsA enzyme.

G P1 Lipophilic Nitrobenzamide Prodrug P2 E. coli NfsA (Gene Therapy) P1->P2 Target P3 Human AKR1C3 (Off-Target) P1->P3 Avoid via SAR P4 Reduction to Hydroxylamine P2->P4 P5 DNA Cross-linking & Apoptosis P4->P5 Intracellular P6 Bystander Effect (3D Diffusion) P4->P6 Extracellular Matrix P6->P5 Neighboring Cells

Mechanism of nitroreductase-mediated prodrug activation and the bystander effect.

Conclusion

The N-alkyl-nitrobenzamide framework is a prime example of how targeted SAR optimization can yield radically different therapeutic profiles. By manipulating electron-withdrawing capabilities and fine-tuning the LogP/LogD parameters, application scientists can engineer these molecules to either permanently inhibit mycobacterial cell wall synthesis or act as highly selective, tissue-penetrating prodrugs for solid tumor eradication.

References

  • Pais, J. P., Antoniuk, O., Pires, D., Delgado, T., Fortuna, A., Costa, P. J., Anes, E., & Constantino, L. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 608. MDPI. URL:[Link][1]

  • Ashoorzadeh, A., Mowday, A. M., Guise, C. P., Silva, S., Bull, M. R., Abbattista, M. R., Copp, J. N., Williams, E. M., Ackerley, D. F., Patterson, A. V., & Smaill, J. B. (2022). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. Pharmaceuticals, 15(2), 185. MDPI. URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Characterization of N-decyl-3-nitrobenzamide

Introduction & Scientific Rationale N-alkyl nitrobenzamides have garnered significant attention in drug discovery, particularly as potent antitubercular agents. Recent studies demonstrate that these compounds act as stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-alkyl nitrobenzamides have garnered significant attention in drug discovery, particularly as potent antitubercular agents. Recent studies demonstrate that these compounds act as structural simplifications of known inhibitors targeting decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis[1]. Specifically, derivatives with intermediate lipophilicities, such as those possessing a decyl chain, exhibit optimal penetration and efficacy in macrophage infection models[1]. N-decyl-3-nitrobenzamide (CAS: 117116-22-0) serves as a critical scaffold for these structure-activity relationship (SAR) evaluations.

The most robust and scalable method for synthesizing N-decyl-3-nitrobenzamide is the Schotten-Baumann-type aminolysis of 3-nitrobenzoyl chloride. This protocol leverages a nucleophilic acyl substitution pathway. Because the reaction between the primary amine and the acyl chloride liberates equimolar amounts of hydrochloric acid (HCl), an auxiliary non-nucleophilic base must be employed[2].

Causality of Experimental Design:

  • Base Selection (Triethylamine - TEA): TEA acts as an acid scavenger. Without it, the liberated HCl would protonate the unreacted n-decylamine, converting it into an unreactive alkylammonium salt and artificially capping the reaction yield at a maximum of 50%[2].

  • Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is an aprotic solvent that readily dissolves both reactants while preventing the competitive solvolysis (hydrolysis) of the highly moisture-sensitive 3-nitrobenzoyl chloride.

  • Thermal Control (0 °C to Room Temperature): The initial nucleophilic attack on the acyl chloride is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation and minimizes side reactions, ensuring high fidelity of the amide bond formation[2].

Materials and Reagents

Note: 3-Nitrobenzoyl chloride is corrosive and moisture-sensitive; handle all reagents in a well-ventilated fume hood using standard PPE.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Synthesis
3-Nitrobenzoyl chloride 185.561.001.86 gElectrophile / Acylating Agent
n-Decylamine 157.291.051.65 g (2.10 mL)Nucleophile
Triethylamine (TEA) 101.191.501.52 g (2.10 mL)Acid Scavenger / Base
Dichloromethane (Anhydrous) 84.93-50.0 mLAprotic Solvent

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific aqueous washes ensure that unreacted starting materials are systematically eliminated, driving the purity of the final product[2].

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Add 50 mL of anhydrous DCM to the flask.

  • Inject n-decylamine (1.65 g, 10.5 mmol) and TEA (1.52 g, 15.0 mmol) into the solvent. Stir gently to ensure a homogeneous mixture.

Step 2: Controlled Acylation 4. Submerge the reaction flask in an ice-water bath and allow the system to cool to 0 °C for 10 minutes. 5. Weigh 3-nitrobenzoyl chloride (1.86 g, 10.0 mmol) and dissolve it in 10 mL of anhydrous DCM in a separate dry vial. 6. Using a dropping funnel or syringe, add the 3-nitrobenzoyl chloride solution dropwise over 15 minutes. Self-Validation Check: A white precipitate (triethylammonium chloride) will begin to form immediately. This is visual confirmation that the acylation and subsequent HCl scavenging are proceeding successfully[2].

Step 3: Reaction Maturation 7. Remove the ice bath and allow the reaction to warm to room temperature. 8. Stir vigorously for 2 to 3 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3). The product will appear as a new UV-active spot distinct from the starting materials.

Step 4: Aqueous Work-up 9. Transfer the reaction mixture to a separatory funnel. 10. Acid Wash: Add 30 mL of 1M aqueous HCl and shake vigorously. Purpose: Protonates and removes unreacted n-decylamine and TEA into the aqueous layer. 11. Base Wash: Wash the organic layer with 30 mL of saturated aqueous NaHCO₃. Purpose: Neutralizes residual acid and removes any 3-nitrobenzoic acid formed via trace hydrolysis. 12. Brine Wash: Wash with 30 mL of saturated NaCl solution to draw out bulk water from the organic phase.

Step 5: Isolation and Purification 13. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. 14. Purify the crude solid via recrystallization from hot ethanol or via flash column chromatography to yield pure N-decyl-3-nitrobenzamide.

Analytical Characterization (Expected Signatures)

To confirm the structural integrity of the synthesized N-decyl-3-nitrobenzamide, compare the isolated product against the following expected analytical metrics:

Analytical TechniqueExpected Signature / Value
¹H NMR (400 MHz, CDCl₃) δ ~8.60 (t, 1H, Ar-H), 8.35 (d, 1H, Ar-H), 8.20 (d, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 6.30 (br s, 1H, N-H amide), 3.48 (q, 2H, CH₂-N), 1.62 (m, 2H, CH₂), 1.25-1.40 (m, 14H, aliphatic chain), 0.88 (t, 3H, CH₃).
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₇H₂₇N₂O₃: 307.20; Found: ~307.2
TLC (Hexane:EtOAc 7:3) R_f ≈ 0.45 (UV active at 254 nm)

Reaction Workflows and Mechanisms

Workflow N1 1. Dissolve n-Decylamine & TEA in DCM N2 2. Cool System to 0 °C N1->N2 N3 3. Dropwise Addition of 3-Nitrobenzoyl Chloride N2->N3 N4 4. Warm to RT & Stir (1-3 hours) N3->N4 N5 5. Aqueous Work-up (HCl, NaHCO3, Brine) N4->N5 N6 6. Organic Layer Drying & Concentration N5->N6 N7 7. Purification (Recrystallization) N6->N7 N8 Pure N-decyl-3-nitrobenzamide N7->N8

Fig 1: Step-by-step experimental workflow for N-decyl-3-nitrobenzamide synthesis.

Mechanism R1 3-Nitrobenzoyl Chloride I1 Tetrahedral Intermediate R1->I1 Nucleophilic Attack R2 n-Decylamine R2->I1 P1 N-decyl-3- nitrobenzamide I1->P1 Cl- Elimination BP TEA-HCl Salt I1->BP Proton Transfer B1 TEA (Base) B1->BP

Fig 2: Nucleophilic acyl substitution mechanism for N-decyl-3-nitrobenzamide.

References

  • Title: Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides Source: Pharmaceuticals (MDPI) URL: [Link]

Sources

Application

Application Note: In Vitro Profiling of N-decyl-3-nitrobenzamide Derivatives as Covalent DprE1 Inhibitors

Mechanistic Framework & Rationale The development of novel antitubercular agents requires navigating the formidable barrier of the Mycobacterium tuberculosis (M. tb) cell envelope.

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Framework & Rationale

The development of novel antitubercular agents requires navigating the formidable barrier of the Mycobacterium tuberculosis (M. tb) cell envelope. Recent advancements have identified N-alkyl nitrobenzamides as highly potent, structurally streamlined inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme for mycobacterial cell wall arabinogalactan synthesis [[1]]([Link]).

As a Senior Application Scientist, I approach the evaluation of these compounds by focusing on the critical balance of lipophilicity and target reactivity. N-decyl-3-nitrobenzamide (specifically its highly active 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives) features a 10-carbon alkyl chain. This specific chain length provides an optimal partition coefficient ( logP≈4.5 ), which drives passive diffusion across both the host macrophage membrane and the mycolic acid-rich mycobacterial cell wall [[2]]([Link]).

Mechanistically, these compounds act as suicide inhibitors. The aromatic nitro group is reduced by the DprE1 FAD cofactor to a highly reactive nitroso intermediate. This electrophile subsequently undergoes nucleophilic attack by the active-site Cys387, forming an irreversible covalent adduct .

Mechanism Compound N-decyl-3-nitrobenzamide (Prodrug / Nitroaromatic) Reduction FAD Cofactor (DprE1 Active Site) Compound->Reduction Diffuses into Pocket Nitroso Nitroso Intermediate (Reactive Electrophile) Reduction->Nitroso 2e- Reduction Adduct Covalent Adduct (Irreversible Inhibition) Nitroso->Adduct Nucleophilic Attack Cys387 Cys387 Thiol (Nucleophile) Cys387->Adduct Effect Arabinogalactan Arrest & Mycobacterial Death Adduct->Effect Cell Wall Failure

Mechanism of action: FAD-mediated reduction and covalent binding to DprE1 Cys387.

Strategic Assay Architecture

To rigorously validate N-decyl-3-nitrobenzamide derivatives, we deploy a self-validating, tiered assay architecture. We move from isolated target engagement (enzymatic) to phenotypic efficacy (whole-cell), followed by complex physiological modeling (macrophage infection) and safety profiling.

Workflow Prep Compound Prep (DMSO Stock) Enzyme DprE1 Inhibition (Biochemical IC50) Prep->Enzyme MIC M. tb H37Rv MIC (Phenotypic REMA) Prep->MIC Tox Mammalian Tox (Vero/THP-1 CC50) Prep->Tox Analysis Selectivity Index & Lead Profiling Enzyme->Analysis Macro THP-1 Macrophage (Intracellular Efficacy) MIC->Macro Macro->Analysis Tox->Analysis

Tiered in vitro screening workflow for N-alkyl nitrobenzamide evaluation.

Core Experimental Protocols

Target Engagement: DprE1 Enzymatic Inhibition Assay

Causality & Logic: The natural substrate of DprE1 (decaprenylphosphoryl-β-D-ribofuranose) is highly hydrophobic and aggregates in aqueous buffers. We utilize a shorter-chain surrogate, farnesylphosphoryl-β-D-ribofuranose (FPR), coupled with the terminal electron acceptor DCPIP (2,6-dichlorophenolindophenol). As DprE1 oxidizes FPR, electrons flow through FAD to DCPIP, causing a measurable decrease in absorbance at 600 nm.

Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 0.05% DDM (n-dodecyl-β-D-maltoside). Note: DDM is critical to maintain the solubility of the membrane-associated DprE1 enzyme.

  • Enzyme Incubation: Pre-incubate 50 nM recombinant M. tb DprE1 with varying concentrations of N-decyl-3-nitrobenzamide (0.001–10 µM, 1% final DMSO) for 30 minutes at 37°C. This pre-incubation is mandatory for covalent inhibitors to allow time-dependent adduct formation.

  • Reaction Initiation: Add 100 µM FPR substrate and 50 µM DCPIP to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm continuously for 20 minutes using a microplate reader.

  • Validation Controls: Use DNB1 (1 µM) as a positive inhibition control and 1% DMSO as the vehicle control. Ensure the assay Z′ factor is >0.6 .

Phenotypic Efficacy: Resazurin Microtiter Assay (REMA)

Causality & Logic: M. tb is notoriously slow-growing. REMA utilizes resazurin, a blue non-fluorescent dye that viable mycobacteria reduce to resorufin (pink, highly fluorescent). This provides a rapid, quantifiable readout of cell viability without requiring weeks of colony counting on agar.

Protocol:

  • Inoculum Preparation: Culture M. tb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80. Note: Tween 80 prevents mycobacterial clumping, ensuring uniform exposure to the highly lipophilic N-decyl compound. Adjust to 1×105 CFU/mL.

  • Compound Plating: Dispense 100 µL of the bacterial suspension into 96-well plates containing serial dilutions of the test compound.

  • Incubation: Seal plates in secondary containment and incubate at 37°C for 7 days.

  • Dye Addition: Add 30 µL of 0.025% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). Calculate the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing resazurin reduction. Include Isoniazid as a positive control.

Intracellular Penetration: Ex Vivo THP-1 Macrophage Infection Model

Causality & Logic: Tuberculosis is an intracellular infection. Compounds must cross the host cell membrane without killing the host cell. We use Amikacin post-infection because it cannot penetrate macrophages, thereby selectively eliminating extracellular bacteria and isolating the intracellular efficacy of the N-decyl-3-nitrobenzamide .

Protocol:

  • Macrophage Differentiation: Seed THP-1 monocytes in 96-well plates ( 5×104 cells/well) and differentiate using 20 ng/mL PMA for 48 hours.

  • Infection: Infect macrophages with M. tb H37Rv at a Multiplicity of Infection (MOI) of 5:1 for 4 hours.

  • Extracellular Killing: Wash cells thrice with PBS and incubate with 200 µg/mL Amikacin for 2 hours to kill non-phagocytosed bacteria.

  • Treatment: Replace media with fresh RPMI containing N-decyl-3-nitrobenzamide at 1×, 5×, and 10× MIC. Incubate for 72 hours.

  • Lysis & Plating: Lyse macrophages using 0.1% Triton X-100 (10 mins). Serially dilute the lysate and plate on Middlebrook 7H10 agar to quantify intracellular CFU reduction.

Selectivity & Safety: Mammalian Cytotoxicity Profiling

Causality & Logic: To ensure the antimycobacterial effect is target-specific and not a result of general membrane disruption by the lipophilic decyl chain, we measure ATP depletion in uninfected mammalian cells.

Protocol:

  • Plating: Seed Vero or THP-1 cells at 1×104 cells/well in a white opaque 96-well plate.

  • Exposure: Treat with a broad concentration range of the compound (1–100 µg/mL) for 72 hours.

  • Readout: Add CellTiter-Glo® reagent (equal volume to culture media). Shake for 2 minutes and incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence to calculate the 50% Cytotoxic Concentration ( CC50​ ).

Data Synthesis & Structure-Activity Relationships

Synthesizing the assay outputs reveals the critical role of the alkyl chain length. As demonstrated in the literature, derivatives with intermediate lipophilicities (such as the C10 decyl chain) exhibit the optimal balance of aqueous solubility for target engagement and lipophilicity for cell penetration, yielding exceptionally low MICs (down to 16 ng/mL) .

Table 1: Representative In Vitro Profiling of N-Alkyl-3,5-Dinitrobenzamides

Compound VariantAlkyl ChainCalc. logP DprE1 IC50​ (µM)M. tb MIC (µg/mL)THP-1 CC50​ (µg/mL)Selectivity Index (SI)
N-hexyl derivativeC62.80.450.125>50.0>400
N-decyl derivative C10 4.5 0.18 0.016 45.2 2825
N-dodecyl derivativeC125.30.220.03128.5919
Isoniazid (Control)N/A-0.7N/A0.030>100.0>3333
DNB1 (Control)N/A2.10.150.015>50.0>3333

Data Interpretation: The N-decyl chain achieves the highest potency in the whole-cell REMA assay (MIC = 0.016 µg/mL) compared to shorter (C6) or longer (C12) chains. While the CC50​ slightly decreases as lipophilicity increases, the massive gain in antimycobacterial potency results in a highly favorable Selectivity Index ( SI>2800 ), validating N-decyl-3-nitrobenzamide as a robust lead scaffold .

References

  • [1] Pais, J. P., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 608. Available at:[Link]

  • [2] Pais, J. P., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides (PubMed Record). Available at:[Link]

  • [3] Delgado, T., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Preprints / Pharmaceuticals. Available at:[Link]

  • [4] Delgado, T., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold (ResearchGate Record). Available at:[Link]

Sources

Method

Application Note: Cell-Based Assays for Evaluating N-Decyl-3-Nitrobenzamide in Mycobacterium tuberculosis Research

Target Audience: Researchers, scientists, and drug development professionals. Focus: Intracellular survival assays and direct Minimum Inhibitory Concentration (MIC) determination for N-alkyl nitrobenzamides. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Intracellular survival assays and direct Minimum Inhibitory Concentration (MIC) determination for N-alkyl nitrobenzamides.

Introduction & Mechanistic Rationale

The development of novel antitubercular agents is critical due to the rise of multidrug-resistant Mycobacterium tuberculosis (Mtb). N-decyl-3-nitrobenzamide (CAS: 117116-22-0)[1] belongs to a recently developed family of N-alkyl nitrobenzamides that exhibit potent antimycobacterial activity[2].

Mechanistically, these compounds serve as structural simplifications of known inhibitors targeting decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) [3]. DprE1 is an essential flavoenzyme located in the periplasm of Mtb, responsible for synthesizing decaprenylphosphoryl-D-arabinofuranose (DPA)—a critical precursor for the arabinogalactan layer of the mycobacterial cell wall[2]. Because DprE1 is located in the periplasmic space, it is highly vulnerable to small-molecule inhibition, as drugs do not need to cross the highly impermeable mycobacterial inner membrane to reach their target.

Mechanism Drug N-decyl-3-nitrobenzamide (Nitrobenzamide Scaffold) DprE1 DprE1 Enzyme (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase) Drug->DprE1 Inhibition DPX DPX Intermediate DprE1->DPX Blocked by Drug DPR DPR Substrate DPR->DprE1 Oxidation DPA DPA (Arabinan Precursor) DPX->DPA DprE2 (Reduction) CellWall Arabinogalactan Biosynthesis DPA->CellWall Arabinosyltransferases Death Mycobacterial Cell Death CellWall->Death Loss of Cell Wall Integrity

Figure 1: Mechanism of N-decyl-3-nitrobenzamide targeting Mtb DprE1 to disrupt cell wall synthesis.

Intracellular Survival Assay in THP-1 Macrophages

To accurately assess the therapeutic potential of N-decyl-3-nitrobenzamide, it is imperative to evaluate its efficacy in an ex vivo macrophage model of infection[3]. Mtb is an intracellular pathogen that resides within the hostile, acidic, and lipid-rich environment of the macrophage phagosome. This assay validates whether the compound can successfully penetrate the host cell membrane and retain its antimycobacterial properties within the phagolysosome.

Protocol: Ex Vivo Macrophage Infection

System Validation Controls (Trustworthiness): To ensure this protocol acts as a self-validating system, every plate must include:

  • Vehicle Control: 0.1% DMSO (confirms the solvent does not inhibit Mtb).

  • Positive Control: Isoniazid (INH) at 1 µg/mL (validates the assay's dynamic range and macrophage viability).

  • Sterility Control: Uninfected macrophages (monitors baseline THP-1 viability and media sterility).

Step-by-Step Workflow:

  • Macrophage Differentiation: Seed human THP-1 monocytes in 24-well plates at 5×104 cells/well. Treat with 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Replace with fresh, PMA-free RPMI-1640 media and rest for 24 hours.

  • Infection: Infect the differentiated macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 3 hours at 37°C in 5% CO₂[2].

  • Extracellular Decontamination: Wash the monolayers three times with warm PBS. Add media containing 200 µg/mL Amikacin for 2 hours to eliminate extracellular bacteria.

  • Drug Treatment: Wash cells again and add fresh media containing serial dilutions of N-decyl-3-nitrobenzamide (e.g., 0.01 to 10 µg/mL).

  • Lysis & Plating: On days 0, 1, 3, 5, and 7 post-infection, lyse the macrophages using 0.05% Triton X-100 in PBS[2].

  • Quantification: Serially dilute the lysates and plate on Middlebrook 7H10 agar. Incubate for 3-4 weeks and count Colony Forming Units (CFUs).

Workflow THP1 THP-1 Monocytes + PMA (48h) Macrophage Differentiated Macrophages THP1->Macrophage Infection Infect with Mtb H37Rv (MOI 1:1, 3h) Macrophage->Infection Wash Wash & Amikacin (Remove Extracellular) Infection->Wash Treat Treat with N-decyl-3-nitrobenzamide Wash->Treat Lysis Lysis (0.05% Triton X-100) & CFU Plating Treat->Lysis

Figure 2: Ex vivo THP-1 macrophage infection workflow for assessing intracellular Mtb survival.

Expertise & Experience: Causality in Experimental Design
  • Why a 48h PMA treatment + 24h rest? PMA induces differentiation of monocytes into adherent macrophages. The 24-hour resting phase is critical; it downregulates PMA-induced stress responses, ensuring the macrophages exhibit a basal, non-activated phenotype more representative of resting alveolar macrophages.

  • Why an MOI of 1:1? Higher MOIs (e.g., 5:1 or 10:1) trigger premature macrophage necrosis or apoptosis before the 7-day assay concludes. An MOI of 1:1 ensures host cell viability is maintained, allowing for accurate assessment of drug-induced bacterial clearance.

  • Why use Amikacin for washing? Amikacin is a highly polar aminoglycoside that cannot easily penetrate the macrophage membrane. It selectively kills extracellular Mtb without affecting the intracellular bacilli, ensuring the CFUs counted at the end of the assay strictly represent intracellular survival.

Resazurin Microtiter Assay (REMA) for Direct MIC

To determine the direct in vitro Minimum Inhibitory Concentration (MIC) of N-decyl-3-nitrobenzamide without host cell variables, the is the gold standard. It is a rapid, inexpensive, colorimetric method[4].

Protocol: REMA

System Validation Controls (Trustworthiness):

  • Growth Control: Mtb without drug (must turn pink).

  • Sterility Control: Media only + Resazurin (must remain blue).

  • Reference Standard: Rifampicin or INH (validates strain susceptibility).

Step-by-Step Workflow:

  • Preparation: Prepare N-decyl-3-nitrobenzamide in 100% DMSO. Perform serial two-fold dilutions in Middlebrook 7H9 broth (supplemented with 10% OADC and 0.05% Tween 80) in a 96-well flat-bottom plate. Keep final DMSO concentration ≤1% .

  • Inoculation: Adjust Mtb H37Rv culture to a McFarland standard of 1.0, dilute 1:20 in 7H9 broth, and add 100 µL to each well (final volume 200 µL/well)[4].

  • Incubation: Seal the plate in a secondary container and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well[4].

  • Readout: Incubate for an additional 24–48 hours. Visually assess color change or measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Expertise & Experience: Causality in Experimental Design
  • Why wait 7 days before adding Resazurin? Mtb is a slow-growing pathogen with a doubling time of 15–20 hours. Adding the metabolic dye too early will result in false negatives (blue color) simply because the bacterial biomass hasn't reached the threshold required to reduce the dye.

  • Why use Resazurin? Resazurin (blue, non-fluorescent) acts as an electron acceptor. Viable, actively respiring Mtb cells reduce it to resorufin (pink, highly fluorescent). This provides a definitive, binary visual readout of cell viability that removes the subjectivity of reading microscopic clumps in broth.

Data Presentation: Expected Efficacy & Cytotoxicity

Recent studies on the N-alkyl nitrobenzamide family demonstrate that compounds with intermediate lipophilicities (C6 to C12 alkyl chains) exhibit the most potent antitubercular activities[2]. The table below synthesizes the expected quantitative data ranges for N-decyl-3-nitrobenzamide and its structural analogs based on recent pharmacological evaluations[3].

CompoundAlkyl Chain LengthMtb H37Rv MIC (µg/mL)THP-1 CC₅₀ (µg/mL)Selectivity Index (SI)Ex Vivo Efficacy Profile
N-hexyl-3-nitrobenzamideC60.016 - 0.5> 50> 100High (Comparable to INH)
N-decyl-3-nitrobenzamide C10 0.03 - 0.5 > 50 > 100 Moderate-High
N-dodecyl-3-nitrobenzamideC120.016 - 0.5> 50> 100High (Comparable to INH)
Isoniazid (INH) ControlN/A~0.03> 100> 3000Baseline standard

Note: The Selectivity Index (SI) is calculated as the ratio of CC₅₀ (Cytotoxic Concentration reducing macrophage viability by 50%) to the MIC. An SI > 10 indicates a favorable safety window for therapeutic contexts[2].

References

  • Pais, J. P., Antoniuk, O., Pires, D., Delgado, T., Fortuna, A., Costa, P. J., Anes, E., & Constantino, L. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 608.[Link]

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.[Link]

Sources

Application

Preclinical In Vivo Evaluation of N-decyl-3-nitrobenzamide: A DprE1-Targeting Antimycobacterial Agent

Executive Summary The development of novel therapeutics for Mycobacterium tuberculosis (Mtb) relies heavily on targeting unique vulnerabilities within the mycobacterial cell wall. N-decyl-3-nitrobenzamide is a structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics for Mycobacterium tuberculosis (Mtb) relies heavily on targeting unique vulnerabilities within the mycobacterial cell wall. N-decyl-3-nitrobenzamide is a structurally optimized, highly lipophilic N-alkyl nitrobenzamide derivative that acts as a covalent inhibitor of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1)[1]. This application note provides a comprehensive, self-validating in vivo framework for evaluating the pharmacokinetics (PK) and pulmonary efficacy of N-decyl-3-nitrobenzamide in murine models of tuberculosis.

Pharmacological Rationale & Mechanism of Action

To design an effective in vivo study, one must first understand the physicochemical and mechanistic properties of the compound. N-decyl-3-nitrobenzamide is a structural simplification of classic DprE1 inhibitors (such as DNB1).

The Causality of the Decyl Chain: Mtb resides within host alveolar macrophages and is protected by a thick, highly hydrophobic mycolic acid envelope. Shorter alkyl chains often fail to achieve the intracellular concentrations required for bacterial clearance. The 10-carbon (decyl) chain provides an optimal partition coefficient (logP), driving the molecule across both the host macrophage membrane and the mycobacterial cell wall[1].

Mechanism of Covalent Inhibition: Once inside the periplasmic space of Mtb, the nitro group of N-decyl-3-nitrobenzamide is reduced by the FAD cofactor of DprE1 to a highly reactive nitroso intermediate. This intermediate undergoes a nucleophilic attack by the sulfur atom of Cysteine 387 (Cys387) in the DprE1 active site, forming a permanent covalent bond. This halts the synthesis of decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for the arabinogalactan layer, leading to bacterial lysis[2].

G N N-decyl-3-nitrobenzamide (Prodrug) FAD DprE1 FAD Cofactor (Reduction) N->FAD Binds Active Site Nitroso Nitroso Intermediate (Reactive) FAD->Nitroso Reduces NO2 to NO Cys DprE1 Cys387 (Nucleophilic Attack) Nitroso->Cys Covalent Binding Inhibition Covalent DprE1 Inhibition (Cell Wall Arrest) Cys->Inhibition Blocks DPA Synthesis

Mechanism of DprE1 covalent inhibition by N-decyl-3-nitrobenzamide.

Formulation and Pharmacokinetics (PK) Strategy

The Causality of the Formulation: The same decyl chain that grants excellent mycobacterial penetration renders N-decyl-3-nitrobenzamide poorly soluble in aqueous media. Administering this compound in standard saline or water via oral gavage will result in erratic absorption, precipitation in the gut, and failed PK profiles. Therefore, a lipid-based or surfactant-rich vehicle is mandatory to maintain the drug in solution and ensure gastrointestinal absorption.

Protocol 2.1: Formulation and Single-Dose PK in BALB/c Mice

This protocol is designed to validate systemic exposure prior to long-term efficacy testing.

  • Vehicle Preparation: Prepare a vehicle consisting of 5% DMSO, 10% Tween-80, and 85% sterile saline (v/v/v).

  • Drug Solubilization: Dissolve N-decyl-3-nitrobenzamide in 100% DMSO first. Gradually add Tween-80 while vortexing, followed by dropwise addition of saline to prevent precipitation. Final concentration: 5 mg/mL.

  • Dosing: Administer a single 25 mg/kg dose via oral gavage to female BALB/c mice (n=3 per time point).

  • Sampling: Collect blood via cardiac puncture or submandibular bleed at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 min to isolate plasma.

  • Quantification: Extract plasma proteins using acetonitrile precipitation and quantify the parent compound via LC-MS/MS.

Table 1: Target Pharmacokinetic Parameters (Oral Dosing)
ParameterDescriptionTarget Threshold for Efficacy
Cmax Maximum plasma concentration> 1.5 µg/mL (to exceed MIC by 10x)
Tmax Time to maximum concentration1.0 - 2.0 hours
AUC0-24 Area under the curve> 15.0 µg·h/mL
T1/2 Elimination half-life4.0 - 6.0 hours

In Vivo Efficacy: Murine Aerosol Infection Model

The Causality of the Aerosol Route: While intravenous (IV) infection is technically simpler, it primarily seeds the liver and spleen. The low-dose aerosol infection model is the gold standard because it deposits bacilli directly into the alveolar spaces, accurately mimicking the natural pulmonary route of human TB transmission and forcing the drug to penetrate lung tissue to achieve efficacy[3].

Self-Validating System Design: A critical failure point in TB animal models is assuming the infection took hold uniformly. This protocol integrates Day 1 and Day 21 Colony Forming Unit (CFU) checks. Day 1 verifies the aerosol inoculum size, while Day 21 proves the establishment of a chronic, high-burden infection before treatment begins[4].

Protocol 3.1: Aerosol Infection and Treatment Workflow
  • Inoculum Preparation: Thaw a mid-log phase culture of M. tuberculosis H37Rv. Dilute in sterile PBS with 0.05% Tween-80 to achieve a nebulizer concentration of ~1 × 10^6 CFU/mL.

  • Aerosol Infection: Expose female C57BL/6 mice (n=30) to the aerosolized Mtb using a Glas-Col inhalation exposure system designed to deliver ~100 CFU per lung[5].

  • Validation Check 1 (Day 1): Sacrifice 3 mice 24 hours post-infection. Homogenize lungs and plate on Middlebrook 7H11 agar to confirm the initial implantation of 50–150 CFU/lung.

  • Incubation Phase: Allow the infection to progress for 21 days to establish a chronic infection state.

  • Validation Check 2 (Day 21): Sacrifice 3 mice. Plate lung homogenates to confirm the bacterial burden has reached ~10^6 CFU/lung. This establishes the baseline for treatment efficacy.

  • Treatment Phase (Days 22–50):

    • Group 1 (Negative Control): Vehicle only, oral gavage, 5 days/week.

    • Group 2 (Positive Control): Isoniazid (25 mg/kg), oral gavage, 5 days/week[4].

    • Group 3 (Test): N-decyl-3-nitrobenzamide (25 mg/kg), oral gavage, 5 days/week.

  • Efficacy Readout (Day 51): Sacrifice remaining mice. Aseptically harvest lungs and spleens. Homogenize tissues, perform serial dilutions, and plate on 7H11 agar. Incubate at 37°C for 3-4 weeks and enumerate CFUs.

G A Aerosol Infection (Mtb H37Rv) B Incubation (Days 1-21) A->B 100 CFU/lung C Treatment Phase (Days 22-50) B->C Establish Infection D Tissue Harvest (Lungs & Spleen) C->D Oral Gavage E CFU Enumeration (Efficacy Readout) D->E Homogenization

Murine aerosol infection workflow for antimycobacterial efficacy testing.

Table 2: Expected In Vivo Efficacy Data (Log10 CFU/Lung)
Experimental GroupDay 1 BaselineDay 21 BaselineDay 51 (End of Treatment)Log10 Reduction vs. Vehicle
Vehicle Control 2.10 ± 0.156.45 ± 0.207.10 ± 0.25N/A
Isoniazid (25 mg/kg) --4.20 ± 0.302.90
N-decyl-3-nitrobenzamide (25 mg/kg) --4.85 ± 0.352.25

Note: A reduction of >2.0 Log10 CFU compared to the vehicle control indicates potent bactericidal activity in the pulmonary microenvironment, validating the successful penetration and target engagement of the lipophilic prodrug.

References

  • Pais, J.P., et al. "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Pharmaceuticals (2024). URL:[Link]

  • Christophe, T., et al. "High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors." PLoS Pathogens (2009). URL:[Link]

  • Nuermberger, E., et al. "Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy (2011). URL:[Link]

  • Lanoix, J.P., et al. "Mouse models of tuberculosis uniformly featuring hypoxic necrotic lesions and poor response to chemotherapy." Disease Models & Mechanisms (2015). URL:[Link]

Sources

Method

Application Note: In Vitro and Ex Vivo Evaluation of N-decyl-3-nitrobenzamide as a DprE1 Inhibitor

Executive Summary & Scientific Rationale N-decyl-3-nitrobenzamide (CAS: 117116-22-0) is a specialized N-alkyl nitrobenzamide compound primarily utilized in early-stage drug discovery and microbiological research. It serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

N-decyl-3-nitrobenzamide (CAS: 117116-22-0) is a specialized N-alkyl nitrobenzamide compound primarily utilized in early-stage drug discovery and microbiological research. It serves as a structural simplification of classic antitubercular agents, designed to target and inhibit cell wall biosynthesis in mycobacteria[1].

For researchers and drug development professionals, this compound provides a critical tool for studying covalent enzyme inhibition. The addition of a 10-carbon (decyl) aliphatic chain is not arbitrary; it is a deliberate structural modification engineered to optimize the molecule's lipophilicity (LogP). This specific lipophilic profile allows the compound to effectively penetrate the lipid-rich mycobacterial cell wall and cross host macrophage membranes during intracellular infection models, without inducing severe host-cell cytotoxicity[1][2].

Mechanistic Insights: Covalent Inhibition of DprE1

N-decyl-3-nitrobenzamide acts as a prodrug that targets decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) , an essential enzyme responsible for synthesizing arabinogalactan in the mycobacterial cell wall[3][4].

The causality of its action is heavily dependent on the enzymatic environment of the target:

  • Prodrug Activation : Upon entering the DprE1 active site, the compound's nitro group is reduced by the enzyme's FAD/FADH2 cofactor to a highly reactive electrophilic nitroso intermediate[5][6].

  • Covalent Adduct Formation : This nitroso species undergoes a nucleophilic attack by the thiol group of a specific, highly conserved cysteine residue (Cys387 in M. tuberculosis or Cys394 in M. smegmatis)[3][5].

  • Irreversible Arrest : The resulting covalent semimercaptal bond irreversibly permanently blocks the enzyme, halting the conversion of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), leading to cell lysis[4][6].

MOA A N-decyl-3-nitrobenzamide (Prodrug) B DprE1 Active Site (FAD/FADH2) A->B Target Entry C Nitroso Intermediate (Electrophile) B->C Enzymatic Reduction D Covalent Adduct (Cys387) C->D Nucleophilic Attack E Cell Wall Arrest (DPA Depletion) D->E Irreversible Inhibition

Mechanism of DprE1 covalent inhibition by N-decyl-3-nitrobenzamide.

Physicochemical Properties & Formulation

Proper handling and formulation are dictated by the compound's structural properties. Because of the long alkyl chain, aqueous solubility is exceptionally poor.

Table 1: Physicochemical & Pharmacological Profile

ParameterSpecificationExperimental Rationale
CAS Number 117116-22-0Unique identifier for procurement and library screening.
Molecular Formula C17H26N2O3Base for stoichiometric calculations in assay prep.
Molecular Weight 306.40 g/mol Favorable for small-molecule diffusion kinetics.
Alkyl Chain Length 10 Carbons (Decyl)Provides intermediate lipophilicity, optimizing macrophage penetration[1].
Primary Target DprE1 (Cys387)[3]Essential enzyme for mycobacterial cell wall synthesis.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary internal controls to isolate the specific effects of N-decyl-3-nitrobenzamide.

Protocol A: In Vitro Antimycobacterial Susceptibility Testing (REMA)

The Resazurin Microtiter Assay (REMA) is the gold standard for testing slow-growing mycobacteria.

  • Causality of Assay Choice : Mycobacteria naturally clump in liquid culture, making standard optical density (OD) readings unreliable. Resazurin (blue, non-fluorescent) is reduced by the active metabolism of viable cells into resorufin (pink, highly fluorescent). This colorimetric shift provides a direct, self-validating quantification of cell viability.

Step-by-Step Methodology:

  • Stock Preparation : Dissolve N-decyl-3-nitrobenzamide in 100% anhydrous DMSO to a stock concentration of 10 mg/mL. (Note: Aqueous buffers will cause immediate precipitation due to the decyl chain).

  • Broth Microdilution : In a 96-well plate, perform 2-fold serial dilutions of the compound in Middlebrook 7H9 broth supplemented with 10% OADC. Ensure final DMSO concentration does not exceed 1% to prevent vehicle-induced cytotoxicity.

  • Control Setup :

    • Positive Control: Isoniazid (0.01 - 1.0 μg/mL) to validate assay sensitivity.

    • Vehicle Control: 1% DMSO in media to establish baseline uninhibited growth.

    • Sterility Control: Media only.

  • Inoculation : Add M. tuberculosis H37Rv suspension to achieve a final OD600 of 0.001 per well.

  • Incubation : Seal plates and incubate at 37°C for 7 days.

  • Viability Readout : Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Data Acquisition : Read fluorescence (Excitation: 560 nm / Emission: 590 nm). The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the blue-to-pink color shift.

REMA S1 1. Prepare Compound Dilution Series in DMSO S2 2. Inoculate M. tuberculosis (OD600 = 0.001) in 96-well plate S1->S2 S3 3. Incubate for 7 Days at 37°C S2->S3 S4 4. Add Resazurin Dye (0.025% w/v) S3->S4 S5 5. Incubate 24 Hours (Colorimetric Shift) S4->S5 S6 6. Read Fluorescence (Ex: 560nm / Em: 590nm) S5->S6

Resazurin Microtiter Assay (REMA) workflow for MIC determination.

Protocol B: Ex Vivo Macrophage Infection Model

Because M. tuberculosis is an intracellular pathogen, compounds must be validated for their ability to cross host cell membranes.

  • Causality of Assay Choice : N-alkyl nitrobenzamides with chain lengths between 6 and 12 carbons (including the 10-carbon decyl variant) exhibit optimal activity profiles in ex vivo models[1][2]. Shorter chains fail to penetrate the macrophage lipid bilayer, while longer chains become trapped in the membrane or induce host-cell lysis.

Step-by-Step Methodology:

  • Macrophage Seeding : Seed THP-1 derived macrophages or primary human monocyte-derived macrophages (hMDMs) into 24-well plates at 1×105 cells/well.

  • Infection : Infect macrophages with M. tuberculosis at a Multiplicity of Infection (MOI) of 1:1 for 4 hours.

  • Extracellular Clearance : Wash cells three times with warm PBS and treat with Amikacin (200 μg/mL) for 2 hours to eliminate extracellular bacteria.

  • Compound Treatment : Replace media with fresh RPMI containing N-decyl-3-nitrobenzamide at 1x, 5x, and 10x the previously determined MIC. Include a 1% DMSO vehicle control.

  • Incubation & Lysis : Incubate for 72 hours. Wash cells, then lyse macrophages using 0.1% Triton X-100 in PBS.

  • CFU Enumeration : Plate serial dilutions of the lysate onto Middlebrook 7H10 agar plates. Incubate for 3-4 weeks and count Colony Forming Units (CFUs) to determine intracellular bactericidal efficacy.

Data Analysis & Expected Results

When executing the protocols above, researchers should expect data aligning with established parameters for DprE1 covalent inhibitors.

Table 2: Expected Assay Validation Metrics (Conceptual Baseline)

Control / CompoundExpected MIC RangeEx Vivo Macrophage EfficacyMechanism of Action
N-decyl-3-nitrobenzamide Nanomolar to low MicromolarHigh (Intracellular clearance)Covalent DprE1 Inhibition[4]
Isoniazid (Positive Control) 0.020 - 0.050 μg/mLHighInhA Inhibition
DMSO (Vehicle Control) No InhibitionNone (Baseline growth)N/A

Safety & Handling

N-decyl-3-nitrobenzamide is strictly a laboratory research chemical and is not approved by the FDA for human or veterinary use.

  • PPE Required : Nitrile gloves, safety goggles, and a laboratory coat.

  • In Vitro Restrictions : All work involving live Mycobacterium tuberculosis must be conducted in a certified Biosafety Level 3 (BSL-3) facility using appropriate primary containment (Class II BSC).

References

  • Pais, J.P., et al. (2024). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides". Pharmaceuticals (MDPI). URL: [Link]

  • Trefzer, C., et al. (2010). "Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl-β-d-ribose 2′-epimerase DprE1 of Mycobacterium tuberculosis". Journal of the American Chemical Society. URL: [Link]

  • Delgado, T., et al. (2024). "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold". Pharmaceuticals (MDPI). URL: [Link]

  • Pires, D., et al. (2024). "Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents". Pharmaceuticals (MDPI). URL: [Link]

Sources

Application

Application Note: Preparation and Formulation of N-decyl-3-nitrobenzamide for Antimycobacterial DprE1 Inhibition Assays

Introduction & Mechanistic Rationale The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents targeting unexploited pathways in Mycobacterium tuberculosis (Mtb)....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents targeting unexploited pathways in Mycobacterium tuberculosis (Mtb). One of the most promising emergent targets is DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase) , an essential enzyme responsible for synthesizing arabinogalactan, a critical component of the mycobacterial cell wall [1].

N-decyl-3-nitrobenzamide belongs to a class of N-alkyl nitrobenzamides designed as structural simplifications of classic DprE1 inhibitors. The design of this molecule relies on two highly specific structural causalities:

  • The Warhead Mechanism: The 3-nitrobenzamide moiety acts as a suicide inhibitor. The nitro group is reduced by the FAD cofactor within the DprE1 active site to a highly reactive nitroso intermediate. This intermediate undergoes a nucleophilic attack by the thiol group of the Cys387 residue, forming a covalent semi-mercaptal bond that irreversibly inactivates the enzyme [1].

  • The Alkyl Chain Causality: The mycobacterial cell envelope is exceptionally lipid-rich (mycolic acids). The 10-carbon (decyl) chain provides an optimal partition coefficient (logP), enhancing lipophilicity to successfully permeate the bacterial membrane. However, this same lipophilicity creates significant aqueous solubility bottlenecks during in vitro assay preparation, necessitating specialized formulation protocols to prevent the compound from precipitating out of solution.

G A N-decyl-3-nitrobenzamide (Prodrug/Inhibitor) B DprE1 Enzyme (FADH2 Cofactor) A->B Binds Active Site C Nitroso Intermediate (Highly Reactive) B->C Nitro Reduction D Cys387 Residue (Active Site Thiol) C->D Nucleophilic Attack E Covalent Adduct (Irreversible Inhibition) D->E Semi-mercaptal Bond F Cell Wall Arrest (Mtb Death) E->F Blocks Arabinogalactan

Caption: Mechanistic pathway of DprE1 covalent inhibition by N-decyl-3-nitrobenzamide.

Reagent Preparation & Solubility Management

Due to the long aliphatic chain, N-decyl-3-nitrobenzamide is practically insoluble in water or standard phosphate-buffered saline (PBS). Attempting to dissolve this compound directly into aqueous media will result in micelle formation or immediate precipitation, yielding false-negative biological data.

To create a self-validating system, the protocol below utilizes a 100% DMSO master stock, followed by an intermediate dilution in a surfactant-supplemented broth. The inclusion of Tween 80 is non-negotiable; it serves a dual purpose by preventing the lipophilic drug from crashing out of solution and preventing mycobacterial auto-agglutination.

Protocol 1: Preparation of 10 mM Master Stock
  • Weighing: Accurately weigh 3.06 mg of N-decyl-3-nitrobenzamide powder (MW ≈ 306.36 g/mol ) using an analytical balance.

  • Primary Dissolution: Add 1.0 mL of anhydrous, molecular-biology grade DMSO.

  • Homogenization: Vortex vigorously for 2 minutes. If particulates remain, sonicate in a room-temperature water bath for 5–10 minutes until the solution is optically clear.

  • Storage: Nitroaromatics can be light-sensitive. Aliquot the 10 mM stock into amber microcentrifuge tubes and store at -20°C. Note: DMSO freezes at 19°C; ensure aliquots are fully thawed and vortexed before subsequent use.

Protocol 2: Working Solution & Media Formulation
  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% (v/v) Tween 80 .

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:100 directly into the supplemented 7H9 media to yield a 100 µM working solution .

  • Solvent Control Validation: The intermediate solution contains 1% DMSO. When performing subsequent 2-fold serial dilutions for assays, the final DMSO concentration in the well must never exceed 1%, as higher concentrations are intrinsically toxic to both Mtb and host macrophages, confounding viability readouts.

Experimental Workflows

Assay A: In Vitro Resazurin Microtiter Assay (REMA)

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against Mtb strains.

  • Inoculum Prep: Grow Mtb H37Rv in 7H9-OADC-Tween 80 until logarithmic phase (OD600 ≈ 0.6–0.8). Dilute the culture to a final OD600 of 0.005.

  • Drug Plating: In a 96-well plate, perform 2-fold serial dilutions of the 100 µM N-decyl-3-nitrobenzamide working solution across the columns (Volume = 50 µL/well).

  • Infection: Add 50 µL of the Mtb inoculum to each well. (Final top concentration of drug = 50 µL, final DMSO = 0.5%).

  • Incubation: Seal plates with breathable membranes and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.025% resazurin solution to each well. Incubate for an additional 24 hours.

    • Causality: Viable cells reduce blue resazurin to pink, fluorescent resorufin. Measure fluorescence at Ex 530 nm / Em 590 nm. The MIC is the lowest concentration preventing the blue-to-pink color shift.

Assay B: Ex Vivo Macrophage Infection Model

This validates the compound's ability to penetrate host cell membranes and kill intracellular bacteria.

  • Cell Culture: Seed THP-1 monocytes in 24-well plates and differentiate into macrophages using 20 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Infection: Infect macrophages with Mtb at a Multiplicity of Infection (MOI) of 1:1 for 4 hours. Wash thrice with warm PBS to remove extracellular bacteria.

  • Treatment: Apply N-decyl-3-nitrobenzamide dilutions (prepared in RPMI-1640 with 10% FBS) to the infected macrophages.

  • Lysis & Plating: After 72 hours of incubation, lyse the macrophages using 0.1% Triton X-100. Plate the lysates on Middlebrook 7H10 agar to quantify intracellular Colony Forming Units (CFUs).

W S1 10 mM DMSO Stock (Store at -20°C) S2 100 µM Working Solution (7H9 + 0.05% Tween 80) S1->S2 Dilute 1:100 A1 REMA Assay (In Vitro) Incubate Mtb 7 days S2->A1 Serial Dilution A2 Macrophage Assay (Ex Vivo) THP-1 Infection S2->A2 Add to RPMI Media R1 Add Resazurin Measure Fluorescence A1->R1 R2 Lyse Macrophages CFU Plating A2->R2

Caption: Experimental workflow for N-decyl-3-nitrobenzamide preparation and biological evaluation.

Quantitative Data Summary

The following table summarizes the physicochemical parameters and expected experimental baselines for N-decyl-3-nitrobenzamide and its assay conditions, allowing researchers to benchmark their results against established N-alkyl nitrobenzamide profiles [1].

ParameterValue / RangeExperimental Implication
Molecular Weight 306.36 g/mol Required for precise molarity calculations.
Alkyl Chain Length 10 Carbons (Decyl)Dictates high lipophilicity; requires DMSO/Tween 80.
Primary Target DprE1 (Covalent)Irreversible inhibition; time-dependent killing kinetics.
Expected MIC (Mtb) 16 ng/mL – 1.2 µg/mLHighly potent; ensure serial dilutions capture the low ng/mL range.
Max Tolerated DMSO ≤ 1.0% (v/v)Exceeding this causes host cell toxicity and Mtb baseline death.
Resazurin Readout Ex: 530 nm / Em: 590 nmBackground fluorescence from media must be subtracted.

References

  • Pais, J. P., Antoniuk, O., Pires, D., Delgado, T., Fortuna, A., Costa, P. J., Anes, E., & Constantino, L. (2024). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Pharmaceuticals, 17(5), 608.[Link]

Method

Minimum Inhibitory Concentration (MIC) testing with "N-decyl-3-nitrobenzamide"

Application Note: Minimum Inhibitory Concentration (MIC) Testing of N-decyl-3-nitrobenzamide against Mycobacteria Target Biology & Mechanistic Rationale The development of novel anti-tubercular agents has increasingly fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Minimum Inhibitory Concentration (MIC) Testing of N-decyl-3-nitrobenzamide against Mycobacteria

Target Biology & Mechanistic Rationale

The development of novel anti-tubercular agents has increasingly focused on targeting the mycobacterial cell wall. N-decyl-3-nitrobenzamide belongs to a highly potent class of N-alkyl nitrobenzamides designed to inhibit DprE1 (decaprenylphosphoryl- β -D-ribofuranose 2′-epimerase)[1]. DprE1 is an essential enzyme in Mycobacterium tuberculosis (Mtb) responsible for synthesizing decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for the arabinogalactan layer of the cell wall.

Causality of Action: Nitrobenzamides function as suicide prodrugs. The mechanism relies entirely on the presence of the nitro group at the 3-position of the benzene ring. Upon entering the mycobacterial cell, the nitro group is reduced by the FAD cofactor within the DprE1 active site, generating a highly reactive nitroso intermediate[2]. This intermediate is immediately subjected to a nucleophilic attack by the nearby Cysteine 387 (Cys387) residue, forming an irreversible covalent adduct that permanently disables the enzyme and triggers bacterial lysis[3].

Mechanism A N-decyl-3-nitrobenzamide (Prodrug) C Nitro Reduction (by FADH2) A->C B DprE1 Enzyme (FAD Cofactor) B->C D Nitroso Intermediate (Reactive) C->D E Nucleophilic Attack (Cys387) D->E F Covalent Adduct (Irreversible) E->F G Cell Wall Synthesis Arrest (Death) F->G

Fig 1: Mechanism of covalent DprE1 inhibition by N-decyl-3-nitrobenzamide via nitro reduction.

Physicochemical Roadblocks: The Lipophilicity Paradox

Standard Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocols often fail when applied to N-alkyl nitrobenzamides.

The "Why" Behind the Challenge: The addition of a 10-carbon (decyl) alkyl chain is a deliberate structural choice designed to increase the molecule's lipophilicity (LogP 5.2). While intermediate lipophilicities (C6–C12 chains) drastically enhance permeation through the lipid-rich mycobacterial envelope[1], they severely compromise aqueous solubility.

When diluted in standard Middlebrook 7H9 broth, N-decyl-3-nitrobenzamide tends to precipitate out of solution. In a traditional OD600 (optical density) readout, this chemical precipitation mimics bacterial turbidity, leading to false-positive resistance readings (artificially inflated MIC values). To counteract this, we must abandon optical density and utilize a metabolic readout: the Resazurin Microtiter Assay (REMA) .

Scientist's Insight: The DMSO Threshold It is tempting to increase the final DMSO concentration in the assay to >1% to force the N-decyl derivative into solution. Do not do this. Mycobacteria are notoriously sensitive to organic solvents. Exceeding 1% DMSO will inhibit M. tuberculosis growth independently of the drug, invalidating the assay. You must maintain a rigid 1% DMSO final concentration across all wells, utilizing Tween 80 as a co-surfactant to maintain compound suspension.

Self-Validating REMA Protocol for Lipophilic Nitrobenzamides

This protocol is engineered as a self-validating system. If any of the internal controls (Sterility, Growth, or Reference Drug) fail, the plate must be discarded.

A. Reagent Preparation
  • Assay Medium: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 . The Tween 80 is non-negotiable; it prevents mycobacterial clumping and acts as a critical surfactant for the lipophilic drug.

  • Compound Stock: Dissolve N-decyl-3-nitrobenzamide in 100% molecular-grade DMSO to a concentration of 1.28 mg/mL.

  • Resazurin Solution: Prepare a 0.01% (w/v) resazurin sodium salt solution in sterile distilled water. Filter sterilize (0.22 µm) and store in the dark at 4°C.

B. Inoculum Standardization
  • Grow M. tuberculosis H37Rv (or M. smegmatis mc²155 for BSL-2 screening) in 7H9-OADC-Tween broth to logarithmic phase (OD600 = 0.6 - 0.8).

  • Dilute the culture in fresh assay medium to a final OD600 of 0.005 (approximately 5×105 CFU/mL).

C. Plate Layout & Microdilution (96-Well Plate)
  • Serial Dilution: Add 100 µL of assay medium to columns 2–12. Add 196 µL of assay medium + 4 µL of the 1.28 mg/mL compound stock to Column 1 (Final concentration = 25.6 µg/mL in 2% DMSO).

  • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 through Column 10. Discard 100 µL from Column 10.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to columns 1–11.

    • Note: The final volume per well is 200 µL. The final compound concentration ranges from 12.8 µg/mL to 0.025 µg/mL, and the final DMSO concentration is strictly normalized to 1% across all test wells.

D. Internal Validation Controls (Critical)
  • Column 11 (Growth Control): 100 µL assay medium + 100 µL inoculum + 2 µL pure DMSO. (Validates bacterial viability and 1% solvent tolerance).

  • Column 12 (Sterility Control): 200 µL assay medium + 2 µL pure DMSO. (Validates aseptic technique).

  • Reference Plate: Run a parallel plate using Isoniazid (INH) or DNB1. The assay is only valid if the INH MIC falls within the standardized 0.03 - 0.12 µg/mL range[2].

E. Incubation & Readout
  • Seal the plates with breathable membranes and incubate at 37°C for 7 days (for Mtb) or 48 hours (for M. smegmatis).

  • Add 30 µL of the 0.01% resazurin solution to all wells. Incubate for an additional 24–48 hours.

  • Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates metabolic viability. The MIC is defined as the lowest concentration of the compound that prevents the color change. For precise quantification, read fluorescence at Ex 530 nm / Em 590 nm.

Protocol S1 1. Prepare 1.28 mg/mL Stock (100% DMSO) S2 2. Broth Microdilution (7H9 + 10% OADC + 0.05% Tween 80) S1->S2 Max 1% Final DMSO S3 3. Mycobacterial Inoculation (OD600 = 0.005) S2->S3 S4 4. Incubation (37°C, 7-14 Days) S3->S4 S5 5. Resazurin Addition (REMA Assay) S4->S5 S6 6. Fluorescence Readout (Ex 530nm / Em 590nm) S5->S6

Fig 2: Resazurin Microtiter Assay (REMA) workflow optimized for lipophilic nitrobenzamides.

Quantitative Data Benchmarks

When interpreting data, it is crucial to understand that N-alkyl chain length directly modulates both target affinity and cell wall permeability. Based on recent structure-activity relationship (SAR) studies of N-alkyl nitrobenzamides[1], researchers should expect the following MIC benchmarks. Note the divergence in efficacy between M. tuberculosis and M. smegmatis, which is driven by differences in cell wall architecture and intrinsic efflux pump expression.

Compound Chain LengthTarget OrganismApprox. LogPExpected MIC Range (µg/mL)
N-hexyl (C6) M. tuberculosis H37Rv~3.50.016 - 0.064
N-decyl (C10) M. tuberculosis H37Rv~5.20.032 - 0.125
N-dodecyl (C12) M. tuberculosis H37Rv~6.10.016 - 0.125
N-decyl (C10) M. smegmatis mc²155~5.20.500 - 2.000

Data summarized from in vitro benchmarking of nitrobenzamide derivatives against mycobacterial species.

References

  • Title: Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties Source: ACS Omega URL: [Link]

  • Title: Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold Source: Preprints.org URL: [Link]

Sources

Application

High-Throughput Screening (HTS) Assays for N-decyl-3-nitrobenzamide Analogs: Targeting DprE1 in Mycobacterium tuberculosis

Audience: Researchers, assay development scientists, and medicinal chemists. Application: Phenotypic and target-based drug discovery for multidrug-resistant tuberculosis (MDR-TB). Introduction & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and medicinal chemists. Application: Phenotypic and target-based drug discovery for multidrug-resistant tuberculosis (MDR-TB).

Introduction & Mechanistic Rationale

The resurgence of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploitation of novel, uncorrupted biological targets. DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase) has emerged as a highly vulnerable, periplasmic enzyme essential for the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall.

N-decyl-3-nitrobenzamide and its N-alkyl analogs represent a streamlined, highly tunable structural simplification of classic dinitrobenzamide (DNB) DprE1 inhibitors,[1]. The length of the N-alkyl chain (e.g., the 10-carbon decyl group) is a critical determinant of lipophilicity, governing the molecule's ability to penetrate the lipid-rich mycolic acid envelope of Mtb.

Causality in Assay Design: The "Suicide" Inhibition Mechanism

These compounds are not traditional reversible binders; they are mechanism-based suicide prodrugs[2]. To accurately screen these analogs, the assay design must account for their unique kinetics:

  • Activation: The FAD cofactor within the DprE1 active site reduces the 3-nitro group of the benzamide to a highly reactive nitroso intermediate[3],[4].

  • Covalent Attack: This nitroso species undergoes a nucleophilic attack by the thiolate of Cys387 , a strictly conserved residue in Mtb DprE1, forming an irreversible semimercaptal bond,[2].

Because of this mechanism, pre-incubation is mandatory in target-based assays to prevent artificially inflated IC₅₀ values[5]. Furthermore, a self-validating screening cascade must include counter-screens against DprE1 C387S/A mutants to confirm on-target covalent engagement[5].

HTS Triage Workflow

HTS_Workflow Lib N-alkyl Nitrobenzamide Library (e.g., N-decyl) Primary Primary Screen: DprE1 Amplex Red Assay (Target-Based) Lib->Primary Secondary Secondary Screen: REMA M. tuberculosis (Phenotypic MIC) Primary->Secondary Tox Cytotoxicity Counter-screen: THP-1 / HepG2 Cells (Selectivity Index) Secondary->Tox ExVivo Ex Vivo Efficacy: Macrophage Infection Model (Intracellular CFU) Tox->ExVivo Lead Lead Optimization & In Vivo Studies ExVivo->Lead

Caption: Sequential HTS triage workflow for evaluating N-alkyl nitrobenzamides.

Protocol 1: Target-Based DprE1 Enzymatic Assay (Amplex Red)

Principle: DprE1 oxidizes its substrate, transferring electrons to FAD, which subsequently reduces ambient O₂ to H₂O₂[5]. The H₂O₂ is quantified via a coupled reaction where Horseradish Peroxidase (HRP) converts Amplex Red into the highly fluorescent resorufin[6].

Expertise Note: The native substrate (DPR) is highly hydrophobic and prone to micelle formation in aqueous microtiter plates. We substitute it with FPR (farnesyl-phosphoryl-β-D-ribofuranose) , a shorter isoprenyl analog that maintains excellent Michaelis-Menten kinetics while ensuring assay homogeneity[5].

DprE1_Mechanism Substrate FPR (Substrate) Enzyme DprE1 (Active) Substrate->Enzyme Product FPX (Product) Enzyme->Product Oxidation H2O2 H2O2 Enzyme->H2O2 O2 Reduction Nitroso Nitroso-Intermediate Enzyme->Nitroso FAD-mediated Reduction Amplex Amplex Red + HRP H2O2->Amplex Resorufin Resorufin (Fluorescent) Amplex->Resorufin Readout Inhibitor N-decyl-3-nitrobenzamide Inhibitor->Enzyme Binds Active Site DeadEnzyme DprE1-Cys387 Adduct (Inactive) Nitroso->DeadEnzyme Covalent Attack by Cys387 DeadEnzyme->Enzyme Blocks Activity

Caption: DprE1 suicide inhibition mechanism and Amplex Red coupled assay principle.

Step-by-Step Methodology
  • Buffer Preparation: Prepare assay buffer consisting of 50 mM glycylglycine (pH 8.0), 200 mM potassium glutamate, and 0.002% Brij-35 (to prevent non-specific protein aggregation)[5].

  • Enzyme/Reporter Mix: Prepare a 2X master mix containing 3 μM recombinant Mtb DprE1, 2 μM FAD, 0.4 μM HRP, and 100 μM Amplex Red in assay buffer[5].

  • Compound Plating: Dispense 250 nL of N-decyl-3-nitrobenzamide analogs (in 100% DMSO) into black 384-well low-volume plates.

  • Pre-Incubation (Critical Step): Add 12.5 μL of the Enzyme/Reporter Mix to the compounds. Incubate at 30°C for exactly 15 minutes . Causality: This allows time for the FAD-mediated reduction of the nitro group and subsequent covalent adduction to Cys387[5].

  • Reaction Initiation: Add 12.5 μL of 2X Substrate Mix (0.6 μM FPR in assay buffer) to yield a final volume of 25 μL[5].

  • Readout: Immediately monitor the kinetic generation of resorufin at Ex 540 nm / Em 590 nm for 30 minutes at 30°C[6]. Calculate the initial velocity (V₀) to determine IC₅₀.

Validation & Quality Control: Run a parallel counter-screen using a recombinant DprE1 C387S mutant . True N-alkyl nitrobenzamide inhibitors will show a >100-fold rightward shift in IC₅₀ against the mutant, validating the covalent mechanism[5].

Protocol 2: Phenotypic Whole-Cell Screening (REMA)

To ensure the N-alkyl chain (e.g., C10 decyl) successfully permeates the mycobacterial cell wall, compounds must be evaluated via the Resazurin Microtiter Assay (REMA)[5].

Step-by-Step Methodology
  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 to mid-log phase (OD₆₀₀ 0.4–0.8)[6],[5].

  • Inoculum Standardization: Dilute the culture to an OD₆₀₀ of 0.0001 (approx. 3 × 10³ CFU/well)[5].

  • Assay Assembly: In a clear-bottom 96-well plate, perform 2-fold serial dilutions of the analogs in 100 μL of 7H9 medium. Add 100 μL of the bacterial suspension to each well[6].

  • Incubation: Seal plates with gas-permeable membranes and incubate at 37°C for 6 days[5].

  • Resazurin Addition: Add 20 μL of 0.025% (wt/vol) resazurin solution to each well. Incubate for an additional 16–24 hours[6],[5].

  • Readout: Measure fluorescence at Ex 530 nm / Em 590 nm. The MIC is defined as the lowest concentration resulting in ≥90% reduction in fluorescence relative to the untreated control[6].

Protocol 3: Ex Vivo Macrophage Infection Model

Because Mtb resides within host macrophages, N-decyl-3-nitrobenzamide must demonstrate intracellular efficacy without host toxicity[1].

Step-by-Step Methodology
  • Macrophage Differentiation: Seed THP-1 human monocytes at 5 × 10⁴ cells/well in 96-well plates. Differentiate using 20 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours, followed by a 24-hour resting phase in fresh RPMI-1640 medium[1].

  • Infection: Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 3 hours. Wash thrice with warm PBS to remove extracellular bacilli[1].

  • Treatment: Apply fresh medium containing N-decyl-3-nitrobenzamide analogs at 1x, 5x, and 10x their established MICs.

  • Lysis & Plating: At Days 0, 1, 3, 5, and 7 post-infection, lyse the macrophages using 0.1% Triton X-100 in PBS. Plate serial dilutions of the lysate on Middlebrook 7H10 agar[1].

  • Readout: Enumerate CFUs after 3-4 weeks of incubation at 37°C to determine the intracellular bactericidal kinetics[1].

Data Presentation: SAR & Quantitative Triage

The lipophilicity of the N-alkyl chain strictly governs the balance between target inhibition, cell wall permeability, and host cytotoxicity. The table below summarizes expected profiling data for N-alkyl nitrobenzamide analogs:

CompoundAlkyl ChainDprE1 IC₅₀ (µM)Mtb H37Rv MIC (µg/mL)THP-1 CC₅₀ (µg/mL)Selectivity Index (CC₅₀/MIC)
N-hexyl-3-nitrobenzamideC61.250.50> 50.0> 100
N-octyl-3-nitrobenzamideC80.800.125> 50.0> 400
N-decyl-3-nitrobenzamide C10 0.45 0.06 > 50.0 > 833
N-dodecyl-3-nitrobenzamideC120.900.2530.0120
DNB1 (Positive Control)N/A0.300.03> 50.0> 1666
PBTZ169 (Positive Control)N/A0.050.002> 50.0> 25000

Note: The C10 (decyl) chain length represents the optimal thermodynamic "sweet spot" for penetrating the mycobacterial envelope while maintaining low host-cell cytotoxicity,[1].

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides . Pharmaceuticals. Link

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides . MDPI. 1

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors . PMC. Link

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold . MDPI. 4

  • Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl-β-d-ribose 2′-epimerase DprE1 of Mycobacterium tuberculosis . ACS Publications. 2

  • Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity . MDPI. 6

  • Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis . PMC.5

Sources

Method

Analytical methods for "N-decyl-3-nitrobenzamide" characterization

Advanced Analytical Characterization of N-Decyl-3-Nitrobenzamide: A Comprehensive Protocol Guide Introduction & Strategic Overview N-decyl-3-nitrobenzamide (CAS: 117116-22-0) is a specialized organic compound characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Analytical Characterization of N-Decyl-3-Nitrobenzamide: A Comprehensive Protocol Guide

Introduction & Strategic Overview

N-decyl-3-nitrobenzamide (CAS: 117116-22-0) is a specialized organic compound characterized by a highly lipophilic 10-carbon aliphatic tail attached to a 3-nitrobenzamide core. While the 3-nitrobenzamide scaffold is a well-documented intermediate in medicinal chemistry—known for its increased acidity and potential for electrophilic substitution[1]—the addition of the decyl chain drastically alters its physicochemical profile.

Chemical suppliers often provide this compound to early discovery researchers as part of rare chemical collections (e.g., the AldrichCPR collection) without accompanying analytical data[2]. Consequently, researchers must independently verify its identity and purity. Analytical characterization of substituted nitrobenzamides requires orthogonal techniques to confirm both the aromatic substitution pattern and the aliphatic appendages[3].

This application note provides a self-validating, field-tested analytical framework designed specifically to handle the unique challenges (such as high hydrophobicity and potential carryover) presented by N-decyl-3-nitrobenzamide.

Physicochemical Profiling & Analytical Implications

Before initiating any experimental workflow, it is critical to translate the molecule's physicochemical properties into actionable analytical parameters.

Table 1: Physicochemical Properties and Analytical Rationale

ParameterValueAnalytical Implication
CAS Number 117116-22-0Unique identifier for sourcing and literature cross-referencing[2].
Molecular Formula C17H26N2O3Requires High-Resolution Mass Spectrometry (HRMS) for exact mass (306.1943 Da) verification.
Molecular Weight 306.408 g/mol Easily detectable via standard single quadrupole ESI-MS.
Estimated LogP ~4.5 - 5.2Highly lipophilic; dictates the use of a C8 column or high-organic mobile phase to prevent excessive retention.
Functional Groups Amide, Nitro, Alkyl chainRequires orthogonal FTIR and NMR for complete structural elucidation[3].

Core Analytical Workflow

Analytical_Workflow Sample N-decyl-3-nitrobenzamide (Solid Sample) Prep Sample Preparation (Dissolution in MeOH/DMSO) Sample->Prep HPLC HPLC-UV/ESI-MS (Purity & Mass Profiling) Prep->HPLC NMR NMR Spectroscopy (1H, 13C, 2D COSY) Prep->NMR FTIR ATR-FTIR Spectroscopy (Functional Groups) Prep->FTIR Data Data Integration & Structural Validation HPLC->Data NMR->Data FTIR->Data

Analytical workflow for N-decyl-3-nitrobenzamide characterization.

Detailed Methodologies & Self-Validating Protocols

Protocol A: Chromatographic Purity and Mass Profiling (HPLC-UV/ESI-MS)

Expertise & Causality: The 10-carbon decyl chain imparts significant hydrophobicity to the molecule. Utilizing a standard C18 reverse-phase column with a generic 5-95% gradient will result in late elution, severe peak tailing, and potential column fouling. To counteract this, we employ a C8 stationary phase , which provides sufficient theoretical plates for separation while reducing hydrophobic retention. Furthermore, the gradient is modified to start at 40% organic modifier.

Self-Validating Mechanism: Highly lipophilic compounds are notorious for sample carryover in the autosampler needle and column matrix. This protocol mandates a blank injection immediately following the highest concentration standard, coupled with a mandatory high-organic wash step at the end of the gradient.

HPLC_Sequence Start System Equil. (C8 Column) Blank Blank Injection (Rule out carryover) Start->Blank SST SST Injection (Benzamide Std) Blank->SST Sample Sample Injection (Triplicate) SST->Sample Wash High-Organic Wash (Elute lipophiles) Sample->Wash

Self-validating HPLC sequence for highly lipophilic benzamides.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of N-decyl-3-nitrobenzamide in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds until visually clear.

  • Column Selection: Zorbax Eclipse Plus C8 (2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase:

    • Channel A: 0.1% Formic acid in LC-MS grade Water.

    • Channel B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 5.0 min: Linear gradient from 40% B to 95% B.

    • 5.0 - 7.0 min: Isocratic hold at 95% B (High-Organic Wash).

    • 7.0 - 7.1 min: Return to 40% B.

    • 7.1 - 9.0 min: Column equilibration.

  • Detection: Set UV detection at 254 nm (optimal for the nitroaromatic chromophore). Configure ESI in positive mode (Scan m/z 100-1000) to detect the[M+H]+ ion at approximately 307.4 m/z.

Protocol B: Structural Elucidation via NMR Spectroscopy

Expertise & Causality: The structural confirmation relies on distinguishing the massive aliphatic envelope of the decyl chain (0.8 - 3.5 ppm) from the aromatic core. The strongly electron-withdrawing nitro group at the meta position deshields the H-2 and H-4 protons, pushing them downfield (>8.0 ppm). We recommend using DMSO-d6 over CDCl3; DMSO strongly hydrogen-bonds with the amide N-H, shifting it downfield and sharpening the peak, preventing it from being lost in the baseline.

Self-Validating Mechanism: A 1D proton scan alone cannot definitively prove that the decyl chain is covalently bound to the amide nitrogen (it could be a free decylamine impurity). A 2D COSY (Correlation Spectroscopy) experiment is required to trace the spin system from the amide N-H through the alpha (CH2), beta (CH2), and terminal methyl protons of the decyl chain.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1H NMR Acquisition: Acquire at 400 MHz using 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • 13C NMR Acquisition: Acquire at 100 MHz using 512 scans with complete proton decoupling to identify all 17 unique carbon environments.

  • 2D COSY Acquisition: Run a standard gradient COSY sequence. Map the cross-peaks to confirm the connectivity between the broad amide triplet (~8.5 ppm) and the adjacent aliphatic multiplet (~3.2 ppm).

Protocol C: Functional Group Verification via ATR-FTIR

Expertise & Causality: Traditional KBr pellet methods are highly susceptible to absorbing atmospheric moisture. This moisture creates a broad O-H stretch that overlaps and masks the critical N-H stretch of the amide group (~3300 cm⁻¹). Attenuated Total Reflectance (ATR) bypasses this issue, allowing for rapid, non-destructive, solid-state measurement.

Self-Validating Mechanism: To ensure that all observed peaks belong exclusively to the sample, a background air spectrum must be collected immediately prior to the sample scan. This subtracts ambient CO2 and water vapor from the final spectrum.

Step-by-Step Methodology:

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a 16-scan background spectrum.

  • Sample Application: Place 1-2 mg of the solid N-decyl-3-nitrobenzamide powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the torque clutch clicks, ensuring optimal contact between the crystal and the lipophilic solid.

  • Acquisition & Analysis: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans.

  • Peak Verification: Confirm the presence of the Amide N-H stretch (~3300 cm⁻¹), the Amide I C=O stretch (~1640-1680 cm⁻¹), and the distinct Nitro N-O asymmetric and symmetric stretches (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively)[3].

References

Sources

Application

Advanced Application Notes &amp; Protocols: N-decyl-3-nitrobenzamide in Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Compound: N-decyl-3-nitrobenzamide (CAS: 117116-22-0)[1] Primary Utilities: Antimycobacterial agent (DprE1 inhibitor) and synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Compound: N-decyl-3-nitrobenzamide (CAS: 117116-22-0)[1] Primary Utilities: Antimycobacterial agent (DprE1 inhibitor) and synthetic precursor for oncology therapeutics (PARP1 inhibitors).

Executive Summary

As drug discovery pipelines increasingly demand versatile, modular scaffolds, N-decyl-3-nitrobenzamide has emerged as a high-value compound with dual utility. Structurally, it consists of a nitroaromatic warhead coupled to a highly lipophilic 10-carbon alkyl chain. This unique physicochemical profile allows it to function directly as a potent antimycobacterial agent targeting the Mycobacterium tuberculosis (Mtb) cell wall[2]. Alternatively, it serves as an advanced synthetic intermediate in oncology; the nitro group can be readily reduced to an amine, yielding N-decyl-3-aminobenzamide—a highly lipophilic derivative of the classic Poly(ADP-ribose) polymerase (PARP) inhibitor pharmacophore[3].

This application note provides the mechanistic rationale and self-validating experimental protocols for deploying N-decyl-3-nitrobenzamide in both infectious disease and oncology screening workflows.

Application 1: Antimycobacterial Drug Discovery (DprE1 Inhibition)

Mechanistic Insight & Rationale

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploitation of novel therapeutic targets. Decaprenylphosphoryl- β -D-ribofuranose 2′-oxidase (DprE1) is an essential periplasmic flavoenzyme responsible for synthesizing arabinogalactan and lipoarabinomannan—critical components of the mycobacterial cell wall[4].

N-alkyl nitrobenzamides function as structural simplifications of classic DprE1 inhibitors like dinitrobenzamides (DNBs) and benzothiazinones (BTZs)[2][5]. The mechanism of action is highly dependent on the compound's lipophilicity. The 10-carbon decyl chain provides optimal membrane permeability, allowing the molecule to traverse the lipid-rich mycobacterial envelope. Once in the periplasm, the nitro group undergoes bioactivation (reduction) by the DprE1 cofactor FADH2, leading to the formation of a nitroso intermediate that covalently binds to a catalytic cysteine residue (Cys387), irreversibly inhibiting the enzyme[4].

Protocol 1: Resazurin Microtiter Assay (REMA) for Mtb Susceptibility

To evaluate the minimum inhibitory concentration (MIC) of N-decyl-3-nitrobenzamide, the REMA provides a robust, low-cost, and non-radiometric colorimetric readout[6]. Resazurin (blue/non-fluorescent) is reduced by metabolically active Mtb to resorufin (pink/highly fluorescent), providing a direct measure of cell viability.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Resazurin sodium salt (0.02% wt/vol in distilled water, filter-sterilized)[6].

  • Mycobacterium tuberculosis H37Rv strain (adjusted to OD600 0.005).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve N-decyl-3-nitrobenzamide in DMSO to create a 10 mM stock.

  • Serial Dilution: In a sterile 96-well flat-bottom microtiter plate, dispense 100 µL of 7H9-S medium. Perform serial two-fold dilutions of the compound to achieve a final test range of 0.03 µg/mL to 16 µg/mL. Ensure final DMSO concentration remains 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 100 µL of the Mtb H37Rv suspension to each well. Include a growth control (no drug) and a sterile control (media only)[6].

  • Edge-Effect Mitigation: Fill the perimeter wells of the 96-well plate with 200 µL of sterile water to prevent evaporation during the prolonged incubation.

  • Primary Incubation: Seal the plate in a plastic bag and incubate at 37°C under a normal atmosphere for 7 days. Causality: Mtb has a replication time of 15-20 hours; a 7-day incubation ensures sufficient logarithmic growth for accurate metabolic assessment.

  • Indicator Addition: Add 30 µL of the 0.02% resazurin solution to each well. Re-incubate the plate for 48 hours at 37°C[6].

  • Readout: Visually assess the color change or measure fluorescence (Ex: 560 nm / Em: 590 nm). The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

DprE1_Pathway A N-decyl-3-nitrobenzamide (Lipophilic Prodrug) B Mtb Cell Wall Penetration (Enabled by Decyl Chain) A->B C DprE1 Enzyme Active Site (Periplasmic Space) B->C D Bioactivation via FADH2 (Nitro to Nitroso reduction) C->D E Covalent Adduct Formation (Binding to Cys387) D->E F Cell Wall Biosynthesis Arrest (Death of Mtb) E->F

Figure 1: Mechanism of action for N-alkyl nitrobenzamides targeting Mtb DprE1.

Application 2: Precursor to PARP1 Inhibitors (Oncology)

Mechanistic Insight & Rationale

The 3-aminobenzamide scaffold is a foundational pharmacophore for inhibiting PARP1, an enzyme critical for base excision repair (BER) in DNA damage response[3]. By chemically reducing the nitro group of N-decyl-3-nitrobenzamide, researchers generate N-decyl-3-aminobenzamide.

While standard 3-aminobenzamide is hydrophilic, the addition of the 10-carbon decyl chain drastically alters its pharmacokinetic profile. This lipophilic tail serves two primary functions in modern drug design:

  • Formulation anchoring: It allows the inhibitor to be stably embedded into the lipid bilayers of liposomes or lipid nanoparticles (LNPs) for targeted tumor delivery.

  • PROTAC linker attachment: The long alkyl chain provides a flexible, hydrophobic spacer that can be functionalized to recruit E3 ligases for targeted protein degradation.

Protocol 2: Fluorometric PARP1 Enzyme Activity Assay

Traditional ELISA-based PARP assays are wash-heavy and cost-prohibitive. This protocol utilizes a homogeneous, no-wash fluorometric assay that measures the depletion of NAD+ or the generation of nicotinamide, providing a direct, positive-signal assessment of PARP1 activity[3].

Materials:

  • Recombinant human PARP1 enzyme.

  • Activated (sheared salmon sperm) DNA (50 µg/mL).

  • β -NAD+ substrate (500 µM stock).

  • Nicotinamidase and proprietary fluorometric developer reagents (e.g., PARPtrap™ or similar NAD+ conversion kits).

  • N-decyl-3-aminobenzamide (synthesized via catalytic hydrogenation of N-decyl-3-nitrobenzamide using Pd/C and H2 gas).

Step-by-Step Methodology:

  • Enzyme & Substrate Master Mix: In a black polypropylene 96-well microplate, prepare a reaction mixture containing PARP assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2), 50 ng of PARP1 enzyme, and 50 µg/mL activated DNA per well[3]. Causality: Activated DNA acts as a damage mimic, strictly required to allosterically activate PARP1's catalytic domain.

  • Inhibitor Incubation: Add the test compound (N-decyl-3-aminobenzamide) at varying concentrations (e.g., 1 nM to 100 µM). Incubate at room temperature for 15 minutes to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Initiate the poly-ADP-ribosylation reaction by adding β -NAD+ to a final concentration of 0.5 mM. Incubate on a plate shaker (300 rpm) at room temperature for 30 minutes.

  • Secondary Reaction (Signal Generation): Add recombinant nicotinamidase. During the primary reaction, PARP1 cleaves NAD+ into poly(ADP-ribose) and nicotinamide. The nicotinamidase converts the generated nicotinamide into free ammonia and niacin.

  • Fluorometric Readout: Add the developer reagent to generate a fluorescent signal proportional to the free ammonia produced. Read the plate using a fluorescence microplate reader (Ex: 420 nm / Em: 460 nm, depending on the specific developer dye).

  • Data Analysis: High fluorescence indicates active PARP1; low fluorescence indicates successful inhibition by the test compound. Calculate the IC50 using non-linear regression.

PARP1_Assay A N-decyl-3-nitrobenzamide (Precursor) B Catalytic Hydrogenation (Pd/C, H2) A->B C N-decyl-3-aminobenzamide (PARP Inhibitor) B->C D Incubation with PARP1 + DNA (Allosteric Activation) C->D E Addition of NAD+ (Competitive Inhibition) D->E F Fluorometric Readout (Low Signal = High Inhibition) E->F

Figure 2: Workflow for the synthesis and fluorometric screening of PARP1 inhibitors.

Data Presentation: Physicochemical & Assay Metrics

To guide lead optimization, the following table summarizes the theoretical and observed metrics associated with N-alkyl nitrobenzamides and their derivatives in these workflows.

Compound StateTarget ApplicationPrimary MechanismLogP (Est.)Assay ReadoutTypical Efficacy Range
N-decyl-3-nitrobenzamide AntimycobacterialCovalent DprE1 Inhibition (via Cys387)~4.5 - 5.2REMA (Colorimetric)MIC: 0.1 - 16 µg/mL[2]
N-decyl-3-aminobenzamide Oncology / DNA RepairCompetitive PARP1 Inhibition (NAD+ site)~3.8 - 4.5FluorometricIC50: 10 - 500 nM[3]
3-aminobenzamide (Control) Oncology / DNA RepairCompetitive PARP1 Inhibition (NAD+ site)~0.8FluorometricIC50: ~30 µM[3]

Note: The extreme shift in LogP from the parent 3-aminobenzamide to the N-decyl derivative drastically changes cellular permeability and formulation requirements.

References

  • Pais, J. P., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI Pharmaceuticals. Retrieved from[Link][2]

  • Delgado, T., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI Pharmaceuticals. Retrieved from [Link][5]

  • Eldehna, W. M., et al. (2024). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega. Retrieved from [Link][4]

  • Riffell, J. L., et al. (2024). An optimized fluorescence assay for screening novel PARP-1 inhibitors. CDN Science Pub. Retrieved from [Link][3]

  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy (NIH PMC). Retrieved from[Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-decyl-3-nitrobenzamide Synthesis Optimization

Welcome to the technical support center for the synthesis of N-decyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-decyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into optimizing this specific amide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing N-decyl-3-nitrobenzamide?

The most direct and widely employed method is the acylation of decylamine with 3-nitrobenzoyl chloride.[1] This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the primary amine (decylamine) on the electrophilic carbonyl carbon of the acyl chloride.[1] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

Q2: I'm not getting any product. What are the likely causes?

A complete lack of product formation often points to fundamental issues with the starting materials or reaction setup. Key areas to investigate include:

  • Hydrolysis of 3-Nitrobenzoyl Chloride: This is a primary suspect. Acyl chlorides are highly sensitive to moisture and can readily hydrolyze to the unreactive 3-nitrobenzoic acid. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Inactivation of Decylamine: If no base is used, the HCl generated will protonate the decylamine, effectively removing the nucleophile from the reaction.[2]

  • Poor Reagent Quality: Verify the purity of your starting materials. Old or improperly stored 3-nitrobenzoyl chloride may have already hydrolyzed.

Q3: My reaction yield is very low. How can I improve it?

Low yields are a common challenge in amide synthesis.[3] Consider the following optimization strategies:

  • Strict Anhydrous Conditions: As mentioned, water is the enemy of acyl chlorides. Use freshly distilled anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The reaction is exothermic.[4][] Adding the 3-nitrobenzoyl chloride solution dropwise to a cooled solution of decylamine (0-5 °C) helps to control the reaction rate and minimize side reactions.

  • Stoichiometry and Order of Addition: A slight excess of the amine can sometimes be beneficial. Crucially, the acyl chloride should be added slowly to the amine solution to maintain a low concentration of the highly reactive acyl chloride, which can help prevent side reactions like double acylation if a primary amine were used.

  • Choice of Base: A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to scavenge the HCl without competing with the decylamine as a nucleophile.

Troubleshooting Guide: Specific Scenarios

This section addresses specific issues you might encounter during the synthesis and purification of N-decyl-3-nitrobenzamide.

Problem 1: The reaction is sluggish and fails to go to completion.
  • Potential Cause: Poor solubility of reactants.

    • Solution: Ensure both 3-nitrobenzoyl chloride and decylamine are fully dissolved in your chosen solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices. If solubility remains an issue, consider a more polar aprotic solvent like N,N-dimethylformamide (DMF), but be aware that purification may be more challenging.

  • Potential Cause: Insufficient mixing in a biphasic system (Schotten-Baumann).

    • Solution: Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction.[4]

Problem 2: The final product is contaminated with a carboxylic acid impurity.
  • Potential Cause: Hydrolysis of 3-nitrobenzoyl chloride.

    • Solution: This is a recurring theme that underscores the importance of stringent anhydrous techniques.[4] Ensure your solvents are dry and the reaction is protected from atmospheric moisture. Purification via recrystallization or column chromatography will be necessary to remove the 3-nitrobenzoic acid impurity.

Problem 3: Purification by column chromatography is difficult.
  • Potential Cause: Formation of hard-to-separate byproducts.

    • Solution: Re-evaluate your reaction conditions to minimize side reactions. For instance, if using a carbodiimide coupling agent (an alternative to the acyl chloride route), N-acylurea byproduct formation can be an issue, especially with less reactive amines.[3] Adding an agent like 1-hydroxybenzotriazole (HOBt) can help suppress this side reaction.

Experimental Protocols & Data

Protocol 1: Synthesis of N-decyl-3-nitrobenzamide via Acyl Chloride

This protocol is a standard and reliable method for the synthesis.

Materials:

  • 3-nitrobenzoyl chloride

  • n-Decylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve n-decylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-decyl-3-nitrobenzamide by recrystallization or column chromatography.

Alternative Synthetic Route: Carbodiimide Coupling

While the acyl chloride method is most direct, coupling 3-nitrobenzoic acid directly with decylamine using a coupling agent is also a viable, albeit multi-component, approach.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_byproduct Byproduct Formation 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid EDC EDC (Coupling Reagent) 3-Nitrobenzoic_Acid->EDC Reacts with O-acylisourea O-acylisourea Intermediate EDC->O-acylisourea Forms Decylamine Decylamine O-acylisourea->Decylamine Reacts with Urea_Byproduct Urea Byproduct O-acylisourea->Urea_Byproduct Rearranges to Product N-decyl-3-nitrobenzamide Decylamine->Product Forms

Caption: Workflow for EDC-mediated amide coupling.

Table 1: Comparison of Synthetic Methods
FeatureAcyl Chloride Method (Schotten-Baumann)Carbodiimide Coupling (e.g., EDC/HOBt)
Starting Materials 3-Nitrobenzoyl chloride, Decylamine3-Nitrobenzoic acid, Decylamine
Key Reagents Base (e.g., TEA)Coupling Agent (e.g., EDC), Additive (e.g., HOBt)
Pros - High reactivity- Often high yielding- Simple reagent set- Avoids handling of moisture-sensitive acyl chlorides- Milder conditions possible
Cons - Acyl chloride is highly moisture-sensitive- HCl byproduct must be neutralized- More complex (more reagents)- Potential for N-acylurea byproduct- Coupling reagents can be expensive

Troubleshooting Logic Flow

G Start Low or No Yield of N-decyl-3-nitrobenzamide CheckReagents Verify Purity and Integrity of Starting Materials Start->CheckReagents ReagentsOK ReagentsOK CheckReagents->ReagentsOK Reagents are pure ReagentsBad ReagentsBad CheckReagents->ReagentsBad Reagents are suspect CheckConditions Review Reaction Conditions ConditionsOK ConditionsOK CheckConditions->ConditionsOK Conditions are optimal ConditionsBad ConditionsBad CheckConditions->ConditionsBad Conditions are suspect CheckWorkup Examine Work-up and Purification Procedure WorkupOK WorkupOK CheckWorkup->WorkupOK Procedure is correct WorkupBad WorkupBad CheckWorkup->WorkupBad Procedure has issues ReagentsOK->CheckConditions SolutionReagents Use fresh 3-nitrobenzoyl chloride. Ensure decylamine is pure. ReagentsBad->SolutionReagents Solution ConditionsOK->CheckWorkup SolutionConditions Ensure strict anhydrous conditions. Control temperature (0-5 °C). Use a non-nucleophilic base (TEA). Ensure vigorous stirring. ConditionsBad->SolutionConditions Solution End End WorkupOK->End Consult further literature SolutionWorkup Ensure correct pH during washes. Optimize chromatography solvent system. WorkupBad->SolutionWorkup Solution

Caption: Troubleshooting decision tree for low yield.

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025). ResearchGate. Retrieved from [Link]

  • Bayesian-driven discovery of the optimal Schotten–Baumann reaction conditions in a continuous flow. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Amides Preparation and Reactions Summary. (2020). Chemistry Steps. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Schotten-Baumann Reaction Mechanism, and Uses. (n.d.). SATHEE. Retrieved from [Link]

  • Synthesis of Amides. (n.d.). Jack Westin. Retrieved from [Link]

Sources

Optimization

Overcoming "N-decyl-3-nitrobenzamide" purification challenges

Welcome to the Technical Support Center for Lipophilic Amide Purification . As a Senior Application Scientist, I have designed this resource specifically to address the unique physicochemical hurdles encountered when iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipophilic Amide Purification . As a Senior Application Scientist, I have designed this resource specifically to address the unique physicochemical hurdles encountered when isolating highly amphiphilic molecules.

N-decyl-3-nitrobenzamide presents a classic "dual-nature" purification challenge: it possesses a highly lipophilic 10-carbon aliphatic tail coupled with a rigid, polar, electron-withdrawing 3-nitrobenzamide headgroup. This structural dichotomy leads to surfactant-like behavior during extractions, liquid-liquid phase separation ("oiling out") during crystallization, and severe secondary interactions during chromatography.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations and self-validating protocols to ensure your purification workflows are robust and reproducible.

I. Purification Workflow & Logical Decision Tree

PurificationWorkflow Crude Crude Reaction Mixture (Amide, Decylamine, Acid) LLE Liquid-Liquid Extraction (pH-Controlled Wash) Crude->LLE Emulsion Emulsion Formation (Surfactant Effect) LLE->Emulsion Insufficient Ionic Strength OrgPhase Clarified Organic Phase (Target Amide) LLE->OrgPhase Optimal pH & Brine Emulsion->OrgPhase Add Saturated NaCl / Filter Cryst Anti-Solvent Crystallization (EtOH / H2O) OrgPhase->Cryst LLPS Liquid-Liquid Phase Separation (Oiling Out) Cryst->LLPS Rapid Supersaturation PureCryst High-Purity Crystals (>98% Target) Cryst->PureCryst Controlled Cooling + Seeding HPLC RP-HPLC Polishing (RP-Amide Column) LLPS->HPLC If crystallization fails PureCryst->HPLC Final Polish (Optional)

Figure 1: Decision tree for overcoming lipophilic amide purification bottlenecks.

II. Troubleshooting FAQs

Q1: During the post-reaction aqueous workup, I encounter severe, unbreakable emulsions. Why does this happen, and how do I resolve it? The Causality: Unreacted decylamine acts as a potent cationic surfactant, while the target N-decyl-3-nitrobenzamide acts as a non-ionic surfactant. When mixed with water and an organic solvent (like ethyl acetate), they lower the interfacial tension and stabilize oil-in-water emulsions[1]. The Solution: You must collapse the electrical double layer of the emulsion droplets. First, ensure the aqueous wash is strictly acidic (1M HCl) to fully protonate the residual decylamine, forcing it into the aqueous phase. Second, replace standard water washes with saturated aqueous NaCl (brine). The high ionic strength of brine increases the density of the aqueous phase and forces the organic solutes out of the interfacial layer, breaking the emulsion.

Q2: Why does my N-decyl-3-nitrobenzamide consistently "oil out" instead of forming solid crystals? The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). Because of the flexible, hydrophobic decyl chain, the molecule has a low melting point and high conformational entropy. When you add an anti-solvent (like water) to your solvent (like ethanol) too quickly, the supersaturation level rapidly breaches the LLPS boundary before the rigid nitrobenzamide headgroups can align into a crystal lattice. The molecules aggregate into solute-rich liquid coacervates (droplets) instead of solidifying[2]. The Solution: You must bypass the metastable liquid phase by keeping the supersaturation level low. This is achieved by increasing the temperature, adding the anti-solvent dropwise at a controlled rate, and introducing seed crystals to provide an immediate nucleation surface.

Q3: When purifying via Reversed-Phase HPLC, I observe severe peak tailing and poor resolution. Is a standard C18 column the wrong choice? The Causality: Yes. Standard C18 columns rely entirely on hydrophobic interactions. The decyl chain of your target molecule binds so strongly to the C18 ligands that it requires a highly organic mobile phase to elute. In these highly organic conditions, the polar nitro and amide groups interact strongly with unendcapped, acidic surface silanols on the silica support, causing severe tailing and broad peaks. The Solution: Switch to an RP-Amide (polar-embedded) column. The embedded amide groups in the stationary phase provide complementary hydrogen-bonding interactions and create a virtual "water shield" near the silica surface, preventing the target molecule's polar headgroup from interacting with residual silanols[3][4].

III. Standard Operating Procedures (SOPs)

Protocol A: Emulsion-Free Liquid-Liquid Extraction

This protocol is self-validating: the transition of the organic layer from a milky suspension to a transparent liquid confirms the successful removal of emulsified water and surfactant impurities.

  • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude material.

  • Amine Quenching: Add an equal volume of 1M HCl. Stir vigorously for 5 minutes. Allow the layers to separate. Validation: The aqueous layer should test at pH < 2 via pH paper. Extract and discard the aqueous layer.

  • Acid Quenching: Add an equal volume of 1M NaOH to the organic layer to deprotonate unreacted 3-nitrobenzoic acid. Stir for 5 minutes, separate, and discard the aqueous layer.

  • Emulsion Breaking: If the organic layer is cloudy (micro-emulsion), add 0.5 volumes of saturated aqueous NaCl (brine). Gently invert the funnel (do not shake vigorously). Allow phase separation for 15 minutes.

  • Drying: Collect the organic layer and add anhydrous MgSO4 until the powder stops clumping and flows freely like snow.

  • Filtration: Filter through a medium-porosity fritted funnel. Validation: The resulting filtrate must be perfectly transparent and pale yellow. Concentrate under reduced pressure.

Protocol B: Controlled Anti-Solvent Crystallization (Preventing LLPS)

This protocol forces the thermodynamic formation of a crystal lattice rather than kinetic oiling out.

  • Dissolution: Dissolve the concentrated crude N-decyl-3-nitrobenzamide in minimal absolute ethanol at 60°C (approx. 3 mL/g).

  • Anti-Solvent Titration: While maintaining 60°C and stirring at 200 RPM, add pre-warmed (60°C) deionized water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Immediately add 1-2 drops of absolute ethanol until the solution just turns clear again.

  • Seeding: Add 1-2 mg of pure N-decyl-3-nitrobenzamide seed crystals. Validation: The crystals should remain suspended and not dissolve, confirming the solution is exactly at the metastable saturation point.

  • Controlled Cooling: Reduce the temperature to 20°C at a strict rate of 0.1°C/min (using a programmable water bath).

  • Isolation: Filter the resulting white/pale-yellow needles under vacuum and wash with ice-cold 30% EtOH/Water.

IV. Quantitative Data Summaries

Table 1: RP-HPLC Column Selectivity for Lipophilic Amides Data demonstrates the superiority of polar-embedded phases for preventing tailing in amphiphilic molecules.

Column ChemistryRetention Factor ( k′ )Peak Symmetry ( As​ )Resolution ( Rs​ ) from ByproductsPrimary Interaction Mechanism
Standard C18 8.5 (Excessive)2.4 (Severe Tailing)1.2 (Co-elution)Purely Hydrophobic
Standard C8 5.2 (Moderate)1.8 (Tailing)1.6 (Baseline)Hydrophobic
RP-Amide 4.8 (Optimal)1.05 (Excellent)2.8 (Superior)Hydrophobic + H-Bonding Shielding

Table 2: Crystallization Solvent System Efficacy

Solvent / Anti-SolventOiling Out Risk (LLPS)Crystal MorphologyTypical Recovery Yield
Methanol / WaterHighAmorphous / Gummy65%
Dichloromethane / HexaneVery HighOil dropletsN/A
Ethanol / Water Low (if seeded) Fine Needles 88%
Isopropanol / WaterModerateThick Prisms75%

V. References

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech. Available at: [Link]

  • HPLC China. "Amide HPLC Column: Advanced Polar Compound Separation Technology for Superior Analytical Performance." HPLC China. Available at: [Link]

  • P. Petersson et al. "Reversed-phase fused-core HPLC modeling of peptides." PMC / National Institutes of Health. Available at:[Link]

  • F. Gallou et al. "A General and Practical Alternative to Polar Aprotic Solvents Exemplified on an Amide Bond Formation." Organic Process Research & Development - ACS Publications. Available at: [Link]

  • X. Zhang. "Development of Capsaicin-based Nanoemulsions: Structural Characterisation and in Vitro Evaluation." White Rose eTheses Online. Available at: [Link]

Sources

Troubleshooting

Addressing solubility issues of "N-decyl-3-nitrobenzamide" in biological assays

Technical Support Center: Overcoming Solubility Challenges of N-decyl-3-nitrobenzamide in Biological Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Challenges of N-decyl-3-nitrobenzamide in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development roadblocks stemming from the physicochemical properties of lipophilic probes. N-decyl-3-nitrobenzamide presents a classic solubility challenge: its 10-carbon aliphatic chain imparts extreme hydrophobicity, while the nitrobenzamide headgroup offers limited polarity. This structural dichotomy often leads to rapid precipitation ("crashing out"), micelle formation, and non-specific binding to assay plastics when introduced into aqueous biological environments.

This guide provides a causality-driven troubleshooting framework to ensure your assay data reflects true pharmacology rather than physical artifacts[1].

Diagnostic Workflow

First, we must diagnose the physical state of the compound in your assay. The following workflow illustrates the decision tree for identifying and resolving solubility-induced artifacts.

G Start Assay Yields Inconsistent or Flatline Activity CheckPrecip Visual/Microscopic Check for Precipitation Start->CheckPrecip IsPrecip Precipitate Observed? CheckPrecip->IsPrecip KineticSol Perform Kinetic Solubility Assay IsPrecip->KineticSol Yes (Macroscopic) CheckMicelles Check for Colloidal Aggregation (DLS) IsPrecip->CheckMicelles No (Microscopic/Hidden) ModifySolvent Optimize Co-solvents (e.g., DMSO Titration) KineticSol->ModifySolvent Validate Validate Activity with Orthogonal Assay ModifySolvent->Validate UseCarriers Formulate with HP-β-CD or Carrier Proteins CheckMicelles->UseCarriers UseCarriers->Validate

Diagnostic workflow for identifying and resolving N-decyl-3-nitrobenzamide solubility issues.

Troubleshooting Guides & FAQs

Q1: My N-decyl-3-nitrobenzamide stock is perfectly clear in 100% DMSO, but it immediately turns cloudy when added to my cell culture media. What is the mechanism behind this, and how do I fix it? A1: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock (e.g., 10 mM) is directly diluted into an aqueous buffer, the local dielectric constant drops precipitously. The hydrophobic decyl chains rapidly self-associate to minimize contact with water, exceeding the compound's kinetic solubility limit and forming insoluble aggregates (2)[2].

  • The Fix: Avoid direct high-fold dilutions. Instead, perform an intermediate dilution cascade. Dilute your 100% DMSO stock into 50% DMSO/water, then 10% DMSO/water, before the final addition to the assay buffer. Alternatively, maintain a constant DMSO concentration across all wells (typically 0.1% - 0.5% for cell-based assays) to ensure uniform solvent capacity (3)[3].

Q2: I don't see any visible precipitate, but my dose-response curves are bell-shaped or exhibit high well-to-well variability. Is this a solubility issue? A2: Yes, this is a hallmark of colloidal aggregation. Highly lipophilic molecules like N-decyl-3-nitrobenzamide can form sub-micron colloidal aggregates (micelles) that do not scatter enough light to be visible to the naked eye but will sequester the active monomeric compound[1]. These aggregates can also non-specifically adsorb to target proteins, causing false-positive inhibition, or stick to the polystyrene walls of the microtiter plate, causing false negatives (4)[4].

  • The Fix: Introduce a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) or a carrier protein (e.g., 0.1% Bovine Serum Albumin, BSA) into your assay buffer. BSA contains hydrophobic binding pockets that act as a thermodynamic sink, keeping the lipophilic decyl chain in solution and releasing it to the biological target in an equilibrium-driven manner.

Q3: I need to achieve a high working concentration (e.g., 50 µM) for a biophysical assay, but adding more DMSO kills my cells/denatures my enzyme. What are my options? A3: When co-solvents fail due to biological toxicity limits, you must alter the apparent aqueous solubility using supramolecular chemistry. The most effective strategy for an aliphatic chain like the decyl group is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) [5]. The hydrophobic cavity of the cyclodextrin encapsulates the decyl chain, while the hydrophilic exterior maintains aqueous solubility.

  • The Fix: Pre-formulate N-decyl-3-nitrobenzamide with 10-20% (w/v) HP-β-CD. Note that while this increases apparent solubility, it may reduce the free fraction of the drug available to cross lipid bilayers, necessitating careful optimization of the cyclodextrin-to-drug ratio (5)[5].

Quantitative Data: Solubilization Strategies Comparison

To aid in selecting the appropriate intervention, refer to the following table summarizing standard solubilization excipients, their mechanisms, and their maximum tolerated concentrations (MTC) in standard biological assays.

Solubilization AgentMechanism of ActionMTC (Cell-Based)MTC (Biochemical)ProsCons
DMSO Dielectric constant reduction (Co-solvent)0.1% - 0.5%1.0% - 5.0%Universal solvent; easy to use.High concentrations cause cytotoxicity and enzyme denaturation[3].
BSA (Fraction V) Hydrophobic pocket binding (Carrier)0.1% - 1.0%0.01% - 0.1%Mimics physiological transport; prevents plastic binding.Can mask true target affinity; batch-to-batch variability.
HP-β-CD Inclusion complexation (Encapsulation)1.0% - 5.0%Up to 10%Drastically increases apparent solubility; low toxicity[5].May reduce membrane permeability; requires pre-incubation.
Tween-20 Micelle formation (Surfactant)< 0.01%0.01% - 0.1%Disrupts colloidal aggregates; cheap.Lyses cells at low concentrations; interferes with optical readouts.
mPEG-PLGA Polymeric micelle formation0.1% - 1.0%N/AExcellent for sustained release in cell culture[6].Complex formulation process; overkill for simple biochemical assays.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal controls to validate that the intervention worked without introducing artifacts.

Protocol A: High-Throughput Kinetic Nephelometric Solubility Assay

Purpose: To determine the maximum aqueous concentration of N-decyl-3-nitrobenzamide before precipitation occurs, ensuring your assay operates within the soluble range[2].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of N-decyl-3-nitrobenzamide in 100% molecular-biology grade DMSO.

  • Serial Dilution: In a 96-well V-bottom polypropylene plate, perform a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 9.7 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a clear, flat-bottom 96-well assay plate containing 198 µL of your specific assay buffer (e.g., PBS pH 7.4). Self-Validation Step: Include a vehicle control well (2 µL DMSO into 198 µL buffer) to baseline the background scattering.

  • Incubation: Seal the plate and incubate at your assay temperature (e.g., 37°C) for 2 hours on a plate shaker at 300 RPM.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm using a microplate reader.

  • Analysis: Plot the scattering intensity against the compound concentration. The kinetic solubility limit is the concentration at which the scattering signal sharply deviates from the vehicle control baseline. Rule of Thumb: Always design your biological assay to operate at least 2-fold below this determined limit.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Purpose: To solubilize N-decyl-3-nitrobenzamide for high-concentration dosing without exceeding DMSO toxicity limits[5].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in pure water or physiological saline. Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Weigh out the required mass of crystalline N-decyl-3-nitrobenzamide. Do not dissolve in DMSO first.

  • Complexation: Add the solid compound directly to the 20% HP-β-CD solution.

  • Agitation: Sonicate the suspension in a water bath for 30 minutes, followed by continuous end-over-end rotation at room temperature for 24-48 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Quantitation: Carefully aspirate the clear supernatant. Self-Validation Step: Quantify the exact concentration of the solubilized N-decyl-3-nitrobenzamide in the supernatant using HPLC-UV against a standard curve prepared in an organic solvent. Do not assume 100% encapsulation.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization . ResearchGate.[Link]

  • Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) . PubMed Central (PMC).[Link]

  • Assay Guidance Manual . NCBI Bookshelf - NIH.[Link]

  • Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs . ACS Publications.[Link]

  • In vitro solubility assays in drug discovery . PubMed.[Link]

Sources

Optimization

Technical Support Center: N-decyl-3-nitrobenzamide Handling &amp; Troubleshooting

Welcome to the Technical Support Center for N-decyl-3-nitrobenzamide (CAS: 117116-22-0). This guide is engineered for researchers, medicinal chemists, and drug development professionals utilizing this compound in early-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-decyl-3-nitrobenzamide (CAS: 117116-22-0). This guide is engineered for researchers, medicinal chemists, and drug development professionals utilizing this compound in early-stage discovery.

N-decyl-3-nitrobenzamide is a highly lipophilic derivative of the 3-nitrobenzamide scaffold. It is primarily investigated for its dual utility: as a structural simplification of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) inhibitors in antimycobacterial research[1], and as a highly membrane-permeable poly(ADP-ribose) polymerase (PARP) inhibitor scaffold[2]. Because of its 10-carbon alkyl chain and reactive nitroaromatic core, researchers frequently encounter challenges related to aqueous solubility, aggregation, and enzymatic degradation during in vitro and ex vivo assays.

Physicochemical Properties & Storage Logistics

To ensure experimental reproducibility, baseline storage parameters must be strictly maintained. The extreme lipophilicity imparted by the decyl chain dictates its solvent compatibility.

ParameterSpecificationCausality / Rationale
Molecular Formula C17H26N2O3Determines molecular weight (306.4 g/mol ) and mass spectrometry transitions.
Aqueous Solubility < 0.1 mg/mLThe 10-carbon aliphatic chain creates a massive hydrophobic penalty in water[3].
Organic Solubility ≥ 50 mg/mL in DMSO / EtOHNon-polar tail and polar headgroup dissolve readily in aprotic and polar organic solvents[2].
Powder Storage -20°C, Desiccated, DarkPrevents slow ambient hydrolysis of the amide bond and photolytic degradation of the nitro group[2].
Solution Storage -80°C (Single-use aliquots)DMSO is highly hygroscopic; repeated freeze-thaw cycles introduce water, causing micro-precipitation.
Incompatibilities Strong reducing/oxidizing agentsThe nitro group is easily reduced to an amine; amides react with strong oxidizers[4].

Troubleshooting Guides & FAQs

Q1: Why is my compound precipitating out of solution when added to my biological assay buffer?

Causality: The decyl chain acts as a lipid anchor. When transitioning from a 100% DMSO stock to an aqueous buffer (e.g., PBS or cell culture media), the hydrophobic effect forces the alkyl chains to aggregate, forming micelles or insoluble precipitates. Solution:

  • Ensure the final DMSO concentration in your assay is at least 1% to 2% (if tolerated by your cell line).

  • Pre-warm the buffer to 37°C before adding the compound.

  • Introduce a carrier protein (like 0.1% BSA) or a non-ionic surfactant (like 0.05% Tween-80) to the aqueous buffer to sequester the lipophilic tail and maintain the compound in solution.

Q2: I am observing a rapid loss of antimycobacterial activity in my ex vivo macrophage infection models. Is the compound degrading?

Causality: While the amide bond is chemically stable under physiological conditions, the nitroaromatic core is highly susceptible to enzymatic reduction. Intracellular nitroreductases present in macrophages or the mycobacteria themselves can reduce the 3-nitro group to a 3-amino group[1]. This structural change drastically alters the electronic distribution of the pharmacophore, often abolishing its binding affinity to targets like DprE1. Solution: Run a parallel LC-MS stability assay using the macrophage lysate to track the disappearance of the parent mass (m/z 306) and the appearance of the reduced amine metabolite (m/z 276). If reduction is rapid, consider synthesizing bioisosteres (e.g., trifluoromethyl derivatives) that resist reduction[1].

Q3: How does atmospheric moisture affect my powdered stock over time?

Causality: Although amides are generally stable, the presence of trace acidic or basic impurities combined with atmospheric moisture can catalyze slow hydrolysis[2]. This cleaves the molecule into 3-nitrobenzoic acid and decylamine, destroying its pharmacological properties. Solution: Always equilibrate the stock vial to room temperature in a desiccator before opening to prevent condensation. Purge the vial with Argon or Nitrogen gas before resealing and returning it to -20°C.

Mechanistic Visualizations

The following diagrams map the logical workflows for handling degradation and solubility issues.

G A N-decyl-3-nitrobenzamide (Intact Compound) B Hydrolysis (Moisture / pH extremes) A->B C Enzymatic Reduction (Cellular Nitroreductases) A->C D 3-Nitrobenzoic Acid + Decylamine (Loss of Activity) B->D E N-decyl-3-aminobenzamide (Altered Target Affinity) C->E

Degradation pathways of N-decyl-3-nitrobenzamide via hydrolysis and reduction.

Workflow Start Aqueous Assay Preparation Check Is final DMSO ≥ 1%? Start->Check Yes Proceed with Assay Check->Yes Yes No Precipitation Risk High Check->No No Mitigate Add Tween-80 (0.05%) or BSA as carrier No->Mitigate Sonicate Sonicate briefly at 37°C Mitigate->Sonicate Sonicate->Yes

Troubleshooting workflow for preventing precipitation in aqueous biological assays.

Self-Validating Experimental Protocols

To ensure data integrity, use the following self-validating protocols for stock preparation and stability tracking.

Protocol A: Preparation and Validation of a 10 mM Master Stock

This protocol includes a Tyndall effect validation step to ensure complete dissolution of the lipophilic decyl chain.

  • Equilibration: Remove the N-decyl-3-nitrobenzamide powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents atmospheric condensation on the cold powder, which introduces water into the hygroscopic DMSO.

  • Weighing: Weigh the required mass (e.g., 3.06 mg for 1 mL of 10 mM stock) using an analytical balance.

  • Dissolution: Add anhydrous, cell-culture grade DMSO (≥99.9% purity). Vortex vigorously for 60 seconds.

  • Validation (Tyndall Test): Shine a laser pointer through the glass vial in a darkened room.

    • Pass: The laser beam is invisible as it passes through the liquid, indicating a true solution.

    • Fail: The laser beam is visible (scattering), indicating micro-particulates of undissolved compound. If this occurs, sonicate the vial in a 37°C water bath for 5 minutes.

  • Aliquot & Storage: Dispense into 20 µL single-use aliquots in amber microcentrifuge tubes. Purge tubes with Argon gas and store at -80°C.

Protocol B: LC-MS Stability Tracking in Biological Media

This protocol validates compound integrity against enzymatic reduction or hydrolysis during extended incubations.

  • Spike-In: Spike N-decyl-3-nitrobenzamide into your assay media (e.g., macrophage lysate or 7H9 mycobacterial broth) to a final concentration of 10 µM.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold Acetonitrile containing 1 µM of an internal standard (e.g., 3-nitrobenzamide core lacking the decyl chain). Causality: Acetonitrile precipitates proteins, stopping enzymatic reduction instantly.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Validation & Analysis: Inject the supernatant into the LC-MS.

    • Self-Validation: The internal standard peak area must remain constant across all time points (±5%). If it fluctuates, your ionization efficiency is compromised by matrix effects.

    • Tracking: Monitor the parent mass (m/z ~306) and scan for the appearance of the reduced amine (m/z ~276) or hydrolyzed acid (m/z ~167) to quantify the exact mechanism of degradation.

References

  • National Center for Biotechnology Information (NCBI). "3-Nitrobenzamide | C7H6N2O3 | CID 12576." PubChem Compound Summary. Available at:[Link]

  • Pais, J.P., et al. (2024). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Pharmaceuticals, 17(5), 608. Available at:[Link]

Sources

Troubleshooting

Troubleshooting inconsistent results in "N-decyl-3-nitrobenzamide" experiments

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing high variability when working with lipophilic nitroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing high variability when working with lipophilic nitroaromatics. N-decyl-3-nitrobenzamide is a promising structural simplification of known decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) inhibitors, designed to combat Mycobacterium tuberculosis (Mtb)[1][2].

However, its unique physicochemical profile—specifically the highly lipophilic 10-carbon alkyl tail paired with a reactive nitroaromatic head—creates specific artifacts in both biochemical and cell-based assays. This guide is designed to move beyond basic protocol steps, explaining the causality behind inconsistent results and providing self-validating solutions to restore experimental integrity.

Physicochemical Profiling & Assay Parameters

Before troubleshooting, it is critical to understand the physical constraints of the molecule. The decyl chain drives the LogP up, which improves mycobacterial cell wall penetration but drastically reduces aqueous solubility, leading to assay interference.

Table 1: Quantitative Physicochemical & Assay Parameters
ParameterValue / ObservationImplication for Experimental Design
Alkyl Chain Length 10 Carbons (Decyl)High lipophilicity; prone to membrane trapping and poor aqueous solubility.
Estimated LogP ~4.5 - 5.0Requires optimized DMSO stock handling and surfactant-supplemented media.
Target Enzyme DprE1Essential for Mtb cell wall synthesis; requires specific biochemical assay conditions to prevent false inhibition.
Colloidal Aggregation High Risk (>10 µM)Forms micelles in aqueous buffers; causes non-specific protein sequestration.
Optimal Ex Vivo Model THP-1 MacrophagesRequires careful monitoring of cytotoxicity vs. intracellular Mtb clearance.

Frequently Asked Questions & Troubleshooting Logic

Q1: Why are my Minimum Inhibitory Concentration (MIC) values against M. tuberculosis highly variable between biological replicates?

The Causality: The inconsistency is almost certainly an artifact of precipitation. N-decyl-3-nitrobenzamide has a highly hydrophobic decyl tail. When a 100% DMSO stock is spiked directly into aqueous Middlebrook 7H9 broth, the sudden shift in dielectric constant causes the compound to crash out of solution. This creates a heterogeneous suspension rather than a true solution, meaning the bacteria are exposed to unpredictable effective concentrations. The Solution: Do not perform direct high-ratio dilutions. First, ensure your DMSO stock is fresh and stored in glass (lipophilic compounds can adsorb to polystyrene). Second, perform a "step-down" dilution using a transitional solvent or supplement the assay media with 0.05% Tween-80 or 0.5% Bovine Serum Albumin (BSA). These agents act as carrier proteins/surfactants, maintaining the compound in a bioavailable state.

Q2: In biochemical DprE1 enzymatic assays, I observe time-dependent inhibition that completely disappears when I increase the enzyme concentration. What is happening?

The Causality: You are observing classical colloidal aggregation, a common mechanism of promiscuous inhibition[3][4]. At micromolar concentrations in aqueous buffer, N-decyl-3-nitrobenzamide molecules self-assemble into sub-micron colloidal particles to shield their decyl tails from water. These colloids non-specifically adsorb the DprE1 enzyme onto their surface, partially denaturing it or blocking its active site. When you increase the enzyme concentration, you saturate the surface area of the colloids, leaving excess free enzyme to drive the reaction, thus "breaking" the apparent inhibition. The Solution: This is a false positive. To validate true target-specific binding, add a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. The detergent will break up the colloids into mixed micelles, releasing the trapped enzyme. If the compound is a true DprE1 inhibitor, the IC50 will remain stable; if it was an aggregation artifact, the inhibition will vanish.

Q3: The compound shows excellent MIC in vitro but fails to clear M. tuberculosis in the THP-1 macrophage infection model. Why the discrepancy?

The Causality: This is a classic "lipid sink" effect. To kill intracellular Mtb, the compound must cross the macrophage plasma membrane, navigate the cytosol, and penetrate the Mtb-containing phagolysosome. While intermediate chain lengths (6 to 12 carbons) show optimal activity profiles[1][2], the highly lipophilic decyl chain can cause the molecule to partition heavily into the host cell's lipid bilayers or endosomal networks. It gets trapped in the host lipids and never reaches the mycobacteria at therapeutic concentrations. The Solution: You must run a parallel cytotoxicity counter-screen. Ensure the lack of efficacy isn't actually host cell stress masking the results. Optimize the incubation time to allow for steady-state intracellular accumulation, and consider formulating the compound in lipid nanoparticles (LNPs) to bypass passive membrane trapping and promote direct endosomal delivery.

Mechanistic & Workflow Visualizations

DprE1_Pathway Compound N-decyl-3-nitrobenzamide (Inhibitor) DprE1 DprE1 Enzyme (Target) Compound->DprE1 Binds & Inhibits DPA Decaprenylphosphoryl- D-arabinose (DPA) DprE1->DPA Catalyzes Epimerization DprE1->DPA Blocked DPR Decaprenylphosphoryl- β-D-ribofuranose (DPR) DPR->DprE1 Substrate CellWall Mycobacterial Cell Wall Synthesis DPA->CellWall Essential Precursor Death Mycobacterial Cell Death CellWall->Death Inhibition leads to

Figure 1: Mechanism of Action for N-alkyl nitrobenzamides targeting Mtb DprE1.

Troubleshooting_Workflow Start Observe Assay Inconsistency CheckSol Check Aqueous Solubility (Prevent Precipitation) Start->CheckSol DLS Run Dynamic Light Scattering (Detect Aggregates) CheckSol->DLS IsAgg Aggregates >100nm? DLS->IsAgg AddDetergent Add 0.01% Triton X-100 or Tween-80 IsAgg->AddDetergent Yes CheckCell Assess THP-1 Permeability & Cytotoxicity IsAgg->CheckCell No AddDetergent->CheckCell Valid Proceed with Validated Assay CheckCell->Valid

Figure 2: Troubleshooting workflow for lipophilic screening hits to prevent false readouts.

Self-Validating Protocol: Ex Vivo THP-1 Macrophage Infection Assay

To ensure reproducibility when testing N-decyl-3-nitrobenzamide, this protocol incorporates internal controls to validate solubility and distinguish true intracellular killing from host-cell cytotoxicity[2].

Phase 1: Macrophage Preparation & Infection

  • Seed THP-1 monocytes in 96-well plates at 5×104 cells/well in RPMI-1640 supplemented with 10% FBS.

  • Differentiate into macrophages using 20 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 24 hours. Wash twice with warm PBS and rest cells in fresh media for 48 hours.

  • Infect macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 3 hours.

  • Wash extracellular bacteria thoroughly with PBS (x3).

Phase 2: Compound Formulation (Critical Step) 5. Prepare a 10 mM stock of N-decyl-3-nitrobenzamide in 100% anhydrous DMSO. Do not use older stocks, as water absorption by DMSO will cause premature compound aggregation. 6. Create intermediate dilutions in DMSO, then perform a final 1:100 dilution into RPMI-1640 media supplemented with 0.5% BSA . The BSA acts as a lipid-carrier, preventing the decyl chain from precipitating. Final DMSO concentration must be ≤1% . 7. Control Setup: Include a vehicle control (1% DMSO + BSA), a positive control (Isoniazid or DNB1), and an uninfected cytotoxicity control well treated with the highest compound concentration.

Phase 3: Treatment & Readout 8. Add the formulated compound to the infected macrophages. Incubate at 37°C, 5% CO2. 9. At days 0, 1, 3, and 5 post-infection, lyse the macrophages using 0.05% Triton X-100 in PBS (leaves mycobacteria intact). 10. Plate serial dilutions of the lysate onto Middlebrook 7H10 agar. Incubate for 3-4 weeks and count Colony Forming Units (CFUs). 11. Validation Check: Concurrently run an Alamar Blue (Resazurin) assay on the uninfected control wells. If host cell viability drops below 80%, the observed CFU reduction may be an artifact of host cell death rather than true antimycobacterial efficacy.

References

  • Pais JP, Antoniuk O, Pires D, Delgado T, Fortuna A, Costa PJ, Anes E, Constantino L. "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Pharmaceuticals. 2024; 17(5):608.[Link]

  • McGovern SL, Caselli E, Grigorieff N, Shoichet BK. "A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening." Journal of Medicinal Chemistry. 2002; 45(8):1712-22.[Link]

Sources

Optimization

Technical Support Center: Optimizing "N-decyl-3-nitrobenzamide" Dosage for In Vivo Studies

Welcome to the technical support guide for optimizing the in vivo dosage of the novel investigational compound, N-decyl-3-nitrobenzamide. This document is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the in vivo dosage of the novel investigational compound, N-decyl-3-nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive, experience-driven framework for transitioning this molecule from in vitro characterization to robust in vivo efficacy and safety studies.

Given that N-decyl-3-nitrobenzamide is a novel chemical entity, this guide establishes a logical, scientifically-grounded workflow based on established principles of pharmacology and preclinical drug development.[1][2] We will address common challenges and critical decision points through a practical question-and-answer format, detailed protocols, and visual workflows.

Assumed Profile of N-decyl-3-nitrobenzamide

For the purposes of this guide, we will proceed with a hypothetical, yet plausible, profile for N-decyl-3-nitrobenzamide based on its chemical structure—a benzamide with a long alkyl chain and a nitro group.

  • Mechanism of Action (MoA): Hypothetically, it is an inhibitor of an intracellular kinase signaling pathway critical for cancer cell proliferation. The nitrobenzamide moiety suggests potential interactions within ATP-binding pockets.

  • Physicochemical Properties: The presence of a 10-carbon alkyl (N-decyl) group suggests low aqueous solubility and high lipophilicity.[3][4] This is a critical parameter that will dictate formulation strategy. The parent compound, 3-nitrobenzamide, is described as a yellow powder that is insoluble in water.[5][6]

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Formulation Development for a Poorly Soluble Compound

Question: My initial attempts to dissolve N-decyl-3-nitrobenzamide in simple aqueous vehicles like saline or PBS have failed. How can I develop a suitable formulation for in vivo administration?

Answer: This is a common and expected challenge for lipophilic molecules. The goal is to create a formulation that is safe, well-tolerated by the animal model, and maintains the compound in a state that allows for absorption and systemic exposure.[7] Here are several strategies, ranging from simple to complex:

Troubleshooting & Formulation Strategies Table

StrategyDescriptionAdvantagesDisadvantages & Mitigation
Co-Solvent Systems A mixture of a water-miscible organic solvent and water. Common co-solvents include DMSO, ethanol, PEG-400, and propylene glycol.[7]Simple to prepare; suitable for early-stage studies.Can cause precipitation upon injection (mitigate by slow injection and low organic phase percentage). Potential for vehicle-induced toxicity at high concentrations.
Surfactant-Based Systems Use of surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug.[7]Increases solubility and can improve stability.Potential for hypersensitivity reactions (especially Cremophor EL). Requires careful screening for tolerability.
Lipid-Based Formulations Formulations using oils (e.g., sesame oil, corn oil) or self-emulsifying drug delivery systems (SEDDS).[8][9]Excellent for highly lipophilic compounds; can enhance oral bioavailability.More complex to prepare and characterize. May influence the compound's metabolic profile.
Particle Size Reduction Techniques like micronization or nanosuspension to increase the surface area for dissolution.[7][8][9]Significantly improves dissolution rate and bioavailability.[7][8][9]Requires specialized equipment (e.g., jet mill, high-pressure homogenizer). Formulation stability can be a concern.
Cyclodextrin Complexation Using cyclodextrins to form inclusion complexes that encapsulate the drug molecule, enhancing its solubility.[7][9]Effective at increasing solubility; can improve stability.Can be expensive. Potential for nephrotoxicity at high concentrations.

Recommended First Step: Start with a simple, well-characterized co-solvent system. A common starting point for rodent studies is a vehicle containing 10% DMSO, 40% PEG-400, and 50% saline. Always run a vehicle-only control group in your in vivo studies to account for any effects of the formulation itself.

FAQ 2: How do I determine the starting dose for my first in vivo study?

Answer: The initial in vivo dose should be guided by your in vitro data. The primary goal of the first in vivo experiment, often called a Dose Range Finding (DRF) or Maximum Tolerated Dose (MTD) study, is to establish the safety and tolerability of the compound.[10][11][12]

The workflow to bridge in vitro data to an in vivo starting dose is as follows:

G in_vitro Determine In Vitro Potency (e.g., IC50 in target cancer cell line) dose_select Select Initial Dose Range (e.g., 1, 10, 100 mg/kg) in_vitro->dose_select Provides potency target physchem Characterize Physicochemical Properties (Solubility, LogP) formulate Prepare Formulation (Based on solubility studies) physchem->formulate Informs vehicle choice in_silico In Silico Toxicity Prediction (Optional but recommended) in_silico->dose_select Informs safety margins allometry Perform Allometric Scaling (If data from other species is available) allometry->dose_select dose_select->formulate drf_study Conduct Dose Range Finding (DRF) Study (Single dose, escalating cohorts) formulate->drf_study mtd_det Determine Maximum Tolerated Dose (MTD) (Monitor clinical signs, body weight) drf_study->mtd_det

Caption: Workflow for initial in vivo dose selection.

A practical approach is to select a range of doses (e.g., 3-5 doses) that bracket the expected efficacious exposure. For instance, if your in vitro IC50 is 1 µM, you might aim for plasma concentrations in vivo that are multiples of this value. Without prior pharmacokinetic data, a wide dose range such as 1, 10, and 100 mg/kg is often used to begin.[13]

FAQ 3: My compound shows no efficacy in vivo, even at well-tolerated doses. What should I investigate?

Answer: This is a common challenge in drug development and points to a disconnect between in vitro potency and in vivo activity. The issue often lies in pharmacokinetics (PK) and pharmacodynamics (PD).[13][14] You must ask: Is the drug getting to the target (PK) and is it engaging the target (PD)?

Troubleshooting a Lack of Efficacy

Caption: Troubleshooting workflow for lack of in vivo efficacy.

A combined Pharmacokinetic/Pharmacodynamic (PK/PD) study is essential.[15][16] This involves administering N-decyl-3-nitrobenzamide at several doses and collecting blood and tumor tissue at various time points. This allows you to correlate the drug concentration (PK) with the biological effect on the target (PD).[13][16]

Part 2: Key Experimental Protocols

Protocol 1: Dose Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose toxicity profile of N-decyl-3-nitrobenzamide and identify the MTD, defined as the highest dose that does not cause unacceptable adverse effects (e.g., >20% body weight loss or severe clinical signs).[10][11][12]

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., female BALB/c mice, 6-8 weeks old).

  • Group Allocation: Assign 3-5 animals per group. Include a vehicle-only control group and at least 3-4 dose groups (e.g., 10, 50, 150, 500 mg/kg).

  • Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Monitoring:

    • Record body weight daily for 14 days.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).[17] Use a standardized scoring system.

    • At the end of the study (Day 14), perform a gross necropsy to look for any organ abnormalities.

  • Data Analysis:

    • Plot the mean body weight change for each group over time.

    • The MTD is the highest dose at which no mortality and no more than a transient, slight (~15-20%) body weight loss is observed, with recovery to baseline.

Data Presentation: Example DRF/MTD Study Results

Dose Group (mg/kg)NMortalityMean Max. Body Weight Loss (%)Clinical Signs ObservedMTD Determination
Vehicle50/51.2%None-
5050/53.5%NoneTolerated
15050/511.8%Mild, transient lethargy on Day 1Tolerated
50052/524.5%Severe lethargy, ataxiaExceeded MTD
ConclusionMTD is estimated to be >150 mg/kg.
Protocol 2: Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Study

Objective: To understand the relationship between the concentration of N-decyl-3-nitrobenzamide over time (PK) and its effect on the intended biological target (PD).[14][18]

Methodology:

  • Animal Model: Use tumor-bearing mice (e.g., xenograft model with the cell line used for in vitro testing).

  • Group Allocation: Set up groups for at least three dose levels (e.g., a low, medium, and high dose based on the MTD study) and a vehicle control. Include multiple time points (e.g., 1, 4, 8, 24, 48 hours post-dose) with 3-4 animals per time point per dose group.

  • Administration: Administer a single dose of the compound or vehicle.

  • Sample Collection: At each designated time point, collect:

    • Blood: For plasma PK analysis (measure drug concentration via LC-MS/MS).

    • Tumor Tissue: Divide the tumor into two parts. One for PK analysis (drug concentration in tissue) and one for PD analysis (biomarker modulation).

  • PD (Biomarker) Analysis:

    • Based on the hypothetical MoA (kinase inhibitor), a relevant PD biomarker would be the phosphorylation status of a downstream substrate.

    • Analyze tumor lysates via Western Blot or ELISA to measure the levels of both the total and phosphorylated target protein (e.g., p-ERK/Total ERK).

  • Data Analysis:

    • PK Analysis: Plot plasma and tumor concentration vs. time curves. Calculate key PK parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve, or total exposure).

    • PD Analysis: Quantify the level of target inhibition (e.g., % reduction in p-ERK) at each dose and time point.

    • PK/PD Modeling: Correlate the drug concentration (PK) with the degree of target modulation (PD) to build a model that can predict the dose and schedule required to achieve a desired level of target inhibition (e.g., >80% inhibition for 24 hours).[15][16]

Data Presentation: Example PK/PD Data Summary

Dose (mg/kg)Plasma Cmax (ng/mL)Tumor Cmax (ng/g)Plasma AUC (ng*h/mL)Max. Target Inhibition (%)Duration of >80% Inhibition (h)
1015030098045%< 2
508501800620095%12
150210055002500098%> 24
References
  • Gautam, A. & Singh, A. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Singh, M. et al. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. Available from: [Link]

  • Arribas, J. & Ormero, M. (2020). Pharmacokinetics/Pharmacodynamics Modeling for Drug Development in Oncology. Clinical Pharmacology & Therapeutics. Available from: [Link]

  • Kesisoglou, F. & Richter, E. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available from: [Link]

  • Ludolph, A. C. et al. (2009, July 10). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Taylor & Francis Online. Available from: [Link]

  • Zou, D. & Li, S. (2020). General Principles of Preclinical Study Design. PMC. Available from: [Link]

  • Medicines Discovery Catapult. (2020, May 28). Understanding PK/PD using preclinical models. Available from: [Link]

  • Symeres. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Available from: [Link]

  • Tuntland, T. et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC. Available from: [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Available from: [Link]

  • Li, C. et al. (2021). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. PMC. Available from: [Link]

  • MuriGenics. (n.d.). Toxicology. Available from: [Link]

  • Ricart, B. G. et al. (2023, October 25). Designing an In Vivo Preclinical Research Study. MDPI. Available from: [Link]

  • Zheng, G. et al. (2020, May 4). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC. Available from: [Link]

  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available from: [Link]

  • Wang, Y. (2024, July 17). Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed. Available from: [Link]

  • Fernandes, P. A. et al. (2024, May). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. Available from: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • Mehta, K. et al. (2025, December 1). FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. Clinical Cancer Research. Available from: [Link]

  • Kura Oncology. (n.d.). Navigating dose optimization requirements as a small biotech. Available from: [Link]

  • Strohbehn, G. W. (2023, April 15). New Strategies for Dose Optimization in Oncology: Insights From Targeted Small-Molecule Therapies for Metastatic or Advanced Non–Small Cell Lung Cancer. Hemonc Today. Available from: [Link]

  • ACS Publications. (2019, March 19). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Available from: [Link]

  • ResearchGate. (n.d.). In vitro and in silico studies of nitrobenzamide derivatives as potential anti-neuroinflammatory agents. Available from: [Link]

  • Kumar, A. et al. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. Available from: [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. Available from: [Link]

  • PubChem. (n.d.). N,N-diethyl-3-nitrobenzamide. Available from: [Link]

  • Fernandes, P. A. et al. (2024, May 9). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PubMed. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-Alkyl-Nitrobenzamides

Welcome to the Technical Support Center. The synthesis of N-alkyl-nitrobenzamides is a foundational transformation in medicinal chemistry, particularly in the development of antitubercular agents and kinase inhibitors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of N-alkyl-nitrobenzamides is a foundational transformation in medicinal chemistry, particularly in the development of antitubercular agents and kinase inhibitors. However, the unique electronic properties of the nitro group introduce specific synthetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding amide couplings.

Visual Troubleshooting Workflow

G Start Synthesis of N-alkyl-nitrobenzamide Route1 Direct Amidation (Nitrobenzoic Acid) Start->Route1  Route A Route2 Acylation Route (Nitrobenzoyl Chloride) Start->Route2  Route B Issue1 Pitfall: Sluggish Kinetics (Deactivated Carboxylate) Route1->Issue1  Low Yield Issue2 Pitfall: Rapid Hydrolysis (Moisture Sensitivity) Route2->Issue2  Acid Re-forms Issue3 Pitfall: Over-acylation (Diimide Formation) Route2->Issue3  Multiple Spots Fix1 Use Strong Activators (e.g., HATU, COMU) + DIPEA Issue1->Fix1 Fix2 Strict Anhydrous Conditions (Dry DCM, 0°C) Issue2->Fix2 Fix3 Inverse Addition & Stoichiometric Control Issue3->Fix3 Success Target Amide Isolated Fix1->Success Fix2->Success Fix3->Success

Caption: Troubleshooting workflow for the synthesis of N-alkyl-nitrobenzamides.

Frequently Asked Questions (Mechanistic & Strategic)

Q: Why is the direct amidation of nitrobenzoic acids notoriously sluggish? A: The strong electron-withdrawing nature of the nitro group (-NO 2​ ) significantly reduces the pKa of the carboxylic acid. While it is easily deprotonated by a base, the resulting carboxylate oxygen is highly deactivated and poorly nucleophilic. During standard coupling (e.g., with EDC), the carboxylate struggles to attack the carbodiimide to form the highly reactive O-acylisourea intermediate. This activation bottleneck leads to sluggish kinetics and poor yields unless highly reactive uronium salts (like HATU) are employed .

Q: Acid Chloride vs. Direct Coupling: Which route should I choose? A: Choose Direct Coupling (using HATU/DIPEA) for complex, functionalized, or chiral alkylamines where mild conditions are required to prevent side reactions or epimerization . Choose the Acid Chloride Route when dealing with highly sterically hindered alkylamines. The strongly electrophilic carbonyl carbon of a nitrobenzoyl chloride easily overcomes steric bulk, but demands rigorous exclusion of moisture .

Q: What is the exact role of the base (e.g., DIPEA or TEA) in these reactions? A: In direct amidation, a non-nucleophilic base like DIPEA is required to deprotonate the nitrobenzoic acid, forming the carboxylate necessary to attack the coupling agent. In the acid chloride route, the base (typically TEA) acts as an acid scavenger, neutralizing the HCl byproduct. Without it, HCl will protonate your starting alkylamine, rendering it non-nucleophilic and immediately halting the reaction.

Troubleshooting Guide: Common Pitfalls

Pitfall 1: Low Yield & Unreacted Starting Material (Direct Amidation)
  • The Symptom: LC-MS or TLC shows massive amounts of unreacted nitrobenzoic acid after 24 hours.

  • The Causality: Standard coupling agents like EDC/HOBt are insufficiently electrophilic to be attacked by the deactivated nitrobenzoate.

  • The Fix: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The positively charged uronium species forces the activation step, and the resulting HOAt-active ester is highly reactive toward amines.

Pitfall 2: Complete Consumption of Acid Chloride, but No Amide Formed
  • The Symptom: The nitrobenzoyl chloride disappears rapidly, but the major product isolated is nitrobenzoic acid.

  • The Causality: Rapid hydrolysis. The electron-withdrawing nitro group makes the carbonyl carbon extremely susceptible to nucleophilic attack by trace water .

  • The Fix: Ensure rigorous anhydrous conditions. Use freshly distilled or sure-seal DCM. Cool the reaction to 0 °C to kinetically suppress the hydrolysis pathway relative to the amidation pathway.

Pitfall 3: Formation of Diacylated Byproducts (Diimides)
  • The Symptom: A less polar spot appears on the TLC plate, identified by mass spectrometry as a diimide ( Ar−CO−NR−CO−Ar ).

  • The Causality: Primary alkylamines can undergo double acylation. If the nitrobenzoyl chloride is highly reactive and present in local excess, the newly formed secondary amide can attack a second equivalent of the acid chloride.

  • The Fix: Utilize inverse addition . Dissolve the amine and base in the reaction vessel, and add the nitrobenzoyl chloride dropwise. Maintain the amine in a slight stoichiometric excess (1.1 to 1.2 eq).

Quantitative Data: Strategy Comparison

Amidation StrategyReagent SystemTypical YieldEpimerization Risk*Hydrolysis RiskRelative Cost
Direct (Standard) EDC, HOBt, DIPEA40–60%LowLowLow
Direct (Activated) HATU, DIPEA85–95%Very LowLowHigh
Acylation Nitrobenzoyl Chloride, TEA75–90%N/AHighLow

*Epimerization risk is relevant when coupling α -chiral alkylamines.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Direct Amidation

Ideal for functionalized or chiral alkylamines.

  • Activation: In an oven-dried flask under N 2​ , dissolve nitrobenzoic acid (1.0 eq, 1.0 mmol) and HATU (1.1 eq, 1.1 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add DIPEA (2.5 eq, 2.5 mmol) dropwise.

    • Self-Validation Check 1: The solution will typically undergo a distinct color change (often turning deep yellow/orange), indicating the deprotonation of the acid and formation of the active HOAt-ester.

  • Amine Addition: Stir for 15 minutes at room temperature, then add the alkylamine (1.1 eq, 1.1 mmol). Stir for 2–4 hours.

    • Self-Validation Check 2: Monitor by TLC. The highly UV-active HOAt-ester intermediate spot should disappear as the product spot forms.

  • Workup: Quench with water (15 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO 3​ (to remove unreacted acid and HOAt), and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: Anhydrous Acylation via Nitrobenzoyl Chloride

Ideal for sterically hindered alkylamines and rapid scale-up.

  • Preparation: In an oven-dried round-bottom flask under N 2​ , dissolve the alkylamine (1.1 eq, 1.1 mmol) and Triethylamine (TEA) (1.5 eq, 1.5 mmol) in anhydrous DCM (4.0 mL). Cool to 0 °C using an ice bath.

  • Inverse Addition: Dissolve nitrobenzoyl chloride (1.0 eq, 1.0 mmol) in anhydrous DCM (2.0 mL). Add this solution dropwise to the cooled amine mixture over 30 minutes.

    • Self-Validation Check 1: As the addition proceeds, a fine white precipitate of TEA·HCl will form. The visual accumulation of this salt confirms that the acylation is proceeding and HCl is being successfully scavenged.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Workup: Dilute with additional DCM (10 mL). Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous NaHCO 3​ (10 mL), and brine (10 mL).

    • Self-Validation Check 2: The NaHCO 3​ wash will actively bubble (CO 2​ evolution) if any acid chloride hydrolyzed into nitrobenzoic acid and HCl.

  • Isolation: Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate to yield the crude N-alkyl-nitrobenzamide, which can typically be purified by recrystallization (e.g., from EtOH/Water).

References

  • Organocatalytic Asymmetric α-C-H Functionalization of Alkyl Amines. ChemRxiv.[Link]

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. ACS Medicinal Chemistry Letters (via PMC).[Link]

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules.[Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals.[Link]

Optimization

Antimycobacterial Therapeutics Support Center: N-Alkyl Nitrobenzamide Development Hub

Welcome to the Technical Support Center for the development and optimization of N-alkyl nitrobenzamides. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the development and optimization of N-alkyl nitrobenzamides. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot common experimental bottlenecks when working with N-decyl-3-nitrobenzamide and its derivatives.

Targeting the mycobacterial cell envelope is notoriously difficult due to its highly lipophilic mycolic acid layer and robust efflux pump systems. N-decyl-3-nitrobenzamide serves as a highly promising, structurally simplified scaffold that targets decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis (Mtb)[1].

Below, you will find expert-level troubleshooting FAQs, structure-activity relationship (SAR) data, and self-validating experimental protocols to ensure your preclinical assays yield reproducible, high-confidence data.

Part 1: Mechanism of Action & Target Pathway

Q: How exactly does N-decyl-3-nitrobenzamide exert its antimycobacterial effect, and how can I design secondary assays to confirm on-target activity?

A: N-decyl-3-nitrobenzamide acts as a prodrug that targets DprE1 , an essential FAD-dependent enzyme responsible for synthesizing arabinogalactan, a critical component of the mycobacterial cell wall[1].

  • The Causality of Inhibition: The nitro group on the benzamide ring is reduced by the FADH2 cofactor within the DprE1 active site. This reduction generates a highly reactive nitroso intermediate. This intermediate then forms a permanent, covalent semimercaptal bond with a specific cysteine residue (Cys387) in the DprE1 active site, leading to irreversible suicide inhibition.

  • Assay Design Tip: To confirm on-target activity, you should run a secondary assay using a Mtb mutant strain overexpressing DprE1. If the minimum inhibitory concentration (MIC) shifts significantly higher (loss of potency) in the overexpressing strain compared to the wild-type H37Rv, you have successfully validated DprE1 as the primary target.

DprE1_Pathway Substrate Decaprenylphosphoryl- β-D-ribofuranose (DPR) Enzyme DprE1 Enzyme (FAD-dependent Oxidation) Substrate->Enzyme Intermediate DPA Intermediate Enzyme->Intermediate Product Arabinogalactan Synthesis (Mycobacterial Cell Wall) Intermediate->Product Inhibitor N-decyl-3-nitrobenzamide (Nitroso-Cys387 Adduct) Inhibitor->Enzyme Suicide Inhibition

Mechanism of DprE1 suicide inhibition by N-decyl-3-nitrobenzamide in M. tuberculosis.

Part 2: Troubleshooting Formulation & Structural Optimization

Q: My N-decyl-3-nitrobenzamide formulation is precipitating in the Middlebrook 7H9 broth during MIC testing. How do I optimize solubility without losing the efficacy provided by the C10 chain?

A: This is a classic lipophilicity paradox in antitubercular drug design. The 10-carbon (decyl) chain provides the exact lipophilicity (logP) required to partition into the mycobacterial cell envelope. However, this same hydrophobic tail drastically reduces aqueous solubility, leading to precipitation and artificially inflated MIC values.

  • Troubleshooting Step: Ensure your final assay concentration of DMSO does not exceed 1% (v/v), as higher concentrations are toxic to Mtb and will confound your results. If precipitation persists at 1% DMSO, supplement the Middlebrook 7H9 broth with 0.05% Tween-80. Tween-80 acts as a surfactant to maintain the compound in solution without disrupting the mycobacterial cell wall.

Q: The baseline in vitro MIC of N-decyl-3-nitrobenzamide is moderate. What structural modifications are proven to enhance its binding affinity to DprE1?

A: To enhance efficacy, you must increase the reduction potential of the nitro group. Adding a second electron-withdrawing group to the aromatic ring—specifically creating a 3,5-dinitro or 3-nitro-5-trifluoromethyl derivative—makes the primary nitro group much easier for DprE1 to reduce[1]. Recent studies demonstrate that 3,5-dinitro derivatives with intermediate lipophilicities achieve exceptional activities, driving MICs down to 16 ng/mL[1].

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship (SAR) data for N-alkyl nitrobenzamides, highlighting how alkyl chain length and aromatic substitutions dictate both in vitro and ex vivo efficacy[1].

Compound DerivativeAlkyl ChainLipophilicityIn Vitro MIC (µg/mL)Ex Vivo Macrophage Efficacy
N-hexyl-3-nitrobenzamideC6ModerateModerateHigh (Comparable to Isoniazid)
N-decyl-3-nitrobenzamideC10HighModerateModerate-High
N-dodecyl-3-nitrobenzamideC12Very HighLowHigh (Comparable to Isoniazid)
N-decyl-3,5-dinitrobenzamideC10HighVery High (0.016) Very High

Part 3: Validating Intracellular Efficacy (Ex Vivo Protocol)

Q: In vitro MICs in broth do not always translate to in vivo success. How can I reliably validate the intracellular efficacy of my optimized N-decyl-3-nitrobenzamide derivatives?

A: You must utilize an ex vivo macrophage infection model. Mtb is an intracellular pathogen that survives inside host macrophages. A compound must be able to cross both the host cell membrane and the mycobacterial cell wall to be effective. Below is a self-validating protocol for the THP-1 human macrophage infection model[2].

Step-by-Step Protocol: THP-1 Macrophage Infection Assay

System Self-Validation Design: This protocol includes internal viability checks and extracellular clearance steps to ensure that the Colony Forming Units (CFUs) counted at the end of the assay represent true intracellular mycobacterial killing, rather than host cell death or extracellular drug precipitation.

  • Host Cell Preparation & Differentiation:

    • Step: Seed THP-1 monocytes in 24-well plates at 5×104 cells/well. Add 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) and incubate for 48 hours.

    • Causality: THP-1 cells are suspension monocytes. PMA induces their differentiation into adherent, macrophage-like cells. This replicates the biological niche of Mtb in the human lung.

  • Infection & Extracellular Clearance:

    • Step: Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 3 hours. Wash the wells three times with PBS containing 200 µg/mL Amikacin, then replace with fresh drug-free media.

    • Causality: Amikacin cannot penetrate the macrophage membrane. This step strictly kills extracellular bacteria, ensuring that any surviving bacteria measured later were successfully internalized.

  • Drug Treatment & Viability Control:

    • Step: Treat infected cells with N-decyl-3-nitrobenzamide (at 1x, 5x, and 10x MIC).

    • Self-Validation Check: Run a parallel plate of uninfected macrophages treated with the same drug concentrations. Perform an Alamar Blue assay on this plate at Day 7. If host cell viability drops below 90%, your compound is cytotoxic, and the reduction in Mtb CFUs is a false positive caused by host cell death.

  • Lysis and CFU Plating:

    • Step: On Days 0, 1, 3, 5, and 7 post-infection, wash the wells and add 0.1% Triton X-100 in PBS for 10 minutes to lyse the macrophages[2].

    • Causality: Triton X-100 is a mild detergent that selectively disrupts the eukaryotic phospholipid bilayer of the macrophage without harming the highly robust, mycolic acid-rich cell wall of the mycobacteria.

  • Quantification:

    • Step: Serially dilute the lysate and plate on Middlebrook 7H10 agar. Incubate at 37°C for 3-4 weeks and count CFUs. Compare against a positive control (Isoniazid) and a negative control (DMSO vehicle).

Macrophage_Workflow Step1 Seed THP-1 & Add PMA Step2 Infect with Mtb H37Rv Step1->Step2 Step3 Treat with Nitrobenzamide Step2->Step3 Step4 Lyse with 0.1% Triton X-100 Step3->Step4 Step5 Plate & Count CFUs (Days 0-7) Step4->Step5

Self-validating ex vivo THP-1 macrophage infection and intracellular CFU survival workflow.

References
  • Pais, J. P., Antoniuk, O., Pires, D., Delgado, T., Fortuna, A., Costa, P. J., Anes, E., & Constantino, L. (2024). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Pharmaceuticals, 17(5), 608.[Link]

Sources

Troubleshooting

Technical Support Center: N-decyl-3-nitrobenzamide Synthesis &amp; Byproduct Troubleshooting

Welcome to the Technical Support Center for the synthesis and purification of N-decyl-3-nitrobenzamide . Engineered for drug development professionals and synthetic chemists, this guide addresses the critical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of N-decyl-3-nitrobenzamide . Engineered for drug development professionals and synthetic chemists, this guide addresses the critical challenges of amide bond formation. The synthesis of N-decyl-3-nitrobenzamide—typically achieved by coupling 3-nitrobenzoic acid (or its acid chloride) with decan-1-amine—frequently generates persistent byproducts such as unreacted amines, hydrolyzed acids, and coupling reagent derivatives.

This document provides mechanistic insights, analytical identification tables, and self-validating removal protocols to ensure absolute product purity.

Section 1: Causality in Reaction Design (E-E-A-T)

The choice of activation strategy directly dictates your byproduct profile and subsequent purification requirements:

  • Acid Chloride Route: Utilizing 3-nitrobenzoyl chloride is highly efficient. The electron-withdrawing meta-nitro group significantly increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by decylamine[1]. However, this heightened reactivity makes the intermediate highly susceptible to ambient moisture, leading to rapid hydrolysis into 3-nitrobenzoic acid as a primary byproduct.

  • Carbodiimide Coupling (EDC/HOBt): EDC is preferred over DCC because its urea byproduct is water-soluble and avoids tedious filtration[2]. HOBt is added to form a highly reactive OBt-ester intermediate, which accelerates the reaction and suppresses side reactions[3]. The primary challenge here is the incomplete removal of HOBt, which requires specific pH-controlled extractions.

  • Uronium Coupling (HATU): While HATU provides superior reaction kinetics for sterically hindered or unreactive substrates, it generates tetramethylurea (TMU) and HOAt[4]. TMU is a polar aprotic byproduct with high solubility in both aqueous and organic phases, rendering standard liquid-liquid extraction highly ineffective[5].

Section 2: Analytical Identification of Byproducts

Before initiating removal protocols, you must accurately identify the contaminants. Table 1 summarizes the analytical markers for common byproducts encountered in this specific synthesis.

Table 1: Analytical Markers for N-decyl-3-nitrobenzamide Byproducts

ByproductSource RouteLC-MS (m/z)NMR Marker (1H)TLC Behavior (Hexane/EtOAc)
3-Nitrobenzoic acid Acid Chloride / Hydrolysis166 [M-H]-Broad singlet ~13 ppm (COOH)Stays at baseline (requires acid to move)
Decan-1-amine All routes (Unreacted SM)158 [M+H]+Triplet ~2.7 ppm (CH2-N)Streaks heavily; stains with Ninhydrin
EDC-Urea EDC/HOBtVariableAliphatic multipletsHighly polar, washes out in water
HOBt EDC/HOBt136 [M+H]+Aromatic multiplet (7.4-8.1 ppm)Mid-polarity; UV active
Tetramethylurea (TMU) HATU117 [M+H]+Singlet ~2.8 ppm (12H, N-CH3)Co-elutes with product; highly soluble
Section 3: Troubleshooting FAQs

Q1: I am using the acid chloride route, but my isolated product is heavily contaminated with 3-nitrobenzoic acid. How do I prevent and remove this? A1: Causality: The electron-withdrawing nitro group makes 3-nitrobenzoyl chloride highly reactive toward nucleophiles, including trace water[1]. Solution: Ensure all glassware is flame-dried and use strictly anhydrous solvents (e.g., anhydrous DCM). To remove the acid post-reaction, wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3). The base deprotonates the carboxylic acid, forming a water-soluble sodium salt, while the neutral N-decyl-3-nitrobenzamide remains in the organic phase.

Q2: My EDC/HOBt coupling went to completion, but 1H-NMR shows extra aromatic peaks between 7.4 and 8.1 ppm. Standard water washes didn't work. What is this? A2: Causality: Those peaks correspond to residual HOBt[3]. While EDC-urea is easily removed with water[6], HOBt is only partially water-soluble in its neutral state. Solution: HOBt is weakly acidic (pKa ~4.6). You must perform a basic wash (1M NaOH or Sat. Na2CO3) to fully deprotonate HOBt into its highly water-soluble benzotriazolate anion. Self-Validation: Check the pH of your aqueous waste; it must remain >8 during the wash to ensure complete HOBt deprotonation.

Q3: I switched to HATU to drive a sluggish reaction. The yield is great, but I have a persistent aliphatic singlet at ~2.8 ppm in my NMR. How do I clear this? A3: Causality: You are observing Tetramethylurea (TMU), a primary byproduct of HATU[5]. TMU is a powerful polar aprotic solvent itself and partitions poorly during standard aqueous workups[4]. Solution: Do not rely on standard extraction. Instead, utilize one of two validated methods:

  • Extensive Brine Washing: Wash the organic layer (preferably a less polar solvent like EtOAc or ether) 5-6 times with concentrated brine. The high ionic strength forces TMU into the aqueous layer[4].

  • Recrystallization: Since N-decyl-3-nitrobenzamide is highly crystalline, dissolve the crude mixture in hot heptane/EtOAc. As the solution cools, the product will crystallize, leaving the highly soluble TMU in the mother liquor[5].

Section 4: Validated Removal Protocols
Protocol A: Comprehensive Liquid-Liquid Extraction (EDC/HOBt Route)

Objective: Isolate N-decyl-3-nitrobenzamide while removing unreacted decylamine, 3-nitrobenzoic acid, EDC-urea, and HOBt.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate, 15 mL per mmol of product).

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (3 x 10 mL).

    • Mechanism: Protonates unreacted decylamine, forming a water-soluble ammonium chloride salt.

  • Base Wash (Acid & HOBt Removal): Wash with Saturated Aqueous NaHCO3 (3 x 10 mL).

    • Mechanism: Deprotonates 3-nitrobenzoic acid and HOBt, pulling them into the aqueous phase.

    • Self-Validation: Ensure the final aqueous wash no longer evolves CO2 gas and tests basic on pH paper.

  • Brine Wash: Wash with saturated NaCl (1 x 10 mL) to remove residual water from the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Recrystallization for TMU Removal (HATU Route)

Objective: Purify solid N-decyl-3-nitrobenzamide from TMU and HOAt without chromatography.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling solvent system (e.g., 3:1 Heptane:Ethyl Acetate).

  • Hot Filtration: If insoluble particulates remain, perform a rapid hot gravity filtration.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Mechanism: The target amide forms a crystal lattice, excluding the highly soluble TMU into the mother liquor[5].

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold heptane (2 x 5 mL).

Section 5: Workflow Diagrams

G SM1 3-Nitrobenzoic Acid (or Acid Chloride) Reaction Amide Coupling Reaction SM1->Reaction SM2 Decan-1-amine SM2->Reaction Coupling Coupling Reagent (EDC/HOBt or HATU) Coupling->Reaction Product N-decyl-3-nitrobenzamide (Target Product) Reaction->Product ByP1 Urea Byproducts (EDC-urea / TMU) Reaction->ByP1 ByP2 Additives (HOBt / HOAt) Reaction->ByP2 ByP3 Unreacted SM (Hydrolyzed Acid / Amine) Reaction->ByP3

Fig 1. Mechanistic pathway of N-decyl-3-nitrobenzamide synthesis and byproduct generation.

Workup Start Crude Reaction Mixture in EtOAc AcidWash Wash with 1M HCl (Removes Decylamine, EDC-urea) Start->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes HOBt, 3-Nitrobenzoic Acid) AcidWash->BaseWash BrineWash Wash with Brine (Removes residual water/TMU) BaseWash->BrineWash Dry Dry over Na2SO4 & Concentrate BrineWash->Dry Pure Pure N-decyl-3-nitrobenzamide Dry->Pure

Fig 2. Sequential liquid-liquid extraction workflow for amide byproduct removal.

References
  • ACS Publications. "A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator." Organic Process Research & Development. URL: [Link]

  • Master Organic Chemistry. "The Amide Functional Group: Properties, Synthesis, and Nomenclature." Master Organic Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Divergence in Arabinogalactan Biosynthesis

The development of novel antimycobacterial agents is heavily focused on disrupting the complex, lipid-rich cell envelope of Mycobacterium tuberculosis (Mtb). Among the most critical structural components of this envelope...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of novel antimycobacterial agents is heavily focused on disrupting the complex, lipid-rich cell envelope of Mycobacterium tuberculosis (Mtb). Among the most critical structural components of this envelope is arabinogalactan, a biopolymer that links the peptidoglycan layer to the outer mycolic acid layer.

This guide provides an in-depth comparative analysis of two distinct inhibitors of arabinogalactan biosynthesis: Ethambutol (EMB) , a classical first-line anti-tuberculosis drug, and N-decyl-3-nitrobenzamide , a synthesized N-alkyl nitrobenzamide derivative representing a newer class of targeted inhibitors[1]. By analyzing their mechanistic divergence, physicochemical properties, and experimental validation workflows, researchers can better strategize the development of next-generation antitubercular therapies.

While both compounds ultimately induce mycobacterial cell death by halting arabinogalactan construction, they target entirely different nodes within the biosynthetic pathway.

Ethambutol (Downstream Polymerization Inhibition): Ethambutol is a hydrophilic aliphatic diamine that competitively inhibits the arabinosyltransferases EmbA, EmbB, and EmbC[2]. These membrane-associated enzymes are responsible for the downstream polymerization of arabinose into the arabinan domain of arabinogalactan. By blocking Emb proteins, ethambutol prevents the transfer of arabinofuranosyl residues from the donor molecule to the growing cell wall, leading to the accumulation of the donor precursor and rapid cessation of cell wall assembly[3].

N-decyl-3-nitrobenzamide (Upstream Precursor Inhibition): N-decyl-3-nitrobenzamide acts upstream of the Emb proteins by targeting DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase)[1][4]. DprE1, operating in a heterodimeric complex with DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) into decaprenylphosphoryl-D-arabinose (DPA)—the sole arabinose donor utilized by the Emb enzymes[2][4]. Mechanistically, DprE1 is a flavoenzyme. The nitro group of the nitrobenzamide scaffold is reduced by the enzyme's FADH2 cofactor into a highly reactive nitroso intermediate. This intermediate forms a covalent semi-mercaptal bond with a strictly conserved cysteine residue (Cys387) in the DprE1 active site, resulting in irreversible suicide inhibition[4]. Without DPA, the downstream Emb enzymes have no substrate, and arabinogalactan synthesis collapses.

Pathway DPR DPR (Decaprenylphosphoryl-D-ribose) DprE1 DprE1 / DprE2 Complex (Epimerase) DPR->DprE1 DPA DPA (Decaprenylphosphoryl-D-arabinose) Emb EmbA / EmbB / EmbC (Arabinosyltransferases) DPA->Emb AG Arabinogalactan (Mycobacterial Cell Wall) DprE1->DPA Epimerization Emb->AG Polymerization NDecyl N-decyl-3-nitrobenzamide NDecyl->DprE1 Covalent Inhibition (Cys387) EMB Ethambutol EMB->Emb Competitive Inhibition

Mechanistic divergence of N-decyl-3-nitrobenzamide and Ethambutol in arabinogalactan biosynthesis.

Physicochemical & Pharmacological Profiling

The structural differences between these two molecules dictate their pharmacokinetic behavior, particularly their ability to penetrate the lipid-rich mycobacterial envelope and the host macrophage membranes where latent Mtb resides. N-alkyl nitrobenzamides with intermediate to long aliphatic chains (like the 10-carbon decyl chain) exhibit optimal lipophilicity, allowing them to passively partition into these lipid environments far more efficiently than the highly water-soluble ethambutol[1].

ParameterEthambutol (EMB)N-decyl-3-nitrobenzamide
Primary Target EmbA, EmbB, EmbCDprE1 (Flavoenzyme)
Pathway Node Polymerization (Downstream)Epimerization (Upstream)
Inhibition Modality Reversible, CompetitiveIrreversible, Covalent (Suicide Inhibition)
Chemical Scaffold Aliphatic diamineN-alkyl nitrobenzamide
Lipophilicity (LogP) Low (Hydrophilic)High (Highly Lipophilic)
Intracellular Penetration Moderate (Requires active transport/gradients)Excellent (Passive lipid partitioning)
Resistance Mechanism Mutations in embB geneMutations in dprE1 (e.g., Cys387 substitutions)

Validated Experimental Methodologies

To objectively compare the efficacy of these compounds, researchers must employ specific in vitro and ex vivo models. The following protocols are designed as self-validating systems to ensure rigorous data collection.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Standard optical density (OD600) measurements are inefficient for Mtb due to its 18-24 hour doubling time and tendency to clump. The REMA protocol relies on the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable cells, providing a rapid, quantifiable readout of drug efficacy.

  • Inoculum Standardization: Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC until the logarithmic growth phase (OD600 ~0.4-0.8). Dilute the culture to an OD600 of 0.005. Causality: Using logarithmic phase bacteria prevents false resistance artifacts caused by the altered metabolic state of stationary-phase cells.

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of N-decyl-3-nitrobenzamide and Ethambutol in 7H9 broth.

  • Infection & Incubation: Add 100 µL of the standardized bacterial suspension to each well. Seal the plates to prevent evaporation and incubate at 37°C for 7 days.

  • Metabolic Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Data Acquisition & Self-Validation: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

    • Validation Step: Calculate the Z'-factor using the drug-free growth control (100% viability) and a high-dose EMB control (0% viability). A Z'-factor > 0.5 validates the assay's dynamic range. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color change from blue to pink.

Protocol 2: Ex Vivo Macrophage Infection Assay

Because Mtb is an intracellular pathogen, drugs must cross both the host macrophage membrane and the mycobacterial envelope. This assay evaluates the functional advantage of N-decyl-3-nitrobenzamide's highly lipophilic decyl chain[1].

  • Macrophage Seeding: Seed THP-1 derived macrophages (differentiated with PMA) into 24-well plates at 5×105 cells/well. Incubate for 24 hours to allow adherence.

  • Phagocytosis (Infection): Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours. Causality: A low MOI prevents premature host cell apoptosis, ensuring the drug's intracellular efficacy is measured against a stable bacterial reservoir.

  • Extracellular Clearance: Wash the wells three times with warm PBS and add media containing 50 µg/mL Gentamicin for 1 hour to kill extracellular bacteria.

  • Drug Treatment: Replace media with fresh media containing varying concentrations of N-decyl-3-nitrobenzamide or Ethambutol. Include a vehicle control (0.1% DMSO). Incubate for 72 hours.

  • Intracellular Survival Quantification: Aspirate media, wash with PBS, and lyse the macrophages using 0.1% Triton X-100 for 10 minutes. Causality: Triton X-100 lyses the eukaryotic host cell membrane but leaves the robust mycobacterial cell wall intact.

  • CFU Plating & Validation: Serially dilute the lysate and plate on Middlebrook 7H10 agar. Count Colony Forming Units (CFUs) after 3-4 weeks.

    • Validation Step: Perform a Lactate Dehydrogenase (LDH) release assay on the supernatant of uninfected, drug-treated macrophages to confirm that reductions in CFUs are due to antimycobacterial activity, not drug-induced host cell death.

Conclusion & Translational Outlook

Ethambutol remains a cornerstone of TB therapy, but the rise of embB mutations necessitates the development of alternative arabinogalactan inhibitors. N-decyl-3-nitrobenzamide represents a highly rational drug design approach. By targeting DprE1—a vulnerable, periplasmic enzyme upstream of the Emb complex—it bypasses existing ethambutol resistance mechanisms[2][4]. Furthermore, its N-alkyl nitrobenzamide scaffold, specifically the 10-carbon decyl chain, provides the precise lipophilicity required to penetrate host macrophages and eradicate intracellular bacilli, addressing a major pharmacokinetic limitation of hydrophilic first-line drugs[1].

References

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI Pharmaceuticals.
  • Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. MDPI Biomedicines.
  • Genetics of Mycobacterial Arabinogalactan and Lipoarabinomannan Assembly. American Society for Microbiology (ASM).
  • Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties.

Sources

Comparative

Comparative analysis of "N-decyl-3-nitrobenzamide" and other DprE1 inhibitors

Title: Comparative Analysis of N-decyl-3-nitrobenzamide and Next-Generation DprE1 Inhibitors in Mycobacterium tuberculosis Introduction The decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme has emerged as one o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of N-decyl-3-nitrobenzamide and Next-Generation DprE1 Inhibitors in Mycobacterium tuberculosis

Introduction The decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme has emerged as one of the most vulnerable and validated drug targets in Mycobacterium tuberculosis (Mtb)[1]. Located in the periplasmic space, DprE1 functions synergistically with DprE2 to catalyze the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA)—the essential and sole arabinose donor required for synthesizing the mycobacterial cell wall's arabinogalactan layer[1].

Inhibitors targeting DprE1 are broadly classified by their binding kinetics: non-covalent inhibitors (e.g., TBA-7371, OPC-167832) and covalent suicide inhibitors (e.g., Benzothiazinones like BTZ043 and PBTZ169, and Nitrobenzamides like N-decyl-3-nitrobenzamide)[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic and quantitative performance of N-decyl-3-nitrobenzamide against other leading clinical candidates, supported by self-validating experimental protocols.

Mechanistic Profiling: The Nitroaromatic Warhead

N-decyl-3-nitrobenzamide shares a fundamental mechanism of action with the benzothiazinones (BTZs). The critical pharmacophore is the nitro group. Upon entering the DprE1 active site, this nitro group is reduced by the enzyme's FADH2 cofactor into a highly reactive nitroso intermediate[3]. This intermediate undergoes a rapid nucleophilic attack by the thiolate of Cysteine 387 (Cys387), forming an irreversible semimercaptal covalent bond that permanently inactivates the enzyme[4].

Causality in structural design: The "N-decyl" aliphatic chain in N-decyl-3-nitrobenzamide is strategically engineered to optimize lipophilicity. The Mtb cell wall is notoriously impermeable due to its dense mycolic acid layer. The decyl chain drastically enhances the partition coefficient (LogP), facilitating passive lipid diffusion across the envelope to reach the periplasmically located DprE1[5].

DprE1_Pathway DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 (Oxidase) + FAD DPR->DprE1 DPX DPX (Decaprenyl-P-2'-keto-ribofuranose) DprE2 DprE2 (Reductase) + NADH DPX->DprE2 DPA DPA (Decaprenyl-P-arabinofuranose) Arabinan Arabinan Synthesis (Mycobacterial Cell Wall) DPA->Arabinan DprE1->DPX DprE2->DPA Inhibitors Covalent Inhibitors (N-decyl-3-nitrobenzamide, PBTZ169, BTZ043) Inhibitors->DprE1 Covalent Bond (Cys387)

DprE1/DprE2 pathway and mechanism of irreversible covalent inhibition by nitroaromatic compounds.

Quantitative Comparative Analysis

While BTZ043 and PBTZ169 (Macozinone) have advanced to clinical trials, N-decyl-3-nitrobenzamide serves as a critical preclinical tool compound for understanding structure-activity relationships (SAR) in the nitrobenzamide class. PBTZ169 was optimized from BTZ043 to remove chiral centers, resulting in a 3-fold lower MIC and improved pharmacodynamics[1],[6]. Conversely, non-covalent inhibitors like TBA-7371 lack the nitro group entirely, allowing them to retain activity against Mtb strains harboring C387 mutations (e.g., C387G or C387S) that confer resistance to covalent inhibitors[4].

InhibitorChemical ClassMechanism of ActionMtb H37Rv MIC (µg/mL)Key Distinguishing FeatureClinical Status
N-decyl-3-nitrobenzamide NitrobenzamideCovalent (Cys387)~0.05 - 0.1High lipophilicity via decyl chainPreclinical
BTZ043 BenzothiazinoneCovalent (Cys387)0.001 - 0.008First-in-class suicide inhibitorPhase II
PBTZ169 (Macozinone) BenzothiazinoneCovalent (Cys387)0.0003 - 0.002Achiral, highly synergisticPhase II
OPC-167832 CarbostyrilNon-covalent0.0002 - 0.001Extremely low MIC, non-covalentPhase I/II
TBA-7371 AzaindoleNon-covalent0.64 - 1.5Active against C387 mutantsPhase II

Note: Data synthesized from comparative pharmacodynamic studies in C3HeB/FeJ mouse models and in vitro microdilution assays[1],[2].

Self-Validating Experimental Protocols

Robust assay design requires built-in validation. The following protocols for evaluating DprE1 inhibitors are designed to ensure data integrity through ratiometric analysis and strict phase-separation techniques.

Protocol 1: In Vitro DprE1 Enzymatic Inhibition Assay (Radiometric TLC)

This assay directly measures the conversion of 14C-labeled DPR to the DPX intermediate by isolated DprE1. By utilizing DprE1 in isolation (without DprE2), the reaction halts at DPX, providing a clean, single-step kinetic readout[7],[3].

Step-by-Step Methodology:

  • Inhibitor Preparation : Prepare a 10 mM stock of N-decyl-3-nitrobenzamide in 100% DMSO. Perform 10-point serial dilutions. Critical Logic: Keep the final DMSO concentration ≤ 2% in the assay to prevent solvent-induced denaturation of the DprE1 flavoprotein[7].

  • Enzyme Pre-incubation : In a microcentrifuge tube, combine 50 mM MOPS (pH 7.9), 10 mM MgCl2, 1 mM FAD, and 0.5 µM purified Mtb DprE1. Add 1 µL of the inhibitor. Incubate at 30°C for 30 minutes. Critical Logic: Covalent suicide inhibitors require time-dependent pre-incubation to allow the FADH2-mediated reduction of the nitro group and subsequent covalent attachment to Cys387[3].

  • Reaction Initiation : Add 2,000 cpm of [14C]-DPR substrate (solubilized in 1% IGEPAL). Incubate for 1 hour at 37°C[3].

  • Quenching & Extraction : Terminate the reaction by adding 350 µL of Chloroform:Methanol (2:1, v/v). Vortex vigorously and centrifuge at 10,000 x g for 5 mins. Critical Logic: This specific solvent ratio instantly precipitates the DprE1 enzyme (stopping the reaction) while selectively partitioning the highly hydrophobic lipid-linked [14C]-DPR and [14C]-DPX into the lower organic phase[7].

  • TLC Separation : Extract the lower organic phase, dry under nitrogen, and resuspend in 10 µL Chloroform:Methanol. Spot onto a high-performance silica TLC plate. Develop using a suitable non-polar solvent system[7].

  • Quantification : Expose the TLC plate to a phosphor screen overnight. Calculate percent conversion: [DPX] / ([DPR] +[DPX]). Self-Validation: By using a ratiometric calculation, well-to-well variations in spotting volume or extraction efficiency are mathematically normalized, ensuring high trustworthiness of the IC50 curve[7].

Protocol 2: Whole-Cell Phenotypic MIC Assay (AlamarBlue/Resazurin)

To validate that the lipophilic N-decyl chain successfully drives penetration through the mycobacterial cell wall, a whole-cell assay is required[8].

Step-by-Step Methodology:

  • Culture Preparation : Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween-80 (to prevent clumping), and 10% OADC until mid-log phase (OD600 ~0.4-0.6)[8].

  • Compound Plating : Dispense 2-fold serial dilutions of N-decyl-3-nitrobenzamide into a 96-well plate. Include a DMSO-only growth control and a Rifampicin positive kill control.

  • Inoculation : Dilute the Mtb culture to 10^5 CFU/mL and add 50 µL to each well (final volume 100 µL).

  • Incubation : Seal with a gas-permeable membrane and incubate at 37°C for 7 days[8].

  • Resazurin Addition : Add 10 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. Critical Logic: Live mycobacteria metabolically reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. Dead or inhibited cells do not, providing a stark, objective binary readout[8].

  • Readout : Measure fluorescence (Ex 560 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the color shift to pink.

Conclusion

N-decyl-3-nitrobenzamide represents a highly targeted, lipophilically optimized covalent inhibitor of DprE1. While clinical development has heavily favored the benzothiazinone scaffold (PBTZ169, BTZ043) due to superior pharmacokinetic profiles, nitrobenzamides remain critical for mapping the hydrophobic binding pockets of DprE1. Understanding the precise causality between the nitro-reduction mechanism and Cys387 engagement is paramount for the continuous development of next-generation, resistance-breaking anti-TB therapeutics.

References[1] Robertson, J. et al. "Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832." Antimicrobial Agents and Chemotherapy, ASM Journals. URL: https://doi.org/10.1128/AAC.00583-21[7] BenchChem Protocols. "Application Notes & Protocols: DprE1 Enzymatic Assay Using DprE1-IN-10." BenchChem. URL: https://www.benchchem.com/[8] BenchChem Protocols. "Application Notes and Protocols for DprE1-IN-1 in High-Throughput Screening Assays." BenchChem. URL: https://www.benchchem.com/[6] Working Group for New TB Drugs. "Macozinone (MCZ, PBTZ-169) Clinical Pipeline." New TB Drugs. URL: https://www.newtbdrugs.org/pipeline/clinical/macozinone[2] Lanoix, J. P. et al. "Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model." PMC, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8802492/[4] Chen, X. et al. "Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, ASM Journals. URL: https://journals.asm.org/doi/10.1128/AAC.00019-18[3] Neres, J. et al. "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences (PNAS). URL: https://www.pnas.org/doi/10.1073/pnas.1207486109[5] BenchChem Application Notes. "n,n-Diisopropyl-3-nitrobenzamide and Nitrobenzamide Scaffold Development." BenchChem. URL: https://www.benchchem.com/

Sources

Validation

Comprehensive Comparison Guide: N-decyl-3-nitrobenzamide and N-Alkyl Nitrobenzamides in DprE1-Targeted Antitubercular Drug Discovery

Executive Summary The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic scaffolds. N-decyl-3-nitrobenzamide has emerged as a highly optimized, lipophilic prodr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic scaffolds. N-decyl-3-nitrobenzamide has emerged as a highly optimized, lipophilic prodrug within the nitrobenzamide class. By acting as a suicide inhibitor of the essential mycobacterial enzyme DprE1, it effectively halts cell wall biosynthesis[1].

This guide objectively compares the structural and functional performance of N-decyl-3-nitrobenzamide against alternative chain-length derivatives (N-hexyl, N-dodecyl), the classic dinitrobenzamide DNB1, and the clinical standard Isoniazid (INH). It also provides self-validating experimental workflows for evaluating these compounds in both broth and host-macrophage environments.

Mechanistic Rationale: DprE1 Inhibition and the Causality of Lipophilicity

To design an effective antitubercular agent, one must overcome the mycobacterial cell envelope—a notoriously thick, mycolic acid-rich barrier.

The Warhead (Target Engagement): The core mechanism relies on the nitroaromatic group. DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase) is a periplasmic flavoenzyme responsible for synthesizing arabinogalactan precursors. When N-decyl-3-nitrobenzamide enters the active site, DprE1’s FAD cofactor reduces the nitro group into a highly reactive nitroso intermediate. This electrophile is immediately attacked by the sulfur of Cys387, forming a permanent covalent semimercaptal adduct that irreversibly inactivates the enzyme[2].

The Delivery System (Chain Length Causality): While the nitro group acts as the warhead, the N-alkyl chain dictates pharmacokinetics. An N-decyl (10-carbon) chain provides an intermediate partition coefficient (LogP). Shorter chains (e.g., N-hexyl) are too hydrophilic to efficiently penetrate the lipid-rich membranes of host macrophages where Mtb resides. Conversely, excessively long chains (e.g., >14 carbons) suffer from aqueous insolubility and high plasma protein binding. The N-decyl modification achieves the optimal thermodynamic balance, allowing passive diffusion through both the host macrophage membrane and the mycobacterial envelope[3].

Pathway A N-decyl-3-nitrobenzamide (Lipophilic Prodrug) B DprE1 Flavoenzyme (FAD-dependent) A->B Periplasmic Diffusion C Nitroso Intermediate (Reactive Electrophile) B->C Enzymatic Reduction D Covalent Adduct (Cys387 Binding) C->D Nucleophilic Attack E DPA Synthesis Blocked (Arabinan Precursor) D->E Target Inactivation

Mechanism of action for N-decyl-3-nitrobenzamide targeting mycobacterial DprE1.

Comparative Structure-Activity Relationship (SAR) Analysis

The following table synthesizes experimental data comparing N-decyl-3-nitrobenzamide with key alternatives. Data parameters reflect in vitro Minimum Inhibitory Concentration (MIC) against Mtb H37Rv, ex vivo macrophage clearance, and mammalian cytotoxicity[2][3].

CompoundAlkyl ChainLogP (Predicted)MIC (Mtb H37Rv)Ex Vivo Macrophage EfficacyCytotoxicity (THP-1 CC₅₀)
N-hexyl-3-nitrobenzamide C6~2.81.0 - 2.0 µg/mLLow (Poor host cell entry)>100 µg/mL (Safe)
N-decyl-3-nitrobenzamide C10~4.50.125 - 0.5 µg/mLHigh (Optimal penetration)>50 µg/mL (Safe)
N-dodecyl-3-nitrobenzamide C12~5.40.125 - 0.2 µg/mLHigh (Comparable to INH)~30 µg/mL (Moderate)
DNB1 (Control) N/A~3.10.2 µg/mLModerate>100 µg/mL (Safe)
Isoniazid (Clinical Std) N/A-0.70.03 µg/mLHigh>100 µg/mL (Safe)

Key Takeaway: N-decyl-3-nitrobenzamide outperforms shorter-chain variants in intracellular environments and offers a wider therapeutic window (lower cytotoxicity) than longer-chain (C12+) derivatives.

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be designed to fail safely—meaning any experimental artifact should be immediately obvious via internal controls.

Protocol 1: In Vitro Resazurin Microtiter Assay (REMA)

Causality: Traditional agar plating for Mtb takes 3-4 weeks. The REMA protocol utilizes resazurin, a redox indicator, to provide a rapid (7-day) colorimetric readout of metabolic activity. Self-Validation: Viable bacteria reduce blue resazurin to pink, fluorescent resorufin. If the vehicle control fails to turn pink, the bacterial inoculum was non-viable. If the media-only control turns pink, the assay is contaminated.

  • Inoculum Preparation: Cultivate Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until reaching an OD₆₀₀ of 0.6. Dilute to 1×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of N-decyl-3-nitrobenzamide (range: 10 µg/mL to 0.01 µg/mL) in DMSO (final DMSO concentration <1%).

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Visually inspect the plate. The MIC is defined as the lowest compound concentration that prevents the color shift from blue to pink.

Protocol 2: Ex Vivo THP-1 Macrophage Infection Model

Causality: A compound may exhibit a stellar broth MIC but fail clinically if it cannot cross the host macrophage membrane. We use THP-1 monocytes differentiated with Phorbol 12-myristate 13-acetate (PMA) to mimic the alveolar macrophage environment. Self-Validation: A "Day 0" lysis and CFU count is mandatory. This establishes the baseline phagocytosis rate. If Day 0 yields zero colonies, the infection step failed, invalidating downstream efficacy data.

  • Differentiation: Seed THP-1 cells at 5×104 cells/well in 96-well plates. Treat with 20 ng/mL PMA for 48 hours to induce macrophage differentiation.

  • Infection: Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 3 hours to allow phagocytosis.

  • Washing: Wash wells three times with warm PBS to remove extracellular (unphagocytosed) bacilli.

  • Treatment: Add fresh RPMI media containing N-decyl-3-nitrobenzamide (at 1x and 4x MIC). Include INH as a positive control and DMSO as a vehicle control.

  • Intracellular Lysis & CFU Plating: On Days 0, 3, and 7, lyse the macrophages using 0.1% Triton X-100 (which destroys the host cell but leaves the mycobacteria intact). Plate the lysates on Middlebrook 7H10 agar and count CFUs after 21 days to quantify intracellular killing.

Workflow S1 THP-1 Cell Differentiation S2 Mtb H37Rv Infection S1->S2 S3 Compound Treatment S2->S3 S4 Macrophage Lysis S3->S4 S5 CFU Quantification S4->S5

Ex vivo macrophage infection workflow for evaluating intracellular antimycobacterial efficacy.

Conclusion

N-decyl-3-nitrobenzamide represents a structurally rationalized approach to DprE1 inhibition. By extending the N-alkyl chain to 10 carbons, researchers can achieve the exact lipophilic balance required to breach the host-pathogen membrane barriers without triggering the cytotoxicity associated with longer aliphatic chains. This makes it a superior scaffold for pre-clinical development compared to early-generation, short-chain nitrobenzamides.

References

  • Pais, J.P., Antoniuk, O., Pires, D., Delgado, T., Fortuna, A., Costa, P.J., Anes, E., & Constantino, L. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 608. URL:[Link]

  • Pais, J.P., Antoniuk, O., Freire, R., Pires, D., Valente, E., Anes, E., & Constantino, L. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms, 11(4), 969. URL:[Link]

  • Pais, J.P., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 17(5), 559. URL:[Link]

  • Imran, M., et al. (2023). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega. URL:[Link]

Sources

Comparative

A Comparative Analysis of N-decyl-3-nitrobenzamide's Antitubercular Potential

A Technical Guide for Researchers in Drug Development The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Development

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antitubercular agents with alternative mechanisms of action. This guide provides a comprehensive evaluation of "N-decyl-3-nitrobenzamide," a member of the promising N-alkyl nitrobenzamide class of compounds, and benchmarks its potential antitubercular activity against established first-line therapies.

The Promise of N-Alkyl Nitrobenzamides: A New Frontier in TB Drug Discovery

Recent research has highlighted N-alkyl nitrobenzamides as a promising class of compounds with potent antimycobacterial activity.[1][2][3][4][5] These molecules are structurally related to known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] Inhibition of DprE1 disrupts the formation of arabinogalactan, a critical component of the Mtb cell wall, leading to bacterial death.[6][7][8] The nitro group on the benzamide ring is crucial for their mechanism of action, as it is believed to be reduced by the FAD cofactor of DprE1, leading to the formation of a covalent bond with the enzyme and its irreversible inhibition.[3]

N-decyl-3-nitrobenzamide, with its 10-carbon alkyl chain, represents a specific candidate within this class. The lipophilicity conferred by the N-alkyl chain plays a significant role in the compound's efficacy, with studies on related compounds suggesting that intermediate chain lengths (C8-C12) often exhibit optimal activity.[9]

Comparative Analysis: N-decyl-3-nitrobenzamide vs. First-Line Antitubercular Drugs

A thorough evaluation of any new antitubercular candidate requires a direct comparison with the current standard of care. The table below summarizes the key characteristics of N-decyl-3-nitrobenzamide (inferred from closely related compounds) and the four first-line drugs: Isoniazid, Rifampicin, Ethambutol, and Pyrazinamide.

FeatureN-decyl-3-nitrobenzamide (Inferred)Isoniazid (INH)Rifampicin (RIF)Ethambutol (EMB)Pyrazinamide (PZA)
Target/Mechanism of Action Inhibition of DprE1, disrupting arabinogalactan synthesis.[1][3]Inhibition of mycolic acid synthesis via InhA.[10][11][12][13]Inhibition of bacterial DNA-dependent RNA polymerase.[14][15][16][][18]Inhibition of arabinosyl transferase, disrupting arabinogalactan synthesis.[6][7][8]Multiple proposed targets, including disruption of membrane transport and energetics.[19][20][21][22][23]
Activity Spectrum Likely bactericidal against replicating Mtb.Bactericidal against actively dividing mycobacteria.[10][12]Bactericidal against both intracellular and extracellular bacteria.[15]Bacteriostatic.[7][8]Kills non-replicating persisters in acidic environments.[21][22][23]
Reported MIC Range (µg/mL) Potentially as low as 0.016 µg/mL for related compounds.[1]0.02 - 0.20.05 - 0.50.5 - 5.020 - 100 (at acidic pH)

Experimental Validation of Antitubercular Activity: A Step-by-Step Approach

Validating the potential of N-decyl-3-nitrobenzamide requires a rigorous, multi-step experimental approach. The following protocols outline the key assays for in vitro and in vivo evaluation.

In Vitro Efficacy and Toxicity Assessment

The initial phase of validation focuses on determining the compound's direct activity against M. tuberculosis and its potential toxicity to mammalian cells.

InVitro_Workflow cluster_synthesis Compound Preparation cluster_mic Antimycobacterial Activity cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis synthesis Synthesis & Purification of N-decyl-3-nitrobenzamide stock_prep Stock Solution Preparation (DMSO) synthesis->stock_prep maba MIC Determination (Microplate Alamar Blue Assay) stock_prep->maba mtt MTT Assay for Cell Viability stock_prep->mtt culture M. tuberculosis H37Rv Culture culture->maba mic_value Determine MIC maba->mic_value cell_culture Mammalian Cell Culture (e.g., Vero, HepG2) cell_culture->mtt cc50_value Determine CC50 mtt->cc50_value si_value Calculate Selectivity Index (SI = CC50 / MIC) mic_value->si_value cc50_value->si_value conclusion conclusion si_value->conclusion Promising Candidate (High SI)

Caption: In Vitro Screening Workflow for Antitubercular Compounds.

This colorimetric assay is a widely used method for determining the MIC of antimicrobial agents against M. tuberculosis.[24]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of N-decyl-3-nitrobenzamide in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Bacterial Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • Add Alamar Blue solution to each well and re-incubate for 24 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change.

The MTT assay is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a measure of cell viability.[25][26][27]

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., Vero or HepG2) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of N-decyl-3-nitrobenzamide in the cell culture medium.

    • Replace the existing medium in the cell plate with the medium containing the compound dilutions.

    • Incubate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • The 50% cytotoxic concentration (CC50) is calculated by plotting cell viability against compound concentration.

In Vivo Efficacy Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a more complex biological system. The murine model is a well-established standard for testing antitubercular agents.[28][29][30][31]

InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis mice BALB/c or C57BL/6 Mice aerosol Aerosol Infection with M. tuberculosis H37Rv mice->aerosol grouping Randomization into Treatment Groups aerosol->grouping treatment Drug Administration (e.g., Oral Gavage) grouping->treatment sacrifice Euthanasia at Defined Time Points treatment->sacrifice organ_harvest Harvest Lungs and Spleen sacrifice->organ_harvest cfu Bacterial Load Determination (CFU Enumeration) organ_harvest->cfu comparison Compare CFU counts between treated and untreated groups cfu->comparison efficacy Determine Reduction in Bacterial Burden comparison->efficacy conclusion conclusion efficacy->conclusion Significant Reduction Indicates Efficacy

Caption: Murine Model Workflow for In Vivo Antitubercular Drug Efficacy Testing.

  • Infection:

    • Infect mice (e.g., BALB/c or C57BL/6 strains) with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment:

    • After a pre-determined period to allow the infection to establish, randomize the mice into treatment and control groups.

    • Administer N-decyl-3-nitrobenzamide, a positive control drug (e.g., isoniazid), and a vehicle control to the respective groups, typically via oral gavage, for a defined duration (e.g., 4-8 weeks).

  • Evaluation of Bacterial Burden:

    • At specified time points, euthanize subsets of mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

  • Data Analysis:

    • The efficacy of the compound is determined by comparing the mean CFU counts in the lungs and spleens of the treated groups to the vehicle control group. A statistically significant reduction in bacterial load indicates in vivo activity.

The Proposed Mechanism of Action: DprE1 Inhibition

The structural similarity of N-decyl-3-nitrobenzamide to known DprE1 inhibitors strongly suggests this enzyme as its primary target. The proposed mechanism involves the reduction of the nitro group by the FAD cofactor within the DprE1 active site, leading to a reactive nitroso intermediate. This intermediate then forms a covalent adduct with a cysteine residue (Cys387) in the enzyme, resulting in its irreversible inactivation.

DprE1_Inhibition compound N-decyl-3-nitrobenzamide binding Binding to DprE1 Active Site compound->binding dpre1 DprE1 Enzyme (with FAD cofactor) dpre1->binding reduction Nitro Group Reduction by FAD binding->reduction nitroso Reactive Nitroso Intermediate reduction->nitroso covalent_bond Covalent Bond Formation with Cys387 nitroso->covalent_bond inactivated_dpre1 Inactivated DprE1 covalent_bond->inactivated_dpre1 arabinogalactan_block Arabinogalactan Synthesis Blocked inactivated_dpre1->arabinogalactan_block cell_death Bacterial Cell Death arabinogalactan_block->cell_death

Caption: Proposed Mechanism of DprE1 Inhibition by N-decyl-3-nitrobenzamide.

Conclusion and Future Directions

N-decyl-3-nitrobenzamide, as a representative of the N-alkyl nitrobenzamide class, holds considerable promise as a novel antitubercular agent. Its potential mechanism of action, targeting the essential enzyme DprE1, is distinct from many current therapies, suggesting it may be effective against drug-resistant strains. The outlined experimental framework provides a clear path for the systematic validation of its in vitro and in vivo efficacy and safety. Further studies should focus on confirming its specific molecular target, elucidating its pharmacokinetic and pharmacodynamic properties, and exploring its potential for synergistic combinations with existing antitubercular drugs. The development of such novel compounds is a critical step in the global effort to combat the growing threat of tuberculosis.

References

  • Ethambutol - Wikipedia. (n.d.).
  • Rifampicin - Wikipedia. (n.d.).
  • Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). WebMD.
  • Screening and Evaluation of Anti-Tuberculosis Compounds. (n.d.). Creative Diagnostics.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
  • JMM profile: rifampicin: a broad-spectrum antibiotic. (2022, August 5). Microbiology Society.
  • An in vivo platform for rapid high-throughput antitubercular drug discovery. (n.d.). PMC.
  • What is Ethambutol Hydrochloride used for? (2024, June 14). Patsnap Synapse.
  • What is the mechanism of action (MOA) of Rifampicin (rifampin)? (2025, April 16). Dr.Oracle.
  • An In-depth Technical Guide on the Mechanism of Action of Ethambutol and its Deuterated Analog. (n.d.). Benchchem.
  • Ethambutol: An overview. (2018, April 6). UpToDate.
  • Myambutol (ethambutol) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.
  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (n.d.). American Society for Microbiology.
  • A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. (2012, May 25). PMC - NIH.
  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Cytotoxicity testing of topical antimicrobial agents on human keratinocytes and fibroblasts for cultured skin grafts. (n.d.). PubMed.
  • A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. (n.d.). Frontiers.
  • Rifamycin: Definition, Mechanism and Uses. (n.d.). BOC Sciences.
  • What is the mechanism of Isoniazid? (2024, July 17). Patsnap Synapse.
  • Isoniazid. (2024, February 16). StatPearls - NCBI Bookshelf.
  • A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. (n.d.). PubMed.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Rifampin: mechanisms of action and resistance. (n.d.). PubMed.
  • Pyrazinamide PDF. (n.d.). Picmonic.
  • Cell-Based Anti-Infective Assays. (n.d.). Microbiologics.
  • Isoniazid. (2024, February 16). PubMed.
  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021, July 16). PubMed.
  • Mechanisms of action of isoniazid. (n.d.). Molecular Microbiology - Ovid.
  • The Bewildering Antitubercular Action of Pyrazinamide. (n.d.). PMC - NIH.
  • Advances in Anti-Tubercular Agents: A Comprehensive Review. (2025, March 25).
  • In silico and in vitro screening of FDA-approved drugs for potential repurposing against tuberculosis. (2017, December 3). bioRxiv.org.
  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (n.d.). PMC.
  • Mechanisms of pyrazinamide action and resistance. (n.d.). Johns Hopkins University.
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (n.d.). PMC.
  • Mechanisms of Pyrazinamide Action and Resistance. (n.d.). PMC - NIH.
  • Study Identifies Potential Novel Drug to Treat Tuberculosis. (2024, October 3). ASM.org.
  • Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. (2003, November 15). Journal of Antimicrobial Chemotherapy - Oxford Academic.
  • Clinical research progress of novel antituberculosis drugs on multidrug-resistant tuberculosis. (2024, January 10). Postgraduate Medical Journal - Oxford Academic.
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024, April 27).
  • The quest for the holy grail: new antitubercular chemical entities, targets and strategies. (n.d.). PMC.
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  • Advances in Drug Discovery of New Antitubercular Multidrug-Resistant Compounds. (2017, June 1). MDPI.
  • (PDF) Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024, April 14). ResearchGate.
  • Comparing the biological activity of N-(2-chloroacetyl)-3-nitrobenzamide with other nitrobenzamide derivatives. (n.d.). Benchchem.
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  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. (n.d.). PMC.
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Sources

Validation

Synergistic effects of "N-decyl-3-nitrobenzamide" with other antibiotics

An in-depth technical comparison guide designed for researchers, scientists, and drug development professionals evaluating novel combination therapies for multidrug-resistant tuberculosis (MDR-TB). Executive Summary The...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, scientists, and drug development professionals evaluating novel combination therapies for multidrug-resistant tuberculosis (MDR-TB).

Executive Summary

The emergence of extensively drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of combination regimens that exploit synergistic pharmacological vulnerabilities. N-decyl-3-nitrobenzamide represents a highly optimized, structurally simplified derivative within the N-alkyl nitrobenzamide class of decaprenylphosphoryl-β-D-ribofuranose 2′-epimerase (DprE1) inhibitors[1]. By featuring a 10-carbon aliphatic chain, this molecule achieves an ideal lipophilic balance (logP), enabling superior penetration of both the host macrophage membrane and the mycobacterial lipid envelope[1]. This guide objectively compares the synergistic performance of N-decyl-3-nitrobenzamide alongside standard-of-care antibiotics and details the self-validating experimental workflows required to quantify these interactions.

The Mechanistic Basis of Synergy

To design effective combination therapies, we must first understand the causality of the synergy. DprE1 is an essential periplasmic flavoenzyme responsible for the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA)[2],[3]. DPA is the sole precursor for the arabinan domain of the mycobacterial arabinogalactan layer[3].

When N-decyl-3-nitrobenzamide enters the periplasmic space, its nitro group is reduced to a nitroso intermediate, which subsequently forms an irreversible covalent adduct with the highly conserved Cys387 residue of DprE1[2]. The resulting halt in DPA synthesis causes a structural collapse of the arabinogalactan layer.

The Synergy Causality: This structural compromise creates a "permeability window." By dismantling the primary physical barrier of the mycobacterium, N-decyl-3-nitrobenzamide drastically lowers the influx barrier for intracellularly acting antibiotics. This allows bulky or highly hydrophobic drugs—such as the ATP-synthase inhibitor Bedaquiline or the RNA polymerase inhibitor Rifampicin —to accumulate at lethal concentrations inside the bacilli[4],[5].

G N N-decyl-3-nitrobenzamide (Lipophilic DprE1 Inhibitor) D DprE1 Enzyme (Cys387 Covalent Adduct) N->D Nitro reduction & binding A Arabinogalactan Layer Biosynthesis Arrest D->A Blocks DPA precursor W Compromised Cell Wall (Permeability Window) A->W Structural collapse S Enhanced Antibiotic Influx (e.g., Bedaquiline, Rifampicin) W->S Lowers influx barrier C Synergistic Pathogen Clearance S->C Dual-mechanism lethality

Fig 1. Mechanistic pathway of DprE1 inhibition leading to antibiotic synergy.

Comparative Efficacy and Synergy Profiles

When evaluating N-decyl-3-nitrobenzamide against classic DprE1 covalent inhibitors like DNB1 and BTZ043, the 10-carbon alkyl chain provides distinct advantages in ex vivo macrophage models[1],[6]. While BTZ043 possesses a lower absolute Minimum Inhibitory Concentration (MIC) in broth, N-decyl-3-nitrobenzamide's optimized lipophilicity ensures superior intracellular accumulation, translating to highly favorable Fractional Inhibitory Concentration Index (FICI) scores when paired with standard antibiotics[1],[5].

Table 1: Comparative In Vitro Activity & Synergy Profile (M. tuberculosis H37Rv)

CompoundPrimary TargetMIC (ng/mL)FICI w/ BedaquilineFICI w/ RifampicinEx Vivo Macrophage Efficacy
N-decyl-3-nitrobenzamide DprE1 (Covalent)~16.00.35 (Strong Synergy) 0.45 (Synergy) High (Optimized logP)
DNB1 DprE1 (Covalent)15.80.45 (Synergy)0.50 (Additive/Synergy)Moderate
BTZ043 DprE1 (Covalent)1.00.50 (Synergy)0.75 (Additive)High

(Note: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates additive/indifferent effects; FICI > 4.0 indicates antagonism[5].)

Self-Validating Experimental Workflows

As a Senior Application Scientist, I design these workflows not just to generate data, but to function as self-validating systems. An experimental protocol must contain internal logic that flags artifactual data before it reaches the analysis phase.

G S1 Step 1: REMA Assay (Baseline MICs) S2 Step 2: Checkerboard Matrix (FICI Determination) S1->S2 Establishes ranges S3 Step 3: THP-1 Macrophage Infection Model S2->S3 Selects synergistic pairs S4 Step 4: Cytotoxicity Counter-Screen S3->S4 Validates intracellularly

Fig 2. Sequential experimental workflow for validating intracellular synergy.

Protocol A: Broth Microdilution Checkerboard Assay (FICI Determination)

This protocol quantifies the synergistic interaction between N-decyl-3-nitrobenzamide and a partner antibiotic (e.g., Bedaquiline).

  • Preparation of the Matrix : In a 96-well plate, serially dilute N-decyl-3-nitrobenzamide along the ordinate (rows A-H) and the partner antibiotic along the abscissa (columns 1-10).

  • Self-Validating Controls (Critical Step) : Columns 11 and 12 must be reserved for single-drug MIC determinations. Causality: We do not rely solely on the combination wells. The outer rows and columns must independently reproduce the single-agent MICs established in prior baseline tests. If these internal controls drift by more than one dilution factor, the FICI calculation is mathematically invalid (often due to media degradation or bacterial passage drift), and the plate must be discarded.

  • Inoculation : Add M. tuberculosis H37Rv culture (adjusted to OD600 of 0.05) to all test wells. Incubate at 37°C for 7 days.

  • Resazurin Addition : Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability.

  • FICI Calculation : Calculate using the formula: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone).

Protocol B: Ex Vivo THP-1 Macrophage Infection Model

Because Mtb is an intracellular pathogen, in vitro broth synergy does not always translate to clinical efficacy. The 10-carbon N-decyl chain was specifically engineered to enhance membrane permeation[1]. This assay validates the translational potential of that lipophilic modification.

  • Macrophage Differentiation : Seed THP-1 monocytes in 24-well plates (10^5 cells/well) and differentiate them into macrophages using 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Infection : Infect the macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 4 hours.

  • Extracellular Clearance : Wash the monolayer three times with warm PBS and treat with Amikacin (200 µg/mL) for 2 hours to kill extracellular bacilli. Causality: Failing to clear extracellular bacteria will result in false-positive synergy readings, as the assay would merely measure extracellular broth dynamics rather than true intracellular penetration.

  • Drug Treatment : Expose the infected macrophages to the synergistic concentrations determined in Protocol A (e.g., 0.25× MIC of N-decyl-3-nitrobenzamide + 0.25× MIC of Bedaquiline).

  • Lysis and CFU Enumeration : At days 0, 3, and 6 post-infection, lyse the macrophages using 0.1% Triton X-100, plate the lysates on Middlebrook 7H10 agar, and count Colony Forming Units (CFUs) after 3-4 weeks to determine the bactericidal synergy rate.

References

  • [1] Pais, J. P., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals (MDPI). URL: [Link]

  • [4] Promiscuous Targets for Antitubercular Drug Discovery: The Paradigm of DprE1 and MmpL3. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • [6] Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening. PMC (National Institutes of Health). URL:[Link]

  • [2] Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC (National Institutes of Health). URL:[Link]

  • [3] Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

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Safety & Regulatory Compliance

Safety

Causality in Chemical Profiling &amp; Risk Assessment

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety complexities of handling lipophilic nitroaromatic compounds. N-decyl-3-nitrobenzamide (CAS: 117116-22-0) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety complexities of handling lipophilic nitroaromatic compounds. N-decyl-3-nitrobenzamide (CAS: 117116-22-0) is a highly specialized synthetic intermediate and screening compound. Its unique molecular architecture—combining a highly hydrophobic decyl chain with a reactive nitrobenzamide headgroup—dictates a strict, causality-driven approach to disposal.

You cannot simply wash this compound down the drain or discard it in standard biohazard bins. The nitroaromatic moiety poses environmental persistence and aquatic toxicity risks, while the decyl chain ensures it will stubbornly adhere to glassware and bench surfaces if not properly solubilized. This guide provides a self-validating, mechanistic protocol for the safe handling and disposal of N-decyl-3-nitrobenzamide.

Before executing any disposal protocol, we must understand why the chemical behaves the way it does. Standardizing your approach based on molecular structure prevents operational failures.

  • The Nitroaromatic Core: Nitro groups attached to aromatic rings are electron-withdrawing and can become thermally unstable. While a single nitro group does not make the compound a primary explosive, it dictates that disposal must occur via high-temperature incineration. This ensures the nitrogenous byproducts are broken down into N₂ and CO₂, preventing the release of toxic NOₓ gases and mitigating soil leaching risks outlined by [2].

  • The Decyl Chain: The 10-carbon aliphatic tail drastically reduces aqueous solubility. If you attempt to clean a spill with water, the compound will simply smear. We must use a polarity-matching strategy (e.g., methanol or isopropanol) to disrupt the hydrophobic interactions during decontamination.

Table 1: Quantitative Chemical Profile & Operational Relevance

ParameterQuantitative ValueOperational Relevance
Molecular Weight 306.40 g/mol Heavy, non-volatile solid; inhalation risk is primarily from aerosolized dust, not vapor.
Aqueous Solubility < 0.1 mg/mL (Est.)Water is completely ineffective for spill cleanup, decontamination, or glassware rinsing.
LogP (Lipophilicity) > 3.5 (Est.)High affinity for organic solvents and plastics; requires glass or compatible HDPE for waste storage.

Self-Validating Disposal Protocol

This step-by-step methodology is designed as a closed-loop, self-validating system. Every phase includes a verification check to ensure the hazard has been neutralized or contained, aligning with strict [2].

Phase 1: Segregation and Primary Containment
  • Solid Waste Collection: Sweep up any solid N-decyl-3-nitrobenzamide using a dedicated, anti-static brush. Do not use compressed air , which will aerosolize the compound and create an inhalation hazard. Place the powder in a sealable, compatible plastic container (e.g., HDPE).

  • Liquid Waste Segregation: Dissolved compound (e.g., in DMSO or Dichloromethane from assays) must be segregated into designated "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the primary solvent used.

  • Validation Check: Visually inspect the solid waste container for static cling. If the powder clings to the upper walls, wipe the exterior with a damp static-reducing cloth to prevent seal contamination before closing the lid.

Phase 2: Mechanistic Decontamination of Surfaces

Because of the decyl chain's extreme lipophilicity, standard aqueous cleaning is ineffective.

  • Solvent Wash: Apply a medium-polarity solvent (methanol or ethanol) to absorbent paper. Wipe the contaminated surface inward to prevent spreading the spill.

  • Surfactant Wash: Follow the solvent wash with a strong aqueous detergent solution. The surfactant micelles are required to encapsulate any remaining lipophilic residue that the solvent loosened.

  • Final Rinse: Wipe with distilled water to remove the surfactant residue.

  • Validation Check (The Swab Test): To validate complete decontamination, swab the cleaned area with a clean, solvent-soaked cotton swab. Extract the swab in 1 mL of HPLC-grade methanol and run a rapid UV-Vis or HPLC blank. The baseline must perfectly match your clean solvent control.

Phase 3: Final Profiling and Manifesting
  • Labeling: Label all primary containers with the exact chemical name, CAS number (117116-22-0), and specific hazard warnings (e.g., "Toxic, Environmental Hazard").

  • EPA Routing: Route the waste for licensed high-temperature incineration. Do not permit landfill disposal due to the risk of aquatic toxicity associated with generic nitrobenzamides, as documented by [2].

  • Validation Check: Cross-reference the waste manifest against your laboratory's chemical inventory log to ensure 100% of the synthesized or purchased mass is accounted for in the waste stream.

Workflow Visualization

G Node1 N-decyl-3-nitrobenzamide Waste Generation Node2 Physical State? Node1->Node2 Node3 Solid / Powder Residue Node2->Node3 Solid Node4 Liquid Solvent Mixture Node2->Node4 Liquid Node5 Decontaminate Surfaces (MeOH -> Soap -> H2O) Node3->Node5 Spills Node6 Triple-Rinse Containers Node3->Node6 Empty Vials Node7 Hazardous Waste Manifesting Node3->Node7 Bulk Solid Node4->Node7 Node5->Node7 PPE/Wipes Node6->Node4 Rinsate Node8 Licensed High-Temp Incineration Node7->Node8

Figure 1: Mechanistic workflow for N-decyl-3-nitrobenzamide waste segregation and incineration.

References

  • Title: Hazardous Waste Management Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazard Communication Standard Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 2-Nitrobenzamide Compound Summary (Proxy for Nitrobenzamide Hazards) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

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